Product packaging for 5-methoxy-1H-indole-2-carbonyl chloride(Cat. No.:CAS No. 62099-65-4)

5-methoxy-1H-indole-2-carbonyl chloride

Cat. No.: B1317617
CAS No.: 62099-65-4
M. Wt: 209.63 g/mol
InChI Key: PIXUDMBBSQODTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-methoxy-1H-indole-2-carbonyl chloride is a useful research compound. Its molecular formula is C10H8ClNO2 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8ClNO2 B1317617 5-methoxy-1H-indole-2-carbonyl chloride CAS No. 62099-65-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-1H-indole-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8ClNO2/c1-14-7-2-3-8-6(4-7)5-9(12-8)10(11)13/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIXUDMBBSQODTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50569516
Record name 5-Methoxy-1H-indole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62099-65-4
Record name 5-Methoxy-1H-indole-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50569516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-methoxy-1H-indole-2-carbonyl chloride from 5-methoxyindole-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 5-methoxy-1H-indole-2-carbonyl chloride from its carboxylic acid precursor, 5-methoxyindole-2-carboxylic acid. This document details established experimental protocols, discusses the selection of chlorinating agents, and explores the biological significance of the parent molecule, offering context for its application in drug discovery and development.

Introduction

This compound is a reactive chemical intermediate, valuable for the synthesis of a variety of more complex molecules, including potential therapeutic agents. Its precursor, 5-methoxyindole-2-carboxylic acid (MICA), has garnered interest for its biological activities, notably as a potential antidiabetic agent through the inhibition of gluconeogenesis.[1][2] The conversion of MICA to its acyl chloride derivative is a crucial step in creating amides, esters, and other derivatives for further study. This guide will focus on the practical aspects of this synthesis, providing researchers with the necessary information to perform this conversion efficiently and safely.

Physicochemical Properties of Reactants

A thorough understanding of the physical and chemical properties of the starting material and product is essential for successful synthesis and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5-methoxyindole-2-carboxylic acidC₁₀H₉NO₃191.18White to off-white crystalline solid178-181
This compoundC₁₀H₈ClNO₂209.63Expected to be a solid, likely yellow or off-whiteData not available in searched literature

Synthesis Methodology: Conversion of Carboxylic Acid to Acyl Chloride

The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic synthesis. The most common and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF).

Chemical Transformation Workflow

The synthesis process can be visualized as a straightforward workflow, from the starting material to the final product, including the necessary reagents and conditions.

G cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 5-methoxyindole-2-carboxylic acid 5-methoxyindole-2-carboxylic acid Reagents Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) + Catalytic DMF 5-methoxyindole-2-carboxylic acid->Reagents Reaction This compound This compound Reagents->this compound Conversion Conditions Anhydrous Solvent (e.g., DCM, Toluene) Inert Atmosphere (e.g., N₂, Ar) Room Temperature or Reflux

Caption: Synthesis workflow for this compound.

Experimental Protocols

Two primary methods for the synthesis are presented below, utilizing either thionyl chloride or oxalyl chloride. The choice of reagent may depend on the desired reaction conditions and the ease of purification.

Method A: Using Thionyl Chloride

This method is effective, and the gaseous byproducts (SO₂ and HCl) are easily removed.

  • Materials:

    • 5-methoxyindole-2-carboxylic acid

    • Thionyl chloride (SOCl₂)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Anhydrous toluene or dichloromethane (DCM)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inert gas inlet, suspend 5-methoxyindole-2-carboxylic acid in anhydrous toluene or DCM.

    • Under a positive pressure of inert gas, add thionyl chloride (typically 1.5 to 3 equivalents) dropwise to the suspension at room temperature.

    • Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.

    • Stir the mixture at room temperature or heat to reflux until the reaction is complete (monitoring by TLC or the cessation of gas evolution).

    • Once the reaction is complete, remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporation with an anhydrous solvent like toluene can help ensure the complete removal of residual thionyl chloride.

    • The resulting crude this compound is often used immediately in the next synthetic step without further purification due to its reactive nature.

Method B: Using Oxalyl Chloride

Oxalyl chloride is another highly effective reagent that produces gaseous byproducts (CO, CO₂, and HCl), simplifying the workup.

  • Materials:

    • 5-methoxyindole-2-carboxylic acid

    • Oxalyl chloride ((COCl)₂)

    • Anhydrous N,N-dimethylformamide (DMF)

    • Anhydrous dichloromethane (DCM)

    • Inert gas (Nitrogen or Argon)

  • Procedure:

    • In a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stirrer and an inert gas inlet, suspend 5-methoxyindole-2-carboxylic acid in anhydrous DCM.

    • Under a positive pressure of inert gas, add oxalyl chloride (typically 1.2 to 2 equivalents) dropwise to the suspension at 0 °C or room temperature.

    • Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.

    • Stir the mixture at room temperature until the reaction is complete (monitoring by TLC or the cessation of gas evolution).

    • Upon completion, remove the solvent and excess oxalyl chloride under reduced pressure.

    • The crude this compound can then be used directly for subsequent reactions.

Biological Context and Signaling Pathways

The precursor to the target molecule, 5-methoxyindole-2-carboxylic acid (MICA), has demonstrated significant biological activity, primarily as a hypoglycemic agent.[1][2] Its mechanism of action is believed to involve the inhibition of key enzymes in metabolic pathways.

MICA has been shown to inhibit gluconeogenesis , the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates.[1][2] This is a critical pathway in the regulation of blood glucose levels. Furthermore, MICA is a known inhibitor of dihydrolipoamide dehydrogenase , a mitochondrial enzyme that is a component of the pyruvate dehydrogenase complex, the α-ketoglutarate dehydrogenase complex, and the branched-chain α-keto acid dehydrogenase complex.[1][2] By inhibiting these pathways, MICA can modulate cellular metabolism and energy production.

The conversion of MICA to its acyl chloride allows for the synthesis of derivatives that can be used to probe these pathways further or to develop new therapeutic agents with improved potency, selectivity, or pharmacokinetic properties.

G cluster_compound Bioactive Compound cluster_pathways Inhibited Metabolic Pathways cluster_outcomes Physiological Outcomes MICA 5-methoxyindole-2-carboxylic acid (MICA) Gluconeogenesis Gluconeogenesis MICA->Gluconeogenesis Inhibits DLDH Dihydrolipoamide Dehydrogenase (DLDH) MICA->DLDH Inhibits Hypoglycemia Hypoglycemic Effect (Lowered Blood Glucose) Gluconeogenesis->Hypoglycemia Leads to

Caption: Signaling pathway of 5-methoxyindole-2-carboxylic acid (MICA).

Data Presentation

While specific experimental data for the product is not widely available, the following table summarizes the key physicochemical and spectroscopic data for the starting material, 5-methoxyindole-2-carboxylic acid. Researchers should aim to obtain analogous data for the synthesized this compound to confirm its identity and purity.

Data Type5-methoxyindole-2-carboxylic acidThis compound
Molecular Weight 191.18 g/mol 209.63 g/mol
Melting Point 178-181 °CData not available
¹H NMR (DMSO-d₆, ppm) δ 12.9 (s, 1H, COOH), 11.6 (s, 1H, NH), 7.37 (d, 1H), 7.11 (s, 1H), 7.04 (d, 1H), 6.93 (dd, 1H), 3.77 (s, 3H, OCH₃)Expected shifts: disappearance of the carboxylic acid proton, slight shifts in aromatic protons.
IR (cm⁻¹) Characteristic peaks for O-H, N-H, and C=O stretching of a carboxylic acid.Expected shifts: disappearance of the broad O-H stretch, appearance of a sharp C=O stretch for the acyl chloride at a higher wavenumber (typically >1750 cm⁻¹).

Conclusion

The synthesis of this compound from 5-methoxyindole-2-carboxylic acid is a straightforward and efficient process that can be achieved using common laboratory reagents such as thionyl chloride or oxalyl chloride. This technical guide provides detailed protocols and contextual information to aid researchers in the successful synthesis and further application of this versatile intermediate. The biological significance of the parent molecule underscores the potential for developing novel therapeutics through the derivatization of this acyl chloride. It is recommended that researchers fully characterize the synthesized product using standard analytical techniques to ensure its suitability for subsequent studies.

References

Spectroscopic Profile of 5-methoxy-1H-indole-2-carbonyl chloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for 5-methoxy-1H-indole-2-carbonyl chloride, a key intermediate in the synthesis of various biologically active indole derivatives. Due to the limited availability of published experimental spectra for this specific acyl chloride, this document presents a combination of data from closely related compounds and predicted values based on established spectroscopic principles. This guide is intended to serve as a reference for the characterization of this compound in a laboratory setting.

Predicted and Comparative Spectroscopic Data

The following tables summarize the expected and comparative spectroscopic data for this compound. Data for the closely related precursor, 5-methoxy-1H-indole-2-carboxylic acid, is provided for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound and Experimental Data for Related Compounds.

Proton Assignment Predicted Chemical Shift (δ, ppm) for this compound (in CDCl₃) Experimental Chemical Shift (δ, ppm) for 5-methoxy-1H-indole-2-carboxylic acid (in DMSO-d₆)[1] Experimental Chemical Shift (δ, ppm) for 5-methoxy-3-methyl-1H-indole (in CDCl₃)[2] Multiplicity Coupling Constant (J, Hz)
H1 (N-H)~9.0 - 10.011.67.79br s-
H3~7.2 - 7.47.0456.97s-
H4~7.0 - 7.17.1147.03d~2.5
H6~6.9 - 7.06.9286.87dd~9.0, 2.5
H7~7.3 - 7.47.3707.25d~9.0
OCH₃~3.8 - 3.93.7693.90s-

Note: The chemical shifts for the acyl chloride are predicted to be slightly downfield compared to the carboxylic acid due to the electron-withdrawing nature of the chlorine atom.

Table 2: Predicted ¹³C NMR Data for this compound and Experimental Data for Related Compounds.

Carbon Assignment Predicted Chemical Shift (δ, ppm) for this compound (in CDCl₃) Experimental Chemical Shift (δ, ppm) for 5-methoxy-3-methyl-1H-indole (in CDCl₃)[2]
C=O~165 - 170-
C2~130 - 135128.75
C3~110 - 115111.58
C3a~128 - 132122.53
C4~103 - 106100.81
C5~155 - 158154.01
C6~113 - 116112.18
C7~112 - 115111.74
C7a~132 - 136131.53
OCH₃~55 - 5656.05

Note: The carbonyl carbon of the acyl chloride is expected to be in the specified downfield region. The other carbon shifts are based on the data for the related indole derivative.

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound and Experimental Data for a Related Compound.

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for 5-methoxy-1H-indole-2-carboxylic acid[3][4][5] Vibrational Mode
N-H~3300 - 3400~3342Stretching
C-H (aromatic)~3000 - 3100Not specifiedStretching
C=O (acyl chloride)~1750 - 1800 (strong, sharp)-Stretching
C=O (carboxylic acid)-~1676 (strong)Stretching
C=C (aromatic)~1500 - 1600Not specifiedStretching
C-O (methoxy)~1200 - 1300 and ~1030-1050Not specifiedAsymmetric & Symmetric Stretching
C-Cl~650 - 800-Stretching

Note: The most significant difference is the position of the carbonyl stretch. Acyl chlorides typically show a strong absorption at a higher wavenumber compared to carboxylic acids.

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound.

Ion Predicted m/z Notes
[M]⁺209/211Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine.
[M-Cl]⁺174Loss of chlorine radical.
[M-COCl]⁺146Loss of the carbonyl chloride radical.

Note: The molecular weight of this compound is 209.63 g/mol . The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[6] The compound is expected to be reactive with protic solvents, so aprotic solvents should be used.

  • Instrumentation : Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Use a spectral width of approximately 12-15 ppm.

    • The chemical shifts should be referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using proton decoupling.

    • A longer acquisition time will be necessary due to the low natural abundance of ¹³C.

    • The chemical shifts should be referenced to the solvent peak of CDCl₃ (δ 77.16 ppm).

IR Spectroscopy
  • Sample Preparation : As this compound is likely a solid, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.[7] A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared.

  • Instrumentation : Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Acquisition :

    • Record a background spectrum of the empty ATR crystal or a pure KBr pellet.

    • Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

    • The final spectrum should be presented in terms of transmittance or absorbance.

Mass Spectrometry
  • Sample Preparation : Dissolve a small amount of the sample in a suitable volatile organic solvent like dichloromethane or acetonitrile.

  • Instrumentation : Use a mass spectrometer with an Electron Ionization (EI) source.[8][9]

  • Acquisition :

    • Introduce the sample into the ion source.

    • Acquire the mass spectrum over a mass range of approximately m/z 50-300.

    • The resulting spectrum will show the molecular ion and characteristic fragment ions.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation & Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Analyze Spectra (Chemical Shifts, Frequencies, m/z) NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation Final_Report Final_Report Structure_Confirmation->Final_Report Final Report

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.

References

An In-depth Technical Guide on the Solubility of 5-methoxy-1H-indole-2-carbonyl chloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-methoxy-1H-indole-2-carbonyl chloride, a reactive intermediate pivotal in the synthesis of various indole derivatives with potential therapeutic applications. Given the compound's inherent reactivity, this guide emphasizes qualitative solubility, safe handling, and appropriate experimental protocols for its use in a laboratory setting.

Introduction to this compound

This compound is a derivative of 5-methoxy-1H-indole-2-carboxylic acid. The presence of the highly reactive acyl chloride functional group makes it a valuable building block in organic synthesis, particularly for the creation of amides, esters, and other acyl derivatives. Its utility is prominent in the development of novel pharmaceutical compounds, where the indole scaffold is a common motif. However, the high reactivity of the acyl chloride group, especially its sensitivity to moisture and nucleophiles, dictates its solubility profile and handling procedures.

Qualitative Solubility Profile

Key Structural Features Influencing Solubility:

  • Acyl Chloride Group: This polar group is highly susceptible to nucleophilic attack, especially by water, leading to hydrolysis to the corresponding carboxylic acid.[1][3]

  • Indole Ring System: The bicyclic aromatic indole core is largely non-polar and hydrophobic.

  • Methoxy Group: The methoxy substituent adds some polarity to the molecule.

Based on these features, this compound is expected to be soluble in a range of aprotic organic solvents that do not contain nucleophilic functional groups.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale & Remarks
Aprotic, Non-polar Toluene, Hexane, BenzeneSolubleThe non-polar indole ring system favors dissolution in these solvents. These are good choices for conducting reactions where the acyl chloride is a reactant.
Aprotic, Polar Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Diethyl ether, Ethyl acetateSolubleThese solvents can solvate both the polar acyl chloride group and the non-polar indole ring. They are commonly used as reaction media for acyl chlorides.[1] Anhydrous conditions are crucial to prevent hydrolysis.
Protic, Polar Water, Alcohols (e.g., Methanol, Ethanol), AminesReactive (Not truly soluble)These solvents are nucleophilic and will react with the acyl chloride, leading to decomposition rather than simple dissolution. The reaction with water yields the corresponding carboxylic acid, while alcohols and amines will form esters and amides, respectively.[1][3]
Aprotic, Highly Polar Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Likely Soluble, but with cautionWhile these solvents are aprotic, they can be hygroscopic and may contain water impurities that can lead to decomposition. DMF can also act as a catalyst in some reactions involving acyl chlorides. Use of anhydrous grades is essential.

Experimental Protocol for Solubility Determination

Determining the solubility of a reactive compound like this compound requires careful execution under anhydrous conditions to obtain meaningful results. The following protocol outlines a general method for qualitative and semi-quantitative solubility assessment.

Safety Precautions:

  • Acyl chlorides are corrosive and lachrymatory (tear-producing).[1] Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • All glassware must be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Use anhydrous solvents.

Materials:

  • This compound

  • Anhydrous organic solvents of interest

  • Oven-dried glassware (vials, stir bars)

  • Inert gas supply (Nitrogen or Argon)

  • Syringes and needles for solvent transfer

Procedure:

  • Preparation: Place a small, accurately weighed amount of this compound (e.g., 10 mg) into a dry vial containing a stir bar.

  • Inert Atmosphere: Purge the vial with an inert gas.

  • Solvent Addition: Using a dry syringe, add a small, measured volume of the anhydrous solvent (e.g., 0.1 mL) to the vial.

  • Observation: Stir the mixture at a constant temperature (e.g., room temperature) and observe for dissolution.

  • Incremental Addition: If the solid does not dissolve, continue to add the solvent in small, measured increments (e.g., 0.1 mL at a time), stirring and observing after each addition until the solid is fully dissolved.

  • Record Data: Record the total volume of solvent required to dissolve the initial mass of the compound.

  • Classification:

    • Soluble: If dissolution occurs with a small volume of solvent.

    • Slightly Soluble: If a large volume of solvent is required.

    • Insoluble: If the solid does not dissolve even with a significant volume of solvent.

  • Reaction Observation: For protic solvents, observe for signs of a reaction, such as gas evolution (HCl), fuming, or a change in appearance, which indicates decomposition rather than solubility.[3]

Synthesis Workflow

This compound is typically synthesized from its corresponding carboxylic acid, 5-methoxy-1H-indole-2-carboxylic acid. This conversion is a standard procedure in organic chemistry.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts cluster_purification Purification CarboxylicAcid 5-methoxy-1H-indole- 2-carboxylic acid Reaction Reaction in Anhydrous Solvent (e.g., Toluene, DCM) with catalytic DMF CarboxylicAcid->Reaction ChlorinatingAgent Chlorinating Agent (e.g., SOCl₂, (COCl)₂) ChlorinatingAgent->Reaction AcylChloride 5-methoxy-1H-indole- 2-carbonyl chloride Reaction->AcylChloride Byproducts Byproducts (e.g., SO₂, HCl, CO, CO₂) Reaction->Byproducts Evaporation Removal of Solvent and Excess Reagent under Reduced Pressure AcylChloride->Evaporation FinalProduct Final Product for Use Evaporation->FinalProduct Purified Product

Caption: Synthesis of this compound.

Conclusion

While quantitative solubility data for this compound is scarce due to its high reactivity, a strong understanding of its qualitative solubility can be established based on its chemical structure. It is readily soluble in aprotic organic solvents but reacts with protic solvents. Researchers and professionals in drug development should handle this compound with care under anhydrous conditions to ensure its integrity for subsequent synthetic steps. The provided experimental protocol offers a framework for safely assessing its solubility in various solvent systems, and the synthesis workflow illustrates its common preparation method.

References

The Versatile Scaffold: 5-Methoxy-1H-indole-2-carbonyl Chloride in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Among its many derivatives, 5-methoxy-1H-indole-2-carbonyl chloride has emerged as a highly versatile building block for the synthesis of novel therapeutic agents. Its reactivity as an acyl chloride allows for the facile introduction of a wide range of functionalities, leading to the generation of diverse chemical libraries for biological screening. This technical guide explores the potential applications of this compound in medicinal chemistry, with a focus on its use in the development of anticancer agents, particularly as kinase inhibitors.

Core Applications in Anticancer Drug Discovery

The primary application of this compound in medicinal chemistry is its conversion to a variety of N-substituted-5-methoxy-1H-indole-2-carboxamides. These derivatives have shown significant promise as potent anticancer agents, targeting key signaling pathways involved in tumor growth and proliferation.

Inhibition of Receptor Tyrosine Kinases

A significant body of research has focused on the development of 5-methoxy-1H-indole-2-carboxamide derivatives as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR).[1][2][3] EGFR is a key regulator of cell proliferation, survival, and migration, and its aberrant activation is a hallmark of many cancers.[4] Small molecule inhibitors that target the ATP-binding site of the EGFR kinase domain are a clinically validated strategy for cancer therapy.

The 5-methoxy-1H-indole-2-carboxamide scaffold serves as an effective pharmacophore for EGFR inhibition. The indole nitrogen and the amide moiety can form crucial hydrogen bond interactions with the hinge region of the kinase domain, while the substituted phenyl ring can occupy the hydrophobic pocket, leading to potent and selective inhibition.[1]

Quantitative Data Summary

The following table summarizes the in vitro anticancer activity of representative 5-methoxy-1H-indole-2-carboxamide derivatives against various cancer cell lines.

Compound IDR Group (Substitution on Amide Nitrogen)Cancer Cell LineIC50 (µM)Reference
1 4-BromophenylMCF-7 (Breast)55.56[5]
2 4-ChlorophenylMCF-7 (Breast)>100[5]
3 4-NitrophenylMCF-7 (Breast)65.37[5]
4 4-(Methylthio)phenylMCF-7 (Breast)>100[5]
5 3,4-DichlorophenylMCF-7 (Breast)58.21[5]
6 2-Hydroxy-4-methoxyphenylMCF-7 (Breast)>100[5]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of N-aryl-5-methoxy-1H-indole-2-carboxamides from this compound.

General Procedure for the Synthesis of N-Aryl-5-methoxy-1H-indole-2-carboxamides

Materials:

  • This compound

  • Substituted aniline (e.g., 4-bromoaniline)

  • Triethylamine (Et3N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a stirred solution of the appropriately substituted aniline (1.2 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (20 mL) at 0 °C, a solution of this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) is added dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, the mixture is diluted with dichloromethane (30 mL) and washed successively with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The resulting crude product is purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure N-aryl-5-methoxy-1H-indole-2-carboxamide.

  • The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Visualizing the Mechanism of Action

The following diagrams illustrate the EGFR signaling pathway and the proposed mechanism of inhibition by 5-methoxy-1H-indole-2-carboxamide derivatives, as well as a general experimental workflow.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras Activates PI3K PI3K EGFR->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Metastasis Metastasis ERK->Metastasis Akt Akt PI3K->Akt Akt->Proliferation Akt->Angiogenesis Akt->Metastasis EGF EGF (Ligand) EGF->EGFR Binds Inhibitor 5-Methoxy-1H-indole- 2-carboxamide Inhibitor->EGFR Inhibits (ATP-binding site) Experimental_Workflow Start 5-Methoxy-1H-indole- 2-carbonyl chloride Reaction Amide Coupling Reaction Start->Reaction Amine Substituted Amine Amine->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Anticancer Assay) Characterization->Screening Data Quantitative Data (IC50 values) Screening->Data

References

An In-Depth Technical Guide on 5-Methoxy-1H-indole-2-carbonyl Chloride: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methoxy-1H-indole-2-carbonyl chloride, a key reactive intermediate in the synthesis of a wide range of biologically active indole derivatives. While the direct historical account of its discovery is not extensively documented, its significance is intrinsically linked to the development of its precursor, 5-methoxy-1H-indole-2-carboxylic acid, and the subsequent exploration of indole-2-carboxamides in medicinal chemistry. This document details the historical context of its parent compound, provides established and inferred synthetic protocols, collates available physicochemical data, and explores the significant role of its derivatives in the modulation of critical cancer-related signaling pathways, namely the Akt/mTOR/NF-κB and EGFR/CDK2 pathways.

Discovery and Historical Context

The history of this compound is fundamentally tied to the synthesis and exploration of its precursor, 5-methoxy-1H-indole-2-carboxylic acid (5MICA). While a specific date or individual credited with the first synthesis of the carbonyl chloride is not prominent in the literature, its preparation is a standard and logical extension of the well-established chemistry of 5MICA.

The synthesis of substituted indole-2-carboxylic acids, including the 5-methoxy derivative, has been an area of interest for decades, largely driven by the prevalence of the indole scaffold in natural products and pharmaceuticals. Methodologies like the Fischer indole synthesis have been adapted for the preparation of 5MICA from readily available starting materials. A notable process development for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters from ethyl 2-methylmalonate highlights the industrial and academic interest in this scaffold as a building block for more complex molecules. The conversion of the carboxylic acid to the more reactive carbonyl chloride is a straightforward chemical transformation, typically achieved using common chlorinating agents, to facilitate the synthesis of amides and esters.

Physicochemical Properties

Quantitative data for this compound and its immediate precursor, 5-methoxy-1H-indole-2-carboxylic acid, are summarized below. It is important to note that while extensive data is available for the carboxylic acid, specific experimental data for the carbonyl chloride is less commonly reported in peer-reviewed literature and is often generated in situ for subsequent reactions.

Table 1: Physicochemical Data of this compound

PropertyValue
CAS Number 62099-65-4
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance Presumed to be a solid, color not specified in available literature.
Melting Point Not widely reported; may decompose on heating.
Solubility Soluble in organic solvents compatible with reactive acid chlorides (e.g., DCM, THF, DMF). Reacts with protic solvents (e.g., water, alcohols).

Table 2: Physicochemical and Spectroscopic Data of 5-methoxy-1H-indole-2-carboxylic acid

PropertyValue
CAS Number 4382-54-1
Molecular Formula C₁₀H₉NO₃
Molecular Weight 191.18 g/mol
Appearance Brown to orange powder.
Melting Point 197-201 °C
¹H NMR (DMSO-d₆)δ 12.9 (s, 1H, COOH), 11.6 (s, 1H, NH), 7.37 (d, 1H), 7.11 (d, 1H), 7.05 (s, 1H), 6.93 (dd, 1H), 3.77 (s, 3H, OCH₃)
IR Spectroscopy (Polymorph 2)ν(N-H): 3342 cm⁻¹, ν(C=O): 1667 cm⁻¹

Experimental Protocols

The synthesis of this compound is predicated on the successful synthesis of its carboxylic acid precursor. Subsequently, the carbonyl chloride is typically prepared and used without isolation.

Synthesis of 5-methoxy-1H-indole-2-carboxylic acid

A common and effective method for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid is the Fischer indole synthesis.

Protocol:

  • Diazotization of p-Anisidine: A solution of p-anisidine in hydrochloric acid is cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Japp-Klingemann Reaction: The cold diazonium salt solution is added to a cooled solution of ethyl 2-methylacetoacetate in ethanol containing sodium acetate. The reaction mixture is stirred at a low temperature to form the corresponding hydrazone.

  • Fischer Indole Synthesis: The hydrazone is cyclized by heating in a solution of ethanolic hydrochloric acid.

  • Hydrolysis: The resulting ethyl 5-methoxy-1H-indole-2-carboxylate is hydrolyzed to the carboxylic acid by heating with a solution of potassium hydroxide in water.

  • Work-up and Purification: The reaction mixture is cooled and acidified with hydrochloric acid to precipitate the product. The solid is collected by filtration, washed with water, and dried to afford 5-methoxy-1H-indole-2-carboxylic acid.

Synthesis of this compound

The conversion of the carboxylic acid to the carbonyl chloride is typically achieved using thionyl chloride.

Protocol:

  • Reaction Setup: To a suspension of 5-methoxy-1H-indole-2-carboxylic acid in an anhydrous solvent such as dichloromethane (DCM) or toluene, a stoichiometric excess of thionyl chloride (SOCl₂) is added. A catalytic amount of N,N-dimethylformamide (DMF) is often added to facilitate the reaction.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or gently heated to reflux until the evolution of sulfur dioxide and hydrogen chloride gas ceases and the starting material is fully consumed (monitored by TLC).

  • Removal of Excess Reagent: The excess thionyl chloride and solvent are removed under reduced pressure.

  • Use in Subsequent Reactions: The resulting crude this compound is typically redissolved in an appropriate anhydrous solvent and used immediately in the next synthetic step (e.g., for the formation of amides or esters).

Synthesis_Workflow p_anisidine p-Anisidine diazonium Diazonium Salt p_anisidine->diazonium NaNO₂, HCl hydrazone Hydrazone Intermediate diazonium->hydrazone Ethyl 2-methylacetoacetate ester Ethyl 5-methoxy-1H- indole-2-carboxylate hydrazone->ester Fischer Indole Synthesis (H⁺, Δ) acid 5-methoxy-1H-indole- 2-carboxylic acid ester->acid KOH, H₂O, Δ acid_chloride 5-methoxy-1H-indole- 2-carbonyl chloride acid->acid_chloride SOCl₂, DMF (cat.) derivatives Indole-2-carboxamide/ ester Derivatives acid_chloride->derivatives Amine or Alcohol

Synthetic pathway to this compound and its derivatives.

Role in the Synthesis of Bioactive Molecules and Associated Signaling Pathways

This compound is a valuable intermediate for the synthesis of a variety of indole-2-carboxamides, a class of compounds that has demonstrated significant potential in cancer therapy. These derivatives have been shown to interact with and inhibit key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

Inhibition of the Akt/mTOR/NF-κB Signaling Pathway

Derivatives of this compound have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is a common feature in many cancers. Inhibition of this pathway by indole-2-carboxamides can lead to the induction of apoptosis and cell cycle arrest in cancer cells. Furthermore, this pathway is known to crosstalk with the NF-κB signaling pathway, a key regulator of inflammation and cell survival. By inhibiting Akt and mTOR, these compounds can prevent the activation of NF-κB, leading to a reduction in the expression of anti-apoptotic and pro-inflammatory genes.

Akt_mTOR_NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 IKK IKK Akt->IKK mTORC1->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocation Indole_Derivative Indole-2-carboxamide Derivative Indole_Derivative->Akt inhibits Indole_Derivative->mTORC1 inhibits Gene_Expression Gene Expression (Proliferation, Survival, Inflammation) NFkB_nuc->Gene_Expression

Inhibition of the Akt/mTOR/NF-κB signaling pathway by indole-2-carboxamide derivatives.
Dual Inhibition of EGFR and CDK2

Certain indole-2-carboxamide derivatives have emerged as dual inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades, including the RAS/RAF/MEK/ERK pathway, promoting cell proliferation and survival. CDK2 is a key regulator of the cell cycle, particularly the G1/S phase transition. The dual inhibition of both EGFR and CDK2 presents a powerful strategy to halt cancer cell proliferation by simultaneously blocking mitogenic signaling and cell cycle progression.

EGFR_CDK2_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR binds RAS_RAF_MEK_ERK RAS/RAF/MEK/ERK Pathway EGFR->RAS_RAF_MEK_ERK activates Transcription Transcription Factors (e.g., Myc, Fos, Jun) RAS_RAF_MEK_ERK->Transcription Indole_Derivative Indole-2-carboxamide Derivative Indole_Derivative->EGFR inhibits CDK2 CDK2/Cyclin E Indole_Derivative->CDK2 inhibits Transcription->CDK2 promotes expression of Cyclin E Cell_Cycle Cell Cycle Progression (G1 to S phase) CDK2->Cell_Cycle drives

Dual inhibition of EGFR and CDK2 signaling pathways by indole-2-carboxamide derivatives.

Conclusion

This compound serves as a pivotal, albeit often transient, intermediate in the synthesis of a diverse array of indole-2-carboxamides. While its own history is not extensively detailed, its utility is evident in the numerous studies of its derivatives. These derivatives have shown significant promise as therapeutic agents, particularly in oncology, by targeting and inhibiting key signaling pathways such as the Akt/mTOR/NF-κB and EGFR/CDK2 pathways, which are crucial for cancer cell proliferation and survival. The continued exploration of compounds derived from this compound is a testament to the enduring importance of the indole scaffold in drug discovery and development. This guide provides a foundational understanding for researchers and scientists working in this dynamic field.

An In-depth Technical Guide to the Synthesis and Biological Screening of 5-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 5-methoxyindole derivatives and their subsequent biological evaluation. It is designed to serve as a technical resource, offering detailed experimental protocols, structured data for comparative analysis, and visual representations of key biological pathways and experimental workflows.

Synthesis of 5-Methoxyindole Derivatives

The 5-methoxyindole scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds. Its synthesis can be achieved through various classical and modern organic chemistry reactions.

Classical Indole Syntheses

Traditional methods for indole synthesis remain valuable for accessing 5-methoxyindole derivatives.

  • Fischer Indole Synthesis: This method involves the acid-catalyzed reaction of a 5-methoxyphenylhydrazine with an appropriate aldehyde or ketone. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement to form the indole ring.[2][3][4]

  • Bischler-Mohlau Indole Synthesis: This synthesis forms a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline, such as p-anisidine.[5][6][7] The reaction conditions are often harsh, but milder methods using microwave irradiation have been developed.[5][6]

Modern Palladium- and Copper-Catalyzed Methods

Modern cross-coupling reactions offer versatile and efficient routes to 5-methoxyindole and its derivatives.

  • Larock Indole Synthesis: This palladium-catalyzed reaction synthesizes indoles from an ortho-iodoaniline and a disubstituted alkyne.[8][9] N-substituted ortho-iodo-p-anisidines can be used to produce a variety of substituted 5-methoxyindoles.

  • Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene.[10][11] This can be applied to synthesize 5-methoxyindoles with alkenyl substituents.

  • Sonogashira Coupling: This reaction couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst.[12][13] It is a powerful method for introducing alkynyl moieties onto the 5-methoxyindole core.

  • Ullmann Condensation: This copper-promoted reaction can be used to form C-O, C-N, and C-S bonds, providing a means to introduce various substituents onto the 5-methoxyindole ring.[14][15][16]

Biological Screening of 5-Methoxyindole Derivatives

Derivatives of 5-methoxyindole have shown a wide range of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

Numerous 5-methoxyindole derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve the inhibition of tubulin polymerization or the modulation of key signaling pathways.

Table 1: Cytotoxicity of 5-Methoxyindole Derivatives against Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
2-aryl-3-aroyl-6-methoxyindole analoguesSK-OV-3, NCI-H460, DU-145< 5
5,6-dihydroindolo[2,1-a]isoquinolinesMDA-MB 231, MCF-73.1 - 11[17]
1-methyl-3-(4,5-dihydroisoxazol-5-yl)-1H-indoleJurkat, HL-6019.14 - 21.83[18]
Neuroprotective Activity

The neuroprotective effects of 5-methoxyindole derivatives are often attributed to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific neuronal signaling pathways. 5-Methoxyindole-2-carboxylic acid (5MICA) has been shown to reduce infarct size and improve oxidative stress status in models of ischemic stroke.[19]

Table 2: Neuroprotective and Related Activities of 5-Methoxyindole Derivatives

Compound/DerivativeActivityModel/AssayKey FindingsReference
5-Methoxyindole-2-carboxylic acid (5MICA)NeuroprotectionIschemic stroke modelReduced infarct size, improved oxidative stress[19]
5-Methoxyindole-2-carboxylic acid hydrazonesRadical ScavengingChemiluminescence assayEffective radical scavenging properties[20][21]
Phenoxyindole derivativesAnti-Aβ aggregationIn vitro assayIC50 of 3.18 µM for the most potent compound[22]
Anti-inflammatory Activity

5-methoxyindole derivatives have demonstrated anti-inflammatory effects through the modulation of inflammatory signaling pathways. For instance, 5-methoxytryptophan, a related compound, has been identified as a circulating anti-inflammatory molecule that can block systemic inflammation.

Aryl Hydrocarbon Receptor (AhR) Modulation

Certain methoxyindoles have been identified as modulators of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, cell growth, and differentiation.

Table 3: Activity of Methoxyindoles on the Aryl Hydrocarbon Receptor (AhR)

CompoundActivityEC50/IC50 (µM)Reference
7-MethoxyindoleAgonist-[1][23][24]
3-MethylindoleAntagonist19[1][23][24]
Antifungal Activity

5-Methoxyindole has shown notable activity against the phytopathogenic fungus Fusarium graminearum, inhibiting its growth and the germination of its conidia.

Table 4: Antifungal Activity of 5-Methoxyindole

OrganismActivityConcentration for EffectReference
Fusarium graminearumInhibition of conidia germination4.46% germination at 1 mM[20]

Experimental Protocols

Synthesis of 5-Methoxyindole-2-carboxylic Acid Hydrazones[20][21]
  • Hydrazide Synthesis: The methyl ester of 5-methoxyindole-2-carboxylic acid is subjected to hydrazinolysis with hydrazine hydrate in ethanol to afford the corresponding hydrazide.

  • Condensation: The synthesized hydrazide (0.5 mmol) is dissolved in absolute ethanol. To this solution, the respective substituted benzaldehyde (0.5 mmol, 1.0 equiv.) is added.

  • Reaction: The reaction mixture is refluxed for 2 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) using a solvent system of benzene:methanol (4:1).

  • Work-up: Upon completion, the mixture is concentrated under reduced pressure. The resulting precipitate is filtered and washed with cool ethanol to yield the final hydrazone derivative.

Biological Screening Protocols
  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

  • MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Incubate the cells for 1.5 hours at 37 °C.[25]

  • Solubilization: Remove the MTT solution, and solubilize the formazan crystals by adding 130 µL of DMSO.[25] Incubate at 37 °C for 15 minutes with shaking.[25]

  • Absorbance Measurement: Determine the absorbance on a microplate reader at a wavelength of 492 nm.[25]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control.

  • Plate Preparation: Add 5 µL aliquots of the test compounds solubilized in 10% DMSO to the wells of a 96-well plate in triplicate.

  • Reaction Mixture: Prepare a reaction mixture containing 2 mg/mL tubulin, 80 mM PIPES (pH 6.9), 0.5 mM EGTA, 1 mM GTP, 2 mM MgCl₂, 15% glycerol, and 10 µM DAPI.

  • Initiation: Add 45 µL of the reaction mixture to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorimeter and measure the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm every 90 seconds for 1 hour.[23]

  • Data Analysis: Normalize the curves and calculate the percentage of inhibition by comparing the polymerization reaction at a specific time point (e.g., 25 minutes) relative to a vehicle control. Determine IC50 values from a dose-response curve.

  • Cell Culture: Culture cell lines engineered to express the human or rat AhR and a luciferase reporter gene under an AhR-responsive promoter.

  • Compound Exposure: Seed the cells (ca. 1.5 × 10⁵ cells/well) in 96-well plates and expose them to varying concentrations of the test compounds (dissolved in DMSO, final concentration 1%) for 24 hours.[17]

  • Cell Lysis: After incubation, remove the medium and lyse the cells.

  • Luciferase Activity Measurement: Measure the luciferase activity in the cell lysates using a luminometer.

  • Data Analysis: Determine the fold induction of luciferase activity relative to a vehicle control. For antagonists, co-treat the cells with a known AhR agonist. Calculate EC50 or IC50 values from the dose-response curves.

Visualizations

Signaling Pathway

Aryl Hydrocarbon Receptor Signaling Pathway cluster_nucleus AhR_complex AhR-Hsp90-AIP-p23 (Cytoplasmic Complex) AhR_complex->AhR_ligand Conformational Change Nucleus Nucleus AhR_ligand->Nucleus Translocation ARNT ARNT AhR_ligand->ARNT Dimerization AhR_ARNT AhR-ARNT Heterodimer XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binding Gene_Expression Target Gene Transcription (e.g., CYP1A1) XRE->Gene_Expression Activation Biological_Response Biological Response (Metabolism, Cell Cycle Regulation) Gene_Expression->Biological_Response

Caption: Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.

Experimental Workflow

Experimental Workflow cluster_synthesis Synthesis & Purification cluster_screening Biological Screening Starting_Materials Starting Materials (e.g., p-Anisidine derivative) Synthesis Chemical Synthesis (e.g., Fischer Indole Synthesis) Starting_Materials->Synthesis Purification Purification (Chromatography, Recrystallization) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Compound_Library 5-Methoxyindole Derivative Library Characterization->Compound_Library Primary_Screening Primary Screening (e.g., MTT Assay) Compound_Library->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Tubulin Polymerization, AhR Reporter Assay) Hit_Identification->Secondary_Assays Active Hit_Identification->End Inactive Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization

Caption: General workflow for synthesis and biological screening.

References

Electrophilic Substitution Reactions of 5-Methoxyindoles: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a cornerstone of numerous biologically active compounds, making the functionalization of this heterocyclic system a critical endeavor in medicinal chemistry and drug development. Among substituted indoles, 5-methoxyindoles are of particular interest due to the electronic influence of the methoxy group, which modulates the reactivity and regioselectivity of electrophilic substitution reactions. This guide provides an in-depth technical overview of the core principles and experimental methodologies associated with the electrophilic substitution of 5-methoxyindoles, presenting quantitative data, detailed protocols, and mechanistic insights to aid in the strategic design and synthesis of novel 5-methoxyindole derivatives.

Core Principles of Electrophilic Substitution in Indoles

The indole ring is an electron-rich aromatic system, rendering it highly susceptible to electrophilic attack. The pyrrole ring is significantly more electron-rich than the benzene ring, directing electrophiles primarily to the heterocyclic portion of the molecule.[1] Substitution at the C3 position is generally favored due to the formation of a more stable cationic intermediate, where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring.[2]

However, the presence of substituents on the indole ring can significantly influence the regiochemical outcome of electrophilic substitution. The 5-methoxy group, being an electron-donating group, further activates the indole nucleus towards electrophilic attack. While typically directing electrophiles to the C3 position, there is evidence to suggest that 5-methoxyindole can exhibit anomalous reactivity, with a notable degree of substitution occurring at the C2 position under certain conditions.[3] One study on the boron trifluoride-catalyzed cyclisation of 4-(5-methoxyindol-3-yl)butanol revealed that while the major pathway (83.5%) involved initial attack at C3, a minor pathway (16.5%) proceeded through direct attack at the C2 position.[3] This dual reactivity underscores the importance of carefully selecting reaction conditions to achieve the desired regioselectivity.

Key Electrophilic Substitution Reactions

This section details several key electrophilic substitution reactions performed on 5-methoxyindoles and related derivatives, presenting quantitative data where available and outlining experimental protocols.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃), to introduce a formyl group.[4][5] In the case of indoles, this reaction predominantly yields the 3-formyl derivative.

Quantitative Data: Vilsmeier-Haack Formylation of Indoles

SubstrateProductReagentsSolventYieldReference
IndoleIndole-3-carboxaldehydePOCl₃, DMF-High[1]
5-Methoxyindole5-Methoxyindole-3-carboxaldehydePOCl₃, DMF-Not specified[6]

Experimental Protocol: General Vilsmeier-Haack Formylation

To a cooled (0 °C) solution of N,N-dimethylformamide (DMF), phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent. The indole substrate is then added, and the reaction mixture is stirred, often with gentle heating. Upon completion, the reaction is quenched by pouring it onto ice and then hydrolyzed, typically with an aqueous base, to afford the corresponding aldehyde.[7]

Reaction Workflow: Vilsmeier-Haack Formylation

G DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Ion Intermediate Vilsmeier_reagent->Intermediate Indole 5-Methoxyindole Indole->Intermediate Electrophilic Attack Product 5-Methoxyindole-3-carboxaldehyde Intermediate->Product Hydrolysis Aqueous Workup Hydrolysis->Product

Caption: General workflow for the Vilsmeier-Haack formylation of 5-methoxyindole.

Mannich Reaction

The Mannich reaction is a three-component condensation reaction involving an active hydrogen-containing compound (in this case, indole), formaldehyde, and a primary or secondary amine to yield a β-amino-carbonyl compound, known as a Mannich base.[8] For indoles, this reaction typically occurs at the C3 position, yielding gramine derivatives.

Quantitative Data: Mannich Reaction of Methoxyindoles

SubstrateAmineProductYieldReference
4,6-DimethoxyindoleDimethylamine4,6-DimethoxygramineNot specified[6]
5,7-DimethoxyindoleDimethylamine5,7-Dimethoxygramine36%[6]

Experimental Protocol: General Mannich Reaction for Gramine Synthesis

A cooled mixture of the amine (e.g., dimethylamine) and formaldehyde in a suitable solvent (e.g., glacial acetic acid) is prepared. This mixture is then added to a solution of the indole substrate. The reaction is stirred, often with heating, until completion. The product, a gramine derivative, can then be isolated and purified.[6]

Reaction Mechanism: Mannich Reaction

G Amine Secondary Amine (e.g., Dimethylamine) Iminium_ion Eschenmoser's Salt (Iminium Ion) Amine->Iminium_ion Formaldehyde Formaldehyde Formaldehyde->Iminium_ion Intermediate C3-Alkylated Intermediate Iminium_ion->Intermediate Indole 5-Methoxyindole Indole->Intermediate Nucleophilic Attack Product 5-Methoxygramine Intermediate->Product Deprotonation

Caption: General mechanism of the Mannich reaction on 5-methoxyindole.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst.[9] For indoles, this reaction is a valuable method for the synthesis of 3-acylindoles, which are important intermediates in the synthesis of various biologically active compounds.

Quantitative Data: Friedel-Crafts Acylation of 5-Methoxyindole

SubstrateAcylating AgentCatalystProductYieldReference
5-MethoxyindolePropionic Anhydride[CholineCl][ZnCl₂]₃3-Propionyl-5-methoxyindole92%[10]

Experimental Protocol: Friedel-Crafts Acylation using a Deep Eutectic Solvent

5-Methoxyindole (1 mmol) and propionic anhydride (1 mmol) are added to the deep eutectic solvent [CholineCl][ZnCl₂]₃ (0.35 mmol). The mixture is then subjected to microwave irradiation at 120 °C for a short duration (e.g., 5 minutes). After the reaction, the product is extracted and purified. This method offers a greener alternative to traditional Friedel-Crafts conditions.[10]

Reaction Mechanism: Friedel-Crafts Acylation

G Acyl_halide Acyl Halide/Anhydride Acylium_ion Acylium Ion Acyl_halide->Acylium_ion Lewis_acid Lewis Acid (e.g., AlCl₃) Lewis_acid->Acylium_ion Sigma_complex Sigma Complex Acylium_ion->Sigma_complex Indole 5-Methoxyindole Indole->Sigma_complex Electrophilic Attack Product 3-Acyl-5-methoxyindole Sigma_complex->Product Deprotonation

Caption: General mechanism for the Friedel-Crafts acylation of 5-methoxyindole.

Halogenation

The halogenation of indoles can be achieved using various reagents, such as molecular halogens (Br₂, Cl₂), N-halosuccinimides (NBS, NCS), or sulfuryl chloride (SO₂Cl₂).[1][11] The regioselectivity of the reaction is highly dependent on the specific indole substrate, the halogenating agent, and the reaction conditions.

Quantitative Data: Bromination of a 5-Methoxyindole Derivative

SubstrateReagentSolventMajor Product(s)YieldReference
Ethyl 5-methoxyindole-2-carboxylateBr₂Acetic Acid4-Bromo derivativeMajor product[12]
Ethyl 5-methoxyindole-2-carboxylatePyridinium bromide perbromidePyridine3-Bromo derivativeNot specified[12]
Ethyl 5-methoxyindole-2-carboxylateNBSDMF3-Bromo derivativeNot specified[12]

Experimental Protocol: Bromination with N-Bromosuccinimide (NBS)

To a solution of the indole substrate in a suitable solvent such as acetonitrile or DMF at 0 °C, N-bromosuccinimide (NBS) is added in one portion. The reaction mixture is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water and the product is extracted with an organic solvent.[1]

Logical Relationship: Factors Influencing Halogenation Regioselectivity

G Regioselectivity Regioselectivity (C2 vs. C3 vs. Benzene Ring) Substrate Indole Substrate (e.g., 5-Methoxyindole) Substrate->Regioselectivity Reagent Halogenating Agent (e.g., Br₂, NBS) Reagent->Regioselectivity Conditions Reaction Conditions (Solvent, Temperature) Conditions->Regioselectivity

Caption: Key factors influencing the regioselectivity of indole halogenation.

Nitration

The nitration of indoles is typically carried out using a mixture of nitric acid and acetic anhydride or other mild nitrating agents to avoid the harsh conditions of mixed acid (HNO₃/H₂SO₄) which can lead to oxidation and polymerization of the indole ring.[1][13]

Quantitative Data: Nitration of Five-Membered Heterocycles

While specific data for 5-methoxyindole is limited in the provided search results, the direct nitration of various five-membered heterocycles with nitric acid/trifluoroacetic anhydride affords mononitro derivatives in an average yield of 60%.[13]

Experimental Protocol: General Nitration of Aromatics

To a cooled solution of the aromatic substrate in a suitable solvent, the nitrating agent (e.g., a mixture of nitric acid and acetic anhydride) is added dropwise while maintaining a low temperature. The reaction is stirred for a specified period and then quenched by pouring it into ice water. The product is then isolated by filtration or extraction.[14]

Reaction Pathway: Nitration of Indole

G Nitrating_Agent Nitrating Agent (e.g., Acetyl Nitrate) Nitronium_Ion Nitronium Ion (NO₂⁺) Nitrating_Agent->Nitronium_Ion Sigma_Complex Sigma Complex Nitronium_Ion->Sigma_Complex Indole 5-Methoxyindole Indole->Sigma_Complex Electrophilic Attack Product Nitro-5-methoxyindole Sigma_Complex->Product Deprotonation

Caption: General pathway for the nitration of 5-methoxyindole.

Mechanistic Considerations: The Role of the 5-Methoxy Group and C2 vs. C3 Selectivity

The electron-donating methoxy group at the 5-position enhances the electron density of the indole ring, making it more reactive towards electrophiles. This group primarily exerts its influence through resonance, increasing the nucleophilicity of the pyrrole ring.

The preference for C3 substitution in indoles is a well-established principle. However, the observation of C2 substitution in reactions of 5-methoxyindole suggests a more nuanced reactivity profile. The formation of a C2-substituted intermediate, while generally less favorable due to the disruption of the benzene ring's aromaticity, may be influenced by several factors in the case of 5-methoxyindole:

  • Electronic Effects: The precise electronic distribution in the 5-methoxyindole nucleus might slightly alter the relative energies of the transition states leading to C2 and C3 attack.

  • Steric Hindrance: In cases of intramolecular reactions or with bulky electrophiles, steric factors could play a role in directing the attack to the less hindered C2 position.

  • Reaction Mechanism: The specific mechanism of the reaction (e.g., whether it proceeds through a concerted or stepwise pathway) can also influence the regiochemical outcome.

Further computational and experimental studies are warranted to fully elucidate the factors governing the C2 versus C3 selectivity in the electrophilic substitution reactions of 5-methoxyindoles.

Logical Diagram: C2 vs. C3 Electrophilic Attack on 5-Methoxyindole

G Start 5-Methoxyindole + Electrophile (E⁺) Attack_C3 Attack at C3 Start->Attack_C3 Attack_C2 Attack at C2 Start->Attack_C2 Intermediate_C3 C3-Intermediate (More Stable) Attack_C3->Intermediate_C3 Product_C3 C3-Substituted Product (Major) Intermediate_C3->Product_C3 Deprotonation Intermediate_C2 C2-Intermediate (Less Stable) Attack_C2->Intermediate_C2 Product_C2 C2-Substituted Product (Minor) Intermediate_C2->Product_C2 Deprotonation

Caption: Competing pathways for electrophilic attack on 5-methoxyindole.

Conclusion

The electrophilic substitution of 5-methoxyindoles is a rich and complex field, offering numerous opportunities for the synthesis of novel and potentially bioactive molecules. While C3 substitution remains the predominant pathway, the potential for C2 substitution adds a layer of complexity and opportunity for synthetic chemists. A thorough understanding of the interplay between the substrate's electronic properties, the nature of the electrophile, and the reaction conditions is paramount for achieving the desired regioselectivity and maximizing yields. This guide serves as a foundational resource for researchers navigating the synthetic landscape of 5-methoxyindole chemistry, providing both theoretical insights and practical methodologies to facilitate their research and development efforts.

References

Methodological & Application

Application Notes and Protocols: Synthesis of N-substituted-5-methoxy-1H-indole-2-carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-substituted-5-methoxy-1H-indole-2-carboxamides represent a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The indole scaffold is a well-established pharmacophore found in numerous natural products and synthetic molecules exhibiting a wide range of biological activities. The 5-methoxy substitution and the N-substituted carboxamide at the 2-position are key structural features that can be modified to modulate the pharmacological properties of these compounds.

This class of molecules has demonstrated promising activity against various biological targets. For instance, indole-2-carboxamides have been identified as potent antitubercular agents, showing efficacy against drug-resistant strains of Mycobacterium tuberculosis.[1] Their mechanism of action is often linked to the inhibition of essential mycobacterial processes, such as the translocation of mycolic acids, a critical step in the formation of the bacterial cell envelope.[1] Furthermore, derivatives of this scaffold have been investigated for their antiproliferative activity against cancer cell lines, activity against neglected tropical diseases like Chagas disease, and as modulators of various cellular signaling pathways.[2][3]

These application notes provide a detailed protocol for the synthesis of N-substituted-5-methoxy-1H-indole-2-carboxamides, including the preparation of the key intermediate, 5-methoxy-1H-indole-2-carboxylic acid, and its subsequent amide coupling with various amines.

Synthesis Workflow

The overall synthetic strategy for N-substituted-5-methoxy-1H-indole-2-carboxamides is a two-step process. The first step involves the synthesis of the core intermediate, 5-methoxy-1H-indole-2-carboxylic acid. The second step is the coupling of this carboxylic acid with a desired amine to form the final amide product.

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 5-methoxy-1H-indole-2-carboxylic acid cluster_step2 Step 2: Amide Coupling A 4-Methoxyphenylhydrazine C Fischer Indole Synthesis A->C B Ethyl pyruvate B->C D Ethyl 5-methoxy-1H-indole-2-carboxylate C->D p-TsOH, EtOH, reflux E Saponification (NaOH) D->E F 5-methoxy-1H-indole-2-carboxylic acid E->F G 5-methoxy-1H-indole-2-carboxylic acid I Amide Coupling G->I H Primary or Secondary Amine (R-NHR') H->I J N-substituted-5-methoxy-1H-indole-2-carboxamide I->J Coupling Reagents

Caption: General synthetic workflow for N-substituted-5-methoxy-1H-indole-2-carboxamides.

Experimental Protocols

Protocol 1: Synthesis of 5-methoxy-1H-indole-2-carboxylic acid

This protocol is adapted from established Fischer indole synthesis procedures.[1]

Materials:

  • 4-Methoxyphenylhydrazine hydrochloride

  • Ethyl pyruvate

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

Part A: Synthesis of Ethyl 5-methoxy-1H-indole-2-carboxylate

  • To a solution of 4-methoxyphenylhydrazine hydrochloride in ethanol, add ethyl pyruvate.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the mixture.

  • Reflux the reaction mixture for 6 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure using a rotary evaporator.

  • Redissolve the residue in dichloromethane (DCM) and wash with water.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate to yield the crude ethyl 5-methoxy-1H-indole-2-carboxylate.

  • Purify the crude product by recrystallization or column chromatography.

Part B: Saponification to 5-methoxy-1H-indole-2-carboxylic acid

  • Dissolve the purified ethyl 5-methoxy-1H-indole-2-carboxylate in ethanol.

  • Add an aqueous solution of sodium hydroxide (NaOH).

  • Reflux the mixture for 3 hours.[1]

  • After cooling, remove the ethanol under reduced pressure.

  • Dilute the residue with water and acidify with hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Filter the precipitate, wash with water, and dry to obtain 5-methoxy-1H-indole-2-carboxylic acid.

Protocol 2: Synthesis of N-substituted-5-methoxy-1H-indole-2-carboxamides via Amide Coupling

This protocol details a general amide coupling procedure using common coupling reagents.[2][4]

Materials:

  • 5-methoxy-1H-indole-2-carboxylic acid

  • Appropriate primary or secondary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 5-methoxy-1H-indole-2-carboxylic acid in DCM or DMF.

  • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) to the solution.

  • Stir the mixture at room temperature for 15-20 minutes.

  • Add the desired primary or secondary amine and N,N-diisopropylethylamine (DIPEA).

  • Continue stirring the reaction mixture at room temperature overnight.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted-5-methoxy-1H-indole-2-carboxamide.

Data Presentation

The following tables summarize representative data for a selection of N-substituted-5-methoxy-1H-indole-2-carboxamides, including their biological activities.

Table 1: Synthesis and Characterization Data

Compound IDN-SubstituentYield (%)Physical Appearance
1 N-(4-(methylsulfonamido)benzyl)67White solid
2 N-(pyridin-3-ylmethyl)-N-(pyrrolidin-3-ylmethyl)16Sticky solid

Data extracted from references[2][5].

Table 2: Biological Activity Data

Compound IDTarget/AssayPotency (pEC₅₀)Reference
1 Trypanosoma cruzi6.2[2]
2 Plasmodium falciparum 3D7>10 µM (IC₅₀)[5]

pEC₅₀ is the negative logarithm of the half-maximal effective concentration (EC₅₀). A higher value indicates greater potency.

Signaling Pathway Visualization

Many indole-2-carboxamides exert their antimycobacterial effects by targeting the MmpL3 transporter, which is crucial for mycolic acid transport and cell wall synthesis in mycobacteria. The following diagram illustrates this proposed mechanism of action.

MmpL3_Inhibition cluster_cell Mycobacterial Cell cluster_cytoplasm Cytoplasm cluster_membrane Cytoplasmic Membrane cluster_periplasm Periplasm / Cell Wall FAS_II Fatty Acid Synthase II (FAS-II) Pks13 Pks13 FAS_II->Pks13 produces mycolic acids TMM Trehalose Monomycolate (TMM) Pks13->TMM esterifies to trehalose MmpL3 MmpL3 Transporter TMM->MmpL3 substrate for transport Mycolic_Acids Mycolic Acids MmpL3->Mycolic_Acids translocates TMM Cell_Wall Cell Wall Integration Mycolic_Acids->Cell_Wall incorporation Indole_Carboxamide N-substituted-5-methoxy- 1H-indole-2-carboxamide Indole_Carboxamide->MmpL3 inhibits

Caption: Proposed mechanism of action of indole-2-carboxamides via inhibition of the MmpL3 transporter.

References

Application Notes and Protocols: Acylation of Amines with 5-Methoxy-1H-indole-2-carbonyl Chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the acylation of amines with 5-methoxy-1H-indole-2-carbonyl chloride, a key reaction in the synthesis of a wide range of biologically active compounds. The methodologies outlined are based on established synthetic procedures and offer guidance on reaction conditions, purification, and expected outcomes.

Introduction

The 5-methoxy-1H-indole-2-carboxamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse pharmacological activities. The most direct method for the synthesis of these amides is the acylation of a primary or secondary amine with this compound. This reaction is typically high-yielding and proceeds under mild conditions. The indole core, particularly with a methoxy substituent at the 5-position, has been shown to be favorable for activity in various biological targets.[1] This document outlines two common procedures for this transformation: direct acylation with the pre-formed acyl chloride and an in-situ activation of the corresponding carboxylic acid.

Data Presentation

The following table summarizes representative yields for the synthesis of N-substituted-5-methoxy-1H-indole-2-carboxamides using different synthetic approaches.

Amine SubstrateCoupling MethodSolventBaseYield (%)Reference
N-(4-(aminomethyl)phenyl)methanesulfonamide hydrochlorideHATU couplingNot SpecifiedNot Specified66%[1]
BenzylamineAcyl ChlorideBenzeneNot Specified (excess amine)77.5%[2]
2,4-DifluorobenzylamineAcyl ChlorideBenzeneNot Specified (excess amine)77.9%[2]
Ammonia (25% solution)Acyl Chloride (in-situ)Not SpecifiedNot SpecifiedGood[3]
Primary Amines (general)Acyl ChlorideCyrene™TriethylamineGood to High[4]

Experimental Protocols

Two primary methods for the acylation of amines to form 5-methoxy-1H-indole-2-carboxamides are presented below. The first involves the preparation of the acyl chloride followed by reaction with the amine. The second is a one-pot procedure using a peptide coupling agent.

Protocol 1: Acylation via this compound

This two-step procedure involves the initial formation of the acyl chloride from 5-methoxy-1H-indole-2-carboxylic acid, followed by its reaction with the desired amine.

Step 1: Synthesis of this compound

  • Reagents: 5-methoxy-1H-indole-2-carboxylic acid, Thionyl chloride (SOCl₂), Benzene (or another inert solvent like Dichloromethane). A catalytic amount of DMF can also be used.[3]

  • Procedure:

    • To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous benzene, add thionyl chloride (2.0 eq) at room temperature under an inert atmosphere (e.g., Nitrogen or Argon).

    • The reaction mixture is then heated to reflux (approximately 80 °C) for 2 hours.

    • After cooling to room temperature, the solvent and excess thionyl chloride are removed under reduced pressure. Co-evaporation with toluene can be performed to ensure complete removal of residual thionyl chloride.[2]

    • The resulting crude this compound is typically used in the next step without further purification.

Step 2: Acylation of the Amine

  • Reagents: this compound, Amine (primary or secondary), Anhydrous solvent (e.g., Cyrene™, Dichloromethane, THF, or Benzene), and a non-nucleophilic base (e.g., Triethylamine, DIPEA) if the amine is used as its salt.

  • Procedure:

    • Dissolve the amine (1.0 eq) and triethylamine (1.1 eq, if the amine hydrochloride is used) in the chosen anhydrous solvent and cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of this compound (1.0 eq) in the same solvent to the cooled amine solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

    • Work-up:

      • If the product precipitates, it can be collected by filtration and washed with water.[4]

      • Alternatively, the reaction mixture can be quenched with water, and the product extracted with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol).[2]

Protocol 2: One-Pot Amide Coupling using HATU

This method avoids the isolation of the acyl chloride by using a coupling agent to activate the carboxylic acid in situ.

  • Reagents: 5-methoxy-1H-indole-2-carboxylic acid, Amine (as a free base or hydrochloride salt), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a non-nucleophilic base (e.g., DIPEA), and an anhydrous solvent (e.g., DMF).

  • Procedure:

    • To a solution of 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

    • Add the amine (1.0 eq) to the reaction mixture.

    • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

    • Work-up: Dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography (FCC).[1]

Mandatory Visualizations

Acylation_Workflow cluster_prep Acyl Chloride Preparation cluster_acylation Acylation Reaction cluster_purification Work-up & Purification CarboxylicAcid 5-Methoxy-1H-indole- 2-carboxylic acid AcylChloride 5-Methoxy-1H-indole- 2-carbonyl chloride CarboxylicAcid->AcylChloride Reflux ThionylChloride SOCl₂ ThionylChloride->AcylChloride Reaction Acylation (0°C to RT) AcylChloride->Reaction Amine Primary or Secondary Amine Amine->Reaction Base Base (e.g., Et₃N) Base->Reaction Solvent Anhydrous Solvent Solvent->Reaction CrudeProduct Crude Product Reaction->CrudeProduct Workup Aqueous Work-up or Precipitation CrudeProduct->Workup Purification Column Chromatography or Recrystallization Workup->Purification FinalProduct Pure N-Substituted- 5-methoxy-1H-indole- 2-carboxamide Purification->FinalProduct

Caption: Experimental workflow for the acylation of amines.

Reaction_Mechanism AcylChloride 5-Methoxy-1H-indole- 2-carbonyl chloride Tetrahedral_Intermediate Tetrahedral Intermediate AcylChloride->Tetrahedral_Intermediate Nucleophilic Attack Amine R-NH₂ (Amine) Amine->Tetrahedral_Intermediate Amide N-R-5-Methoxy-1H-indole- 2-carboxamide Tetrahedral_Intermediate->Amide Collapse & Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl Salt Base·HCl HCl->Salt Base Base Base->Salt

Caption: Generalized mechanism of amine acylation.

References

Application Notes and Protocols for the Preparation of 5-Methoxyindole-Based ALOX15 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and application of 5-methoxyindole-based inhibitors of 15-lipoxygenase (ALOX15), an enzyme implicated in inflammatory diseases and cancer. Detailed protocols for the preparation of these inhibitors and the assessment of their enzymatic activity are provided to facilitate their use in research and drug development.

Introduction

5-Methoxyindole derivatives have emerged as a promising class of enzyme inhibitors with therapeutic potential in various diseases. Notably, certain derivatives have shown potent and selective inhibition of ALOX15, a key enzyme in the metabolic pathway of polyunsaturated fatty acids, leading to the production of pro-inflammatory lipid mediators. The inhibition of ALOX15 is a promising strategy for the treatment of inflammatory conditions and certain types of cancer. This document outlines the synthesis of 5-methoxyindole-based ALOX15 inhibitors, methods to assess their inhibitory activity, and the relevant signaling pathways.

Data Presentation

The inhibitory activities of various 5-methoxyindole derivatives against ALOX15 are summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTarget EnzymeIC50 (µM)Reference
N-(3-allyl-4-isopropoxyphenyl)adamantanecarboxamideSLO1.35[1]
3-[4-(amino/methylsulfonyl)phenyl]methylene-indolin-2-one derivative5-LOX0.56[2]
1,5-diarylpyrazoline derivative15-LOX4.7[2]
3,5-dinitrobenzoate analogue5-LOX0.006[2]

SLO: Soybean 15-lipoxygenase, often used as a model for human ALOX15.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxyindole-2-Carboxylic Acid Hydrazones

This protocol describes the synthesis of hydrazone derivatives of 5-methoxyindole-2-carboxylic acid, a key intermediate for many ALOX15 inhibitors.[3][4]

Materials:

  • Methyl 5-methoxy-1H-indole-2-carboxylate

  • Hydrazine hydrate

  • Ethanol

  • Substituted benzaldehydes (e.g., 3,4-dihydroxybenzaldehyde or 4-hydroxy-2-methoxybenzaldehyde)

  • Benzene

  • Methanol

  • Round-bottom flask

  • Reflux condenser

  • TLC plates

  • Filtration apparatus

Procedure:

  • Hydrazide Synthesis: The synthesis of the hydrazide from the methyl ester of 5-methoxy-1H-indole-2-carboxylic acid is a prerequisite step.[3]

  • Hydrazone Formation:

    • Dissolve 0.5 mmol of the hydrazide in absolute ethanol in a round-bottom flask.

    • Add 0.5 mmol of the desired substituted benzaldehyde to the solution.

    • Reflux the reaction mixture for 2 hours.

    • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a solvent system of benzene:methanol (4:1).[3]

  • Work-up and Purification:

    • Upon completion of the reaction, concentrate the mixture under reduced pressure.

    • Filter the resulting precipitate and wash it with cold ethanol.[3]

    • Further purification can be achieved by recrystallization from a suitable solvent.

Protocol 2: ALOX15 Inhibition Assay

This protocol details a spectrophotometric assay to determine the inhibitory activity of the synthesized 5-methoxyindole derivatives on ALOX15.[5][6]

Materials:

  • Purified ALOX15 enzyme

  • 0.2 M Borate buffer (pH 9.0)

  • Linoleic acid (substrate)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (5-methoxyindole derivatives)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of ALOX15 enzyme in 0.2 M borate buffer. Keep the enzyme solution on ice.

    • Prepare a stock solution of linoleic acid substrate in ethanol.

    • Dissolve the test compounds in DMSO to prepare stock solutions of known concentrations.

  • Assay Procedure:

    • Set the spectrophotometer to record absorbance at 234 nm.

    • Blank: In a quartz cuvette, mix 12.5 µL of DMSO with 487.5 µL of borate buffer.

    • Control (without inhibitor): In separate cuvettes, mix 12.5 µL of DMSO with 487.5 µL of the enzyme solution.

    • Test Sample (with inhibitor): In separate cuvettes, mix 12.5 µL of the test compound solution (in DMSO) with 487.5 µL of the enzyme solution. Incubate for 5 minutes.

    • Initiate the reaction: Rapidly add 500 µL of the linoleic acid substrate solution to each cuvette (control and test samples).

    • Immediately start recording the absorbance at 234 nm for 5 minutes at 30-second intervals. The increase in absorbance is due to the formation of the conjugated diene product.

  • Data Analysis:

    • Calculate the rate of the reaction (increase in absorbance per minute) for both the control and the test samples.

    • Determine the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [ (Ratecontrol - Ratesample) / Ratecontrol ] * 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the ALOX15 signaling pathway and the general workflow for the synthesis and screening of 5-methoxyindole-based inhibitors.

ALOX15_Signaling_Pathway Arachidonic_Acid Arachidonic Acid ALOX15 ALOX15 Arachidonic_Acid->ALOX15 _15_HPETE 15(S)-HPETE ALOX15->_15_HPETE NFkB NF-κB Pathway ALOX15->NFkB Suppression STAT3 STAT3 Pathway ALOX15->STAT3 Suppression _15_HETE 15(S)-HETE _15_HPETE->_15_HETE Lipoxins_Resolvins Lipoxins / Resolvins _15_HETE->Lipoxins_Resolvins Inflammation Inflammation Lipoxins_Resolvins->Inflammation Inhibition Cancer Cancer Progression Inhibitor 5-Methoxyindole Inhibitor Inhibitor->ALOX15 Inhibition TNFa TNF-α TNFa->NFkB IL1b IL-1β IL1b->NFkB IL6 IL-6 IL6->STAT3 NFkB->Inflammation NFkB->Cancer STAT3->Inflammation STAT3->Cancer

Caption: ALOX15 signaling pathway in inflammation and cancer.

Experimental_Workflow Start Start: Design of 5-Methoxyindole Derivatives Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (TLC, NMR, MS) Synthesis->Purification Screening Enzyme Inhibition Assay (ALOX15) Purification->Screening Data_Analysis Data Analysis (IC50 Determination) Screening->Data_Analysis SAR Structure-Activity Relationship (SAR) Studies Data_Analysis->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization End End: Identification of Potent Inhibitors SAR->End Lead_Optimization->Synthesis

Caption: Experimental workflow for inhibitor development.

Conclusion

The protocols and data presented herein provide a framework for the synthesis and evaluation of 5-methoxyindole-based inhibitors of ALOX15. These compounds hold significant promise for the development of novel therapeutics for inflammatory diseases and cancer. The detailed methodologies and structured data are intended to support further research and development in this area. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs.

References

Application Notes and Protocols: 5-methoxy-1H-indole-2-carbonyl chloride as an Intermediate for Antitumor Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activity.[1] Among these, derivatives of 5-methoxy-1H-indole have demonstrated considerable potential as antitumor agents. This is attributed to their ability to interact with various biological targets implicated in cancer progression, such as protein kinases and components of the apoptotic machinery.[1][2] 5-methoxy-1H-indole-2-carbonyl chloride is a key reactive intermediate for the synthesis of a diverse library of indole-based compounds, particularly indole-2-carboxamides, which have shown promise as potent anticancer agents.[3][4]

These application notes provide an overview of the synthesis of antitumor agents derived from this compound, their biological activities, and the signaling pathways they target. Detailed experimental protocols for the synthesis and biological evaluation of these compounds are also presented.

Data Presentation: Anticancer Activity of 5-Methoxy-1H-indole-2-carboxamide Derivatives

The following tables summarize the in vitro anticancer activity of representative 5-methoxy-1H-indole-2-carboxamide derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
4e MCF-7 (Breast)2.0--
A549 (Lung)2.0--
HCT-116 (Colon)2.0--

Table 1: Cytotoxicity of a substituted benzyl-5-methoxy-1H-indole-2-carbohydrazide derivative (Compound 4e).[1]

Compound IDTargetIC50 (nM)Reference CompoundIC50 (nM)
5f EGFRWT72 ± 6Erlotinib80 ± 5
EGFRT790M9.5 ± 2Osimertinib8 ± 2
5g EGFRWT85 ± 7Erlotinib80 ± 5
EGFRT790M11.9 ± 3Osimertinib8 ± 2

Table 2: Inhibitory activity of (E)-5-chloro-3-(2-methoxyvinyl)-1H-indole-2-carboxamide derivatives against wild-type and mutant Epidermal Growth Factor Receptor (EGFR).[5]

Compound IDCancer Cell LineGI50 (nM)Reference CompoundGI50 (nM)
Va Four cancer cell lines (average)26Erlotinib33
Vg Four cancer cell lines (average)31Erlotinib33

Table 3: Antiproliferative activity of indole-2-carboxamide derivatives.[6]

Experimental Protocols

Protocol 1: General Synthesis of 5-Methoxy-1H-indole-2-carboxamides

This protocol describes a general method for the synthesis of 5-methoxy-1H-indole-2-carboxamide derivatives from this compound.

Materials:

  • This compound

  • Appropriate primary or secondary amine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve the desired amine (1.2 equivalents) in anhydrous DCM or THF.

  • Add TEA or DIPEA (1.5 equivalents) to the solution and stir at room temperature for 10 minutes.

  • In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM or THF.

  • Slowly add the solution of this compound to the amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 5-methoxy-1H-indole-2-carboxamide derivative.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Synthesized 5-methoxy-1H-indole-2-carboxamide derivatives

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in the cell culture medium. The final concentrations should typically range from 0.01 to 100 µM.

  • After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for another 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Experimental Workflows

The antitumor activity of 5-methoxy-1H-indole derivatives often involves the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Several indole-2-carboxamides act as inhibitors of EGFR, a receptor tyrosine kinase that is often overactivated in various cancers. Inhibition of EGFR blocks downstream signaling cascades, such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, leading to reduced cell proliferation and induction of apoptosis.

EGFR_Signaling_Pathway cluster_downstream Downstream Effects Ligand EGF Ligand EGFR EGFR Ligand->EGFR Binds and Activates RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Indole_Inhibitor 5-Methoxy-1H-indole-2- carboxamide Derivative Indole_Inhibitor->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis Apoptosis

Caption: EGFR signaling pathway and its inhibition.

Bcl-2 Family and Apoptosis Pathway

Some indole-based compounds can induce apoptosis by inhibiting anti-apoptotic proteins of the Bcl-2 family, such as Bcl-2 and Mcl-1.[2] This leads to the activation of pro-apoptotic proteins like Bax and Bak, resulting in mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

Apoptosis_Pathway Indole_Derivative 5-Methoxy-1H-indole-2- carboxamide Derivative Bcl2 Bcl-2 / Mcl-1 (Anti-apoptotic) Indole_Derivative->Bcl2 Inhibits Bax_Bak Bax / Bak (Pro-apoptotic) Bcl2->Bax_Bak Inhibits Mitochondrion Mitochondrion Bax_Bak->Mitochondrion Promotes MOMP Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Caspases Caspase Cascade Cytochrome_c->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Executes Experimental_Workflow Start 5-Methoxy-1H-indole-2- carbonyl chloride Synthesis Synthesis of Indole-2-carboxamides Start->Synthesis Purification Purification and Characterization (NMR, MS) Synthesis->Purification Cytotoxicity In Vitro Cytotoxicity Screening (MTT Assay) Purification->Cytotoxicity Lead_Identification Lead Compound Identification (Potent & Selective) Cytotoxicity->Lead_Identification Mechanism Mechanism of Action Studies (e.g., Kinase Assays, Apoptosis Assays) Lead_Identification->Mechanism In_Vivo In Vivo Efficacy Studies (Xenograft Models) Lead_Identification->In_Vivo Mechanism->In_Vivo End Preclinical Candidate In_Vivo->End

References

Application Notes and Protocols for the Synthesis and Evaluation of Neuroprotective 5-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of neuroprotective 5-methoxyindole derivatives and the evaluation of their biological activity. The methodologies outlined below are based on established scientific literature and are intended to guide researchers in the development of novel therapeutic agents targeting neurodegenerative diseases.

Introduction

5-methoxyindole derivatives have emerged as a promising class of compounds with significant neuroprotective properties. Their mechanisms of action are often multifaceted, encompassing antioxidant effects, preservation of mitochondrial function, and modulation of key signaling pathways involved in cellular stress responses. This application note details the synthesis of select 5-methoxyindole derivatives and provides protocols for assessing their neuroprotective potential in vitro.

Synthesis of 5-Methoxyindole Derivatives

A common and versatile starting material for the synthesis of various neuroprotective agents is 5-methoxyindole-2-carboxylic acid and its derivatives.

General Synthesis of Arylhydrazone 5-Methoxyindole-2-carboxylates

This protocol describes a two-step synthesis of arylhydrazone 5-methoxyindole-2-carboxylates, which have shown notable radical scavenging properties.[1]

Step 1: Hydrazinolysis of Methyl 5-methoxyindole-2-carboxylate

  • To a solution of methyl 5-methoxyindole-2-carboxylate (1 equivalent) in ethanol, add hydrazine hydrate.

  • Reflux the reaction mixture to afford the corresponding hydrazide.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the mixture under reduced pressure.

  • The resulting precipitate can be filtered and washed with cold ethanol to yield 5-methoxy-1H-indole-2-carbohydrazide.

Step 2: Condensation with Substituted Benzaldehydes

  • Dissolve the 5-methoxy-1H-indole-2-carbohydrazide (1 equivalent) in absolute ethanol.

  • Add the desired substituted benzaldehyde (e.g., 3,4-dihydroxybenzaldehyde or 4-hydroxy-2-methoxybenzaldehyde) (1 equivalent) to the solution.

  • Reflux the reaction mixture for 2 hours.[1]

  • Monitor the reaction progress using TLC with a solvent system of benzene:methanol (4:1).[1]

  • Upon completion, concentrate the mixture under reduced pressure.[1]

  • Filter the resulting precipitate and wash with cool ethanol to obtain the final arylhydrazone derivative.[1]

Synthesis of Phenoxyindole Derivatives

Phenoxyindole derivatives can be synthesized via a multi-step process starting from 4-phenoxyphenylaniline.[2]

  • Diazotization and Reduction: Prepare 4-phenoxyphenylhydrazine from 4-phenoxyphenylaniline through diazotization followed by reduction with tin (II) chloride.[2]

  • Imine Formation: React the resulting hydrazine with acetaldehyde in a basic condition to form the corresponding imine.[2]

  • Fischer Indole Synthesis: Cyclize the imine by reacting it with levulinic acid in the presence of glacial acetic acid to yield the indole carboxylic acid derivative.[2]

  • Amide/Sulfonamide Formation: The carboxylic acid can then be coupled with various amines or sulfonamides to generate a library of phenoxyindole derivatives.

Evaluation of Neuroprotective Activity

A series of in vitro assays can be employed to determine the neuroprotective efficacy of the synthesized 5-methoxyindole derivatives.

Cell Culture

The human neuroblastoma cell line SH-SY5Y is a commonly used model for neuroprotective studies.

  • Maintain SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Culture the cells at 37°C in a humidified atmosphere of 5% CO2.[3]

  • For experiments, seed the cells in 96-well plates at a density of 5 x 10⁴ to 6 x 10⁴ cells per well.[3][4]

Assessment of Cytotoxicity and Neuroprotection (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

  • Seed SH-SY5Y cells in 96-well plates and allow them to adhere.

  • Treat the cells with various concentrations of the synthesized 5-methoxyindole derivatives for 24 hours to assess for direct toxicity.

  • To evaluate neuroprotective effects, pre-treat the cells with the compounds for a specified time (e.g., 24 hours) before inducing cytotoxicity with a neurotoxin such as hydrogen peroxide (H₂O₂) or amyloid-beta (Aβ) peptide.[4] A typical concentration for H₂O₂ is 500 µM and for Aβ(25-35) is 40 µM.[4]

  • After the incubation period, add MTT solution (0.5 mg/mL) to each well and incubate for 1-4 hours.[4]

  • Add a solubilizing agent (e.g., 0.1 M isopropanol/HCl solution) to dissolve the formazan crystals.[4]

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate cell viability as a percentage relative to untreated control cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFH-DA assay is used to measure intracellular ROS levels.

  • Seed SH-SY5Y cells in 96-well plates.

  • Treat the cells with the test compounds, followed by induction of oxidative stress with H₂O₂.

  • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution. DCFH-DA is deacetylated by intracellular esterases to non-fluorescent DCFH, which is then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Measure the fluorescence intensity using a fluorescence microplate reader at excitation and emission wavelengths of 485 nm and 520 nm, respectively.[3]

  • A reduction in fluorescence intensity in compound-treated cells compared to H₂O₂-treated control cells indicates antioxidant activity.

Anti-Amyloid Aggregation Assay (Thioflavin T Assay)

This assay is used to assess the ability of compounds to inhibit or disaggregate Aβ fibrils.

  • Prepare Aβ peptide (e.g., Aβ(25-35)) by dissolving it in PBS (pH 7.4) at a concentration of 2.5 mM.[4]

  • Incubate the Aβ peptide (e.g., 40 µM) with or without the test compounds for 24 hours to allow for aggregation.[4]

  • Add Thioflavin T (ThT) to the samples. ThT exhibits enhanced fluorescence upon binding to amyloid fibrils.

  • Measure the fluorescence intensity using a spectrofluorometer.

  • A decrease in fluorescence in the presence of the test compounds indicates an inhibitory effect on Aβ aggregation.[4] This can be visualized through fluorescence microscopy or quantified using a spectrophotometer.[4]

Data Presentation

The quantitative data from the neuroprotective assays should be summarized in tables for clear comparison of the efficacy of different derivatives.

CompoundNeuroprotection against H₂O₂ (% Cell Viability)[4]Inhibition of ROS Production (% of Control)[4]Anti-Aβ Aggregation (IC₅₀, µM)[2][5]Antioxidant Activity (IC₅₀, µM)[2][5]
Derivative 1 79.98 ± 3.15Significantly reduced3.18 ± 0.8728.18 ± 1.40
Derivative 2 83.69 ± 3.22Significantly reduced--
Derivative 3 89.41 ± 5.03Significantly reduced--
Control (e.g., Curcumin) ----

Note: The data presented in this table is illustrative and based on findings from cited literature. Actual results will vary depending on the specific compounds and experimental conditions.

Signaling Pathways and Experimental Workflows

Diagrams created using Graphviz (DOT language) can effectively visualize the complex biological processes and experimental procedures.

neuroprotective_pathway cluster_stress Cellular Stress (e.g., Ischemia, Oxidative Stress) cluster_compound 5-Methoxyindole Derivative Action cluster_pathway Neuroprotective Signaling cluster_outcome Cellular Outcome stress Ischemic Insult / Oxidative Stress Nrf2 Nrf2 Activation Mito Mitochondrial Function Preservation MICA 5-Methoxyindole Derivative (e.g., MICA) MICA->Nrf2 Activates MICA->Mito Preserves NQO1 NQO1 Upregulation Nrf2->NQO1 Induces OxStress Attenuated Oxidative Stress NQO1->OxStress Reduces ATP Increased ATP Production Mito->ATP Enhances Caspase Decreased Caspase-3 Activity Mito->Caspase Inhibits Neuroprotection Neuroprotection ATP->Neuroprotection Caspase->Neuroprotection Leads to OxStress->Neuroprotection

Caption: Neuroprotective signaling pathway of 5-methoxyindole derivatives.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_assays Neuroprotective Assays cluster_analysis Data Analysis start Start: 5-Methoxyindole Precursor synth Chemical Synthesis (e.g., Hydrazone formation) start->synth compound Purified 5-Methoxyindole Derivative synth->compound treat Treatment with Derivative compound->treat culture Cell Culture (SH-SY5Y) culture->treat induce Induce Neurotoxicity (H₂O₂, Amyloid-β) treat->induce mtt MTT Assay (Cell Viability) induce->mtt ros DCFH-DA Assay (ROS Levels) induce->ros tht ThT Assay (Aβ Aggregation) induce->tht data Quantitative Data Collection mtt->data ros->data tht->data results Evaluation of Neuroprotective Efficacy data->results

Caption: Experimental workflow for synthesis and neuroprotective evaluation.

References

Application Notes and Protocols for the Analytical Characterization of 5-Methoxy-1H-indole-2-carbonyl Chloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methodologies for the characterization of 5-methoxy-1H-indole-2-carbonyl chloride and its derivatives. The protocols outlined below are intended to serve as a foundational guide and may require optimization for specific derivatives or laboratory instrumentation.

Introduction

This compound is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity and the characterization of its derivatives are critical for drug discovery and development. This document details the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the comprehensive analysis of these compounds.

Analytical Methods Overview

A multi-faceted analytical approach is recommended for the thorough characterization of this compound derivatives. Each technique provides unique and complementary information regarding the identity, purity, and structure of the analyte.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization Synthesis Synthesis of 5-methoxy-1H- indole-2-carbonyl chloride and derivatives Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC (Purity & Quantification) Purification->HPLC GCMS GC-MS (Identification & Purity) Purification->GCMS NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR FTIR FTIR Spectroscopy (Functional Group ID) Purification->FTIR

Caption: General analytical workflow for the characterization of this compound derivatives.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for assessing the purity of this compound derivatives and for quantifying their content in various matrices. A reverse-phase method is typically employed.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • A gradient elution is recommended to ensure the separation of the target compound from potential impurities.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Program:

Time (min)% Mobile Phase B
020
2080
2580
2620
3020

Flow Rate: 1.0 mL/min Column Temperature: 30 °C Detection Wavelength: 280 nm (or determined by UV scan of the analyte) Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound derivative.

  • Dissolve in 1 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition to a suitable concentration (e.g., 10-100 µg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

Note: Due to the reactivity of the carbonyl chloride, derivatization may be necessary for stable and reproducible analysis. A common approach for carbonyl compounds is derivatization with 2,4-dinitrophenylhydrazine (DNPH)[1].

HPLC_Protocol Sample Sample Preparation (Dissolution & Filtration) Injection HPLC Injection Sample->Injection Separation C18 Reverse-Phase Separation (Gradient Elution) Injection->Separation Detection UV-Vis Detection (280 nm) Separation->Detection Analysis Data Analysis (Purity & Quantification) Detection->Analysis

Caption: Workflow for HPLC analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and purity assessment of volatile and thermally stable this compound derivatives. Derivatization may be required to improve volatility and thermal stability.

Experimental Protocol

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Conditions:

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min[2].

  • Inlet Temperature: 280 °C[2].

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold at 280 °C for 10 minutes.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C[2].

  • Quadrupole Temperature: 150 °C[2].

  • Scan Range: m/z 40-500.

Sample Preparation:

  • Prepare a 1 mg/mL solution of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • If derivatization is necessary, common reagents for acyl chlorides include reaction with an alcohol to form the corresponding ester.

GCMS_Protocol Sample Sample Preparation (Dissolution/Derivatization) Injection GC Injection Sample->Injection Separation Capillary Column Separation (Temperature Program) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-500) Ionization->Detection Analysis Data Analysis (Identification & Purity) Detection->Analysis

Caption: Workflow for GC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of this compound and its derivatives. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to an NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire standard proton spectra.

  • ¹³C NMR: Acquire proton-decoupled carbon spectra.

  • 2D NMR: For complex structures, consider acquiring COSY, HSQC, and HMBC spectra for complete assignment.

Expected Chemical Shifts

The following table provides expected chemical shifts for the parent compound, 5-methoxy-1H-indole-2-carboxylic acid, which can be used as a reference for interpreting the spectra of the carbonyl chloride derivative. The carbonyl chloride is expected to shift the signals of adjacent protons and carbons downfield.

Table 1: ¹H and ¹³C NMR Data for 5-methoxy-1H-indole-2-carboxylic acid in DMSO-d₆ [3]

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
NH (1)~11.6-
H-37.045102.4
H-47.370113.7
5-OCH₃3.76955.7
H-66.928114.8
H-77.114113.1
C-2-132.5
C-3a-130.9
C-5-154.3
C-7a-126.2
COOH~12.9162.0

Note: Data for 5-methoxyindole can also be a useful reference[4].

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. For this compound, the key vibrational bands of interest are the N-H stretch of the indole, the C=O stretch of the carbonyl chloride, and the C-O stretch of the methoxy group.

Experimental Protocol

Instrumentation:

  • FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation:

  • Place a small amount of the solid sample directly onto the ATR crystal.

Data Acquisition:

  • Collect the spectrum typically in the range of 4000-400 cm⁻¹.

Expected Vibrational Frequencies

The following table provides characteristic infrared absorption frequencies for the functional groups present in this compound and its derivatives.

Table 2: Characteristic IR Absorption Frequencies

Functional GroupExpected Wavenumber (cm⁻¹)Comments
N-H Stretch (indole)3400 - 3300Broad to sharp band.
C-H Stretch (aromatic)3100 - 3000
C-H Stretch (aliphatic)3000 - 2850From the methoxy group.
C=O Stretch (acyl chloride)1815 - 1785Strong, sharp absorption. This is a key band for confirming the presence of the carbonyl chloride.
C=C Stretch (aromatic)1620 - 1450Multiple bands.
C-O Stretch (aryl ether)1275 - 1200 (asymmetric)Strong absorption from the methoxy group. A study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid identified strong bands at 1227 and 1220 cm⁻¹[5].
1075 - 1020 (symmetric)

Safety Precautions

This compound and its derivatives should be handled with care in a well-ventilated fume hood. Acyl chlorides are reactive and can be corrosive and lachrymatory. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for the specific compound being handled for detailed safety information[6][7][8][9].

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the comprehensive characterization of this compound and its derivatives. The combination of chromatographic and spectroscopic techniques is essential for confirming the identity, purity, and structure of these important synthetic intermediates. Researchers should adapt and optimize these methods to suit their specific analytical needs.

References

Application Notes and Protocols for the Friedel-Crafts Acylation of 5-Methoxyindoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the Friedel-Crafts acylation of 5-methoxyindoles, a key reaction in the synthesis of various biologically active compounds and pharmaceutical intermediates. The protocols focus on the regioselective acylation at the C3 position of the indole ring, leveraging both conventional Lewis acid catalysis and modern microwave-assisted techniques.

Introduction

The Friedel-Crafts acylation is a fundamental and versatile method for the introduction of an acyl group onto an aromatic ring. In the context of indole chemistry, this reaction is predominantly used to synthesize 3-acylindoles, which are valuable precursors for a wide range of natural products and synthetic drugs. The presence of a methoxy group at the 5-position of the indole nucleus enhances its nucleophilicity, facilitating the electrophilic substitution reaction. However, careful selection of the catalyst and reaction conditions is crucial to ensure high regioselectivity and yield.

This document outlines two primary protocols for the Friedel-Crafts acylation of 5-methoxyindole: a classical approach using a Lewis acid catalyst and a more rapid, efficient method utilizing microwave irradiation with a copper(II) triflate catalyst.

Key Experimental Protocols

Protocol 1: Microwave-Assisted Acetylation using Copper(II) Triflate

This protocol is based on the efficient acetylation of 5-methoxyindole with acetic anhydride catalyzed by copper(II) triflate under microwave irradiation. This method offers the advantages of short reaction times, mild conditions, and the use of a safe and reusable catalyst.[1][2]

Materials:

  • 5-Methoxyindole

  • Acetic anhydride

  • Copper(II) triflate (Cu(OTf)₂)

  • Microwave reactor

  • Appropriate solvents for work-up and purification (e.g., ethyl acetate, saturated sodium bicarbonate solution, brine)

  • Silica gel for column chromatography

Procedure:

  • In a microwave reaction vessel, combine 5-methoxyindole (1.0 mmol), acetic anhydride (1.2 mmol), and copper(II) triflate (5 mol%).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at a controlled temperature (e.g., 80-120 °C) for a short duration (typically 5-15 minutes). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford 3-acetyl-5-methoxyindole.

Protocol 2: Conventional Friedel-Crafts Acylation with a Lewis Acid

This protocol describes a more traditional approach to Friedel-Crafts acylation using a strong Lewis acid like aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄) with an acyl chloride as the acylating agent.[3][4]

Materials:

  • 5-Methoxyindole

  • Acyl chloride (e.g., propionyl chloride)

  • Lewis acid (e.g., AlCl₃, SnCl₄)

  • Anhydrous dichloromethane (DCM) as solvent

  • Inert atmosphere (e.g., nitrogen or argon)

  • Ice bath

  • Saturated sodium bicarbonate solution, water, and brine for work-up

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of the Lewis acid (1.1 mmol) in anhydrous DCM under an inert atmosphere at 0 °C, add the acyl chloride (1.1 mmol) dropwise.

  • Stir the mixture at 0 °C for 15-30 minutes to form the acylium ion complex.

  • Add a solution of 5-methoxyindole (1.0 mmol) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully quench the reaction by pouring it into a mixture of ice and water.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel to yield the corresponding 3-acyl-5-methoxyindole.

Data Presentation

The following tables summarize quantitative data from representative Friedel-Crafts acylation reactions of 5-methoxyindoles and related substrates.

SubstrateAcylating AgentCatalystSolventConditionsTimeYield (%)Reference
5-MethoxyindoleAcetic AnhydrideCu(OTf)₂-Microwave5-15 minHigh (exact value not available)[1][2]
5-BromoindoleAcetic AnhydrideY(OTf)₃/[BMI]BF₄-Microwave, 90 °C15 min87[5]
5-BromoindolePropionic AnhydrideY(OTf)₃/[BMI]BF₄-Microwave, 90 °C15 min92[5]
IndoleAcetyl ChlorideAlCl₃DichloromethaneRoom Temp1 h85[3]
IndolePropionyl ChlorideSnCl₄DichloromethaneRoom Temp1 h82[4]

Visualizations

Experimental Workflow for Microwave-Assisted Friedel-Crafts Acylation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Work-up cluster_purification Purification start Combine 5-Methoxyindole, Acetic Anhydride, and Cu(OTf)₂ in a microwave vessel reaction Irradiate at controlled temperature start->reaction tlc Monitor by TLC reaction->tlc Periodically cool Cool to room temperature tlc->cool Upon completion extract Dilute with Ethyl Acetate, wash with NaHCO₃ and Brine cool->extract dry Dry over Na₂SO₄ and concentrate extract->dry purify Column Chromatography dry->purify end Obtain pure 3-Acetyl-5-methoxyindole purify->end

Caption: Workflow for the microwave-assisted Friedel-Crafts acylation of 5-methoxyindole.

Signaling Pathway: Mechanism of Friedel-Crafts Acylation

mechanism cluster_activation Electrophile Activation cluster_attack Electrophilic Attack cluster_deprotonation Deprotonation acyl_chloride Acyl Chloride (R-CO-Cl) acylium_ion Acylium Ion [R-C≡O]⁺ acyl_chloride->acylium_ion + Lewis Acid lewis_acid Lewis Acid (e.g., AlCl₃) indole 5-Methoxyindole sigma_complex Sigma Complex (Arenium Ion) indole->sigma_complex + Acylium Ion deprotonation Deprotonation at C3 sigma_complex->deprotonation product 3-Acyl-5-methoxyindole deprotonation->product Restores Aromaticity

Caption: General mechanism of the Lewis acid-catalyzed Friedel-Crafts acylation.

References

Troubleshooting & Optimization

preventing hydrolysis of 5-methoxy-1H-indole-2-carbonyl chloride during reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Reactions with 5-methoxy-1H-indole-2-carbonyl chloride

This guide provides researchers, scientists, and drug development professionals with essential information for handling this compound, focusing on the prevention of its hydrolysis during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: My acylation reaction with this compound is resulting in a low yield of the desired amide/ester. What is the most common cause?

The most frequent cause of low yields is the hydrolysis of the starting material, this compound. Acyl chlorides are highly reactive compounds that readily react with water, which can be present as moisture in the air, in solvents, or on glassware.[1][2] This undesired side reaction converts the acyl chloride into the corresponding carboxylic acid (5-methoxy-1H-indole-2-carboxylic acid), which is unreactive under these conditions and consumes your starting material.[3]

Q2: How can I identify if hydrolysis has occurred in my reaction?

There are several indicators that significant hydrolysis has taken place:

  • Formation of a Precipitate: The resulting 5-methoxy-1H-indole-2-carboxylic acid may be less soluble in the reaction solvent than the desired product, causing it to precipitate out of the solution.

  • Analytical Evidence: When monitoring the reaction (e.g., by TLC or LC-MS), you will observe a spot or peak corresponding to the mass of the carboxylic acid. In ¹H NMR analysis of the crude product, you will see peaks corresponding to the carboxylic acid, which will be different from your desired product.

  • Incomplete Consumption of the Nucleophile: Your amine or alcohol starting material may remain largely unreacted, even after extended reaction times.

Q3: What are the critical steps to prevent the hydrolysis of this compound?

Preventing hydrolysis requires the rigorous exclusion of water from the reaction system. This is achieved by adhering to strict anhydrous (water-free) reaction techniques.

Key Preventive Measures:

  • Use Anhydrous Solvents: Employ freshly opened bottles of anhydrous solvents or solvents dried using appropriate methods (e.g., distillation from a drying agent or passage through an activated alumina column).

  • Dry All Glassware and Equipment: All glassware (flasks, syringes, stir bars) should be oven-dried at >120°C for several hours and cooled in a desiccator or under an inert atmosphere immediately before use.

  • Maintain an Inert Atmosphere: The reaction should be conducted under a dry, inert atmosphere, such as nitrogen (N₂) or argon (Ar).[4] This prevents atmospheric moisture from entering the reaction vessel.

  • Add a Non-Nucleophilic Base: A tertiary amine base, such as triethylamine (TEA) or pyridine, is commonly added to the reaction mixture.[2] Its primary role is to neutralize the hydrogen chloride (HCl) gas that is produced during the acylation.[1] This prevents the protonation and deactivation of your amine nucleophile.

  • Control the Reaction Temperature: Acylation reactions are often exothermic. It is best practice to add the acyl chloride slowly to a cooled solution (e.g., 0 °C) of the amine or alcohol to control the reaction rate and minimize side reactions.

Troubleshooting Guide

The following table summarizes common issues, their probable causes, and recommended solutions when working with this compound.

Symptom Possible Cause Recommended Solution
Low or no product formation; starting materials remain. Hydrolysis of acyl chloride. Ensure all glassware is rigorously oven-dried. Use high-purity anhydrous solvents. Conduct the reaction under a positive pressure of nitrogen or argon.[4]
Low yield; starting amine/alcohol is consumed. Protonation of the nucleophile. Add 1.1 to 1.5 equivalents of a non-nucleophilic base (e.g., triethylamine) to scavenge the HCl byproduct.[2][5]
A white solid precipitates immediately upon adding the acyl chloride. Formation of amine hydrochloride salt or hydrolysis product. Ensure the base is added before or concurrently with the acyl chloride. Check for moisture contamination, which leads to the formation of the less soluble carboxylic acid.
Reaction is very fast and generates dark-colored impurities. Reaction temperature is too high. Cool the reaction mixture to 0 °C before the slow, dropwise addition of the acyl chloride. Allow the reaction to warm to room temperature gradually.

Experimental Protocols

General Protocol for the Synthesis of an Amide using this compound

This protocol provides a detailed methodology for a typical acylation reaction under anhydrous conditions.

1. Preparation:

  • Place a magnetic stir bar into a round-bottom flask. Dry the flask, a pressure-equalizing dropping funnel, and a condenser in an oven at 120°C for at least 4 hours.
  • Assemble the glassware while still hot and allow it to cool to room temperature under a stream of dry nitrogen or argon. Maintain a positive pressure of inert gas throughout the experiment (e.g., using a balloon).

2. Reagents and Reaction:

  • To the cooled flask, add the amine (1.0 eq.) and anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) (to make a ~0.1 M solution).
  • Add triethylamine (1.2 eq.) to the stirred solution.
  • Cool the flask to 0 °C using an ice-water bath.
  • Dissolve this compound (1.0 eq.) in a separate flask with a small amount of anhydrous solvent and add it to the dropping funnel.
  • Add the acyl chloride solution dropwise to the cooled, stirred amine solution over 15-30 minutes.
  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the reaction is complete (monitor by TLC or LC-MS).

3. Workup and Purification:

  • Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.
  • Transfer the mixture to a separatory funnel. Separate the organic layer.
  • Wash the organic layer sequentially with 1 M HCl, water, and brine.
  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography or recrystallization.

Data and Visualizations

Selection of Anhydrous Solvents

The choice of an appropriate anhydrous solvent is critical. Aprotic solvents are required to prevent reaction with the acyl chloride.

SolventAbbreviationBoiling Point (°C)Dielectric Constant (ε)Notes
DichloromethaneDCM39.69.1Excellent for dissolving most organic compounds. Easy to remove.
TetrahydrofuranTHF667.5Good general-purpose solvent. Must be checked for peroxides if not freshly opened.
AcetonitrileMeCN81.337.5More polar option, useful for less soluble starting materials.
Toluene-110.62.4A non-polar option, useful for higher temperature reactions if needed.
Reaction Pathway Diagram

The following diagram illustrates the desired acylation pathway versus the competing hydrolysis pathway.

G start 5-Methoxy-1H-indole- 2-carbonyl chloride amide Desired Product (Amide) start->amide  Desired Reaction acid Side Product (Carboxylic Acid) start->acid  Undesired Hydrolysis amine Amine (R-NH₂) Nucleophile amine->amide water Water (H₂O) (Contaminant) water->acid hcl_amide HCl hcl_acid HCl

Competing reaction pathways for this compound.
Anhydrous Reaction Workflow

This workflow outlines the critical steps for successfully performing the acylation reaction while preventing hydrolysis.

G A 1. Dry Glassware (Oven, >120°C) B 2. Assemble & Cool Under Inert Gas (N₂/Ar) A->B C 3. Add Anhydrous Solvent, Amine, and Base B->C D 4. Cool Reaction to 0°C (Ice Bath) C->D E 5. Add Acyl Chloride (Slowly, Dropwise) D->E F 6. Warm to Room Temp & Stir to Completion E->F G 7. Aqueous Workup (Quench, Wash, Extract) F->G H 8. Dry & Purify Product G->H

Experimental workflow for preventing hydrolysis in acylation reactions.

References

Technical Support Center: Synthesis of 5-Methoxy-1H-indole-2-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the synthesis of 5-methoxy-1H-indole-2-carboxamide, particularly in addressing issues of low yield.

Troubleshooting Guide: Low Yield in 5-Methoxy-1H-indole-2-carboxamide Synthesis

Question: My final yield of 5-methoxy-1H-indole-2-carboxamide is significantly lower than expected. What are the potential causes and how can I troubleshoot this?

Answer:

Low yield in the synthesis of 5-methoxy-1H-indole-2-carboxamide, typically prepared via the coupling of 5-methoxy-1H-indole-2-carboxylic acid with an appropriate amine, can stem from several factors throughout the synthetic workflow. The following guide will walk you through potential issues, from starting material quality to reaction conditions and purification.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_Start Start: Low Yield Observed cluster_SM_Purity Step 1: Starting Material Purity cluster_Reaction_Conditions Step 2: Reaction Conditions cluster_Workup_Purification Step 3: Work-up and Purification cluster_Resolution Resolution start Low Yield of 5-Methoxy-1H-indole-2-carboxamide sm_purity Verify Purity of Starting Materials: - 5-Methoxy-1H-indole-2-carboxylic acid - Amine start->sm_purity sm_analysis Analysis: - NMR - LC-MS - Melting Point sm_purity->sm_analysis sm_purification Action: - Recrystallize Carboxylic Acid - Distill or Re-precipitate Amine sm_analysis->sm_purification Impurities Detected reaction_conditions Review Amide Coupling Conditions sm_purification->reaction_conditions coupling_reagent Coupling Reagent Selection: - HATU, HBTU, BOP, EDC/HOBt reaction_conditions->coupling_reagent solvent Solvent Choice and Purity: - Anhydrous DMF, DCM, or THF reaction_conditions->solvent base Base Selection: - DIPEA, Et3N (non-nucleophilic) reaction_conditions->base temperature Reaction Temperature and Time reaction_conditions->temperature workup Evaluate Work-up and Purification Protocol temperature->workup extraction Aqueous Work-up: - Check pH - Emulsion formation workup->extraction chromatography Column Chromatography: - Proper solvent system - Product streaking/co-elution workup->chromatography recrystallization Recrystallization: - Appropriate solvent choice - Product loss in mother liquor workup->recrystallization resolution Optimized Yield chromatography->resolution

Caption: A logical workflow for troubleshooting low yield in the synthesis of 5-methoxy-1H-indole-2-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for a low yield in the amide coupling step?

A1: The most frequent culprits for low-yielding amide coupling reactions are:

  • Poor quality of starting materials: Impurities in the 5-methoxy-1H-indole-2-carboxylic acid or the amine can interfere with the reaction.

  • Inefficient activation of the carboxylic acid: The chosen coupling reagent may not be suitable for the specific substrates, or it may have degraded.

  • Suboptimal reaction conditions: Incorrect solvent, base, temperature, or reaction time can lead to incomplete reactions or side product formation.

  • Steric hindrance: A bulky amine or substitution on the indole ring can slow down the reaction rate.

  • Low nucleophilicity of the amine: Electron-withdrawing groups on the amine can reduce its reactivity.

  • Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation.

Q2: How can I assess the purity of my 5-methoxy-1H-indole-2-carboxylic acid?

A2: You can verify the purity of your starting carboxylic acid using the following techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Check for the presence of unexpected signals that may indicate impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can help identify the presence of any byproducts from the synthesis of the carboxylic acid.

  • Melting Point: A broad or depressed melting point compared to the literature value suggests the presence of impurities. A new polymorph of 5-methoxy-1H-indole-2-carboxylic acid has been reported, so comparing with established data is crucial[1].

If impurities are detected, recrystallization from a suitable solvent is recommended.

Q3: Which coupling reagent is best for this synthesis?

A3: The choice of coupling reagent can significantly impact the yield. While many options exist, some have been successfully used for indole-2-carboxamide synthesis.

Coupling ReagentBaseSolventTypical YieldReference
HATUDIPEADMFGood to Excellent[2]
HBTUDIPEADMFGood[2]
BOPDIPEADCMGood[3]
EDC/HOBtDIPEADCM/DMFVariable, can be high[4][5]

For challenging couplings, especially with sterically hindered or electron-deficient amines, HATU or HBTU are often preferred due to their high reactivity. In some cases, using EDC·HCl and HOBt has been shown to significantly improve yields compared to other methods like DCC/DMAP[4][5].

Q4: I am synthesizing the 5-methoxy-1H-indole-2-carboxylic acid via a Fischer indole synthesis. What are the common pitfalls that can lead to a low-quality product?

A4: The Fischer indole synthesis can be sensitive to reaction conditions. Common issues include:

  • Side reactions: The acidic conditions can sometimes lead to the formation of undesired regioisomers or byproducts. For instance, in the synthesis of a related methoxy-indole derivative, an abnormal reaction leading to a chlorinated product was observed when using HCl/EtOH[6].

  • Incomplete cyclization: This can be due to insufficient heating or an inappropriate acid catalyst.

  • Purification challenges: The crude product may contain unreacted starting materials or polymeric byproducts that can be difficult to remove.

Careful optimization of the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) and reaction temperature is crucial for a successful Fischer indole synthesis[7][8].

Q5: My reaction seems to stall and does not go to completion. What should I do?

A5: If your reaction is not reaching completion, consider the following:

  • Increase reaction time: Some amide couplings, especially with less reactive partners, may require longer reaction times. Monitor the reaction by TLC or LC-MS to determine the optimal time.

  • Increase temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can sometimes drive it to completion. However, be cautious as higher temperatures can also promote side reactions.

  • Re-evaluate your reagents: Ensure your coupling reagent and base are fresh and of high quality. Anhydrous solvents are also critical for success.

  • Check stoichiometry: Using a slight excess (1.1-1.2 equivalents) of the amine and coupling reagent can sometimes improve conversion.

Experimental Protocols

Protocol 1: Synthesis of 5-Methoxy-1H-indole-2-carboxylic acid

A common route to this intermediate is through the Fischer indole synthesis followed by hydrolysis.

Step 1: Fischer Indole Synthesis of Ethyl 5-Methoxy-1H-indole-2-carboxylate

  • To a solution of 4-methoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol, add ethyl pyruvate (1.1 equivalents).

  • Add a catalytic amount of p-toluenesulfonic acid (pTsOH).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield ethyl 5-methoxy-1H-indole-2-carboxylate.

Step 2: Hydrolysis to 5-Methoxy-1H-indole-2-carboxylic acid

  • Dissolve the ethyl 5-methoxy-1H-indole-2-carboxylate in a mixture of ethanol and a 2M aqueous solution of sodium hydroxide.

  • Reflux the mixture for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with 1M hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to obtain 5-methoxy-1H-indole-2-carboxylic acid.

Protocol 2: Synthesis of 5-Methoxy-1H-indole-2-carboxamide (General Amide Coupling)

Amide_Coupling_Workflow cluster_Reactants Reactants cluster_Procedure Procedure cluster_Workup Work-up and Purification cluster_Product Product carboxylic_acid 5-Methoxy-1H-indole-2-carboxylic acid (1 eq.) dissolve Dissolve carboxylic acid in solvent. carboxylic_acid->dissolve amine Amine (1.1 eq.) add_amine Add amine to the reaction mixture. amine->add_amine coupling_reagent Coupling Reagent (e.g., HATU, 1.1 eq.) add_reagents Add coupling reagent and base. coupling_reagent->add_reagents base Base (e.g., DIPEA, 2-3 eq.) base->add_reagents solvent Anhydrous Solvent (e.g., DMF) solvent->dissolve dissolve->add_reagents stir Stir at room temperature for 15-30 min (activation). add_reagents->stir stir->add_amine react Stir at room temperature for 2-16 hours. add_amine->react quench Quench with water. react->quench extract Extract with an organic solvent (e.g., EtOAc). quench->extract wash Wash with brine. extract->wash dry_concentrate Dry over Na2SO4 and concentrate. wash->dry_concentrate purify Purify by column chromatography or recrystallization. dry_concentrate->purify product 5-Methoxy-1H-indole-2-carboxamide purify->product

Caption: A general workflow for the amide coupling reaction to synthesize 5-methoxy-1H-indole-2-carboxamide.

Detailed Steps:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-1H-indole-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as DMF or DCM.

  • Add the coupling reagent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2-3 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.1 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 2 to 16 hours depending on the substrates.

  • Upon completion, quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 5-methoxy-1H-indole-2-carboxamide. A 99% yield has been reported for a similar synthesis using EDC and HOBt.

References

purification of 5-methoxy-1H-indole-2-carbonyl chloride from starting materials

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 5-methoxy-1H-indole-2-carbonyl chloride from its starting materials.

Disclaimer

This guide is intended for informational purposes only and should not be considered a substitute for established laboratory safety protocols and peer-reviewed literature. All chemical syntheses and purifications should be performed by qualified personnel in a controlled laboratory setting with appropriate personal protective equipment (PPE). The reactivity of acyl chlorides requires careful handling under anhydrous conditions to prevent hydrolysis and ensure safety.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the most common starting material for the synthesis of this compound?

The most common and direct precursor for the synthesis of this compound is 5-methoxy-1H-indole-2-carboxylic acid.[3][4] The carbonyl chloride is typically synthesized by treating the carboxylic acid with a chlorinating agent.[4]

Q2: What are the typical chlorinating agents used for this conversion?

Common chlorinating agents for converting carboxylic acids to acyl chlorides include thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[4] The choice of reagent can depend on the desired reaction conditions and the scale of the synthesis.

Q3: What are the primary impurities I should expect in my crude this compound?

Expected impurities include:

  • Unreacted 5-methoxy-1H-indole-2-carboxylic acid: Incomplete reaction will leave residual starting material.

  • 5-methoxy-1H-indole-2-carboxylic acid (hydrolysis product): Acyl chlorides are highly reactive towards moisture and can readily hydrolyze back to the corresponding carboxylic acid. This is a major concern during both the reaction workup and purification.[1][4]

  • Reagent byproducts: Depending on the chlorinating agent, byproducts may be present. For instance, reactions with thionyl chloride can leave sulfur-based impurities.

  • Residual Solvents: Solvents used in the reaction or workup, such as toluene or dichloromethane, may be present.[5]

  • Colored Impurities: Crude acyl chlorides can often be colored, and purification may be necessary to obtain a colorless product.[6]

Q4: Can I monitor the purification process using Thin Layer Chromatography (TLC)?

Due to the high reactivity and rapid hydrolysis of acyl chlorides on silica plates exposed to atmospheric moisture, standard TLC is generally not a reliable method for monitoring the purity of this compound.[1] Alternative analytical techniques like derivatization followed by HPLC may be required for accurate quantification.[7]

Troubleshooting Guide

Problem 1: The purified product is an off-white or yellowish solid, not the expected color.

  • Possible Cause: The presence of colored impurities from the reaction. Crude acyl chlorides are often colored.[6]

  • Solution:

    • Recrystallization: Attempt recrystallization from an anhydrous non-polar solvent. For indole derivatives, solvent systems like petroleum ether/diethyl ether have been used.[8] Ensure all glassware is flame-dried and the procedure is conducted under an inert atmosphere (e.g., nitrogen or argon).[1]

    • Charcoal Treatment: Adding a small amount of activated charcoal during the recrystallization process can sometimes help remove colored impurities. The charcoal should be filtered off from the hot solution.

Problem 2: The yield of the purified product is very low.

  • Possible Cause 1: Significant hydrolysis of the acyl chloride back to the carboxylic acid during workup or purification.[1][4]

  • Solution 1:

    • Strictly maintain anhydrous conditions throughout the entire process. Use flame-dried glassware, anhydrous solvents, and perform the reaction and purification under an inert atmosphere.[1]

    • Minimize the exposure of the product to air and moisture.

  • Possible Cause 2: The product is lost during the purification step (e.g., too soluble in the recrystallization solvent).

  • Solution 2:

    • Optimize the recrystallization solvent system. A good solvent system will dissolve the compound when hot but result in poor solubility when cold. Consider using a co-solvent system (e.g., dichloromethane/hexane).

    • If using column chromatography, ensure the chosen eluent system provides good separation without being too polar, which could lead to product retention on the column.

Problem 3: The product degrades upon heating during solvent removal or distillation.

  • Possible Cause: Thermal instability of the acyl chloride. Some acyl chlorides can decompose at elevated temperatures.[1]

  • Solution:

    • Low-Temperature Solvent Removal: Use a rotary evaporator with gentle heating, or remove the solvent at room temperature under high vacuum.[1]

    • Avoid Distillation: If the compound is thermally labile, avoid purification by distillation. Prioritize non-thermal methods like recrystallization or precipitation.

    • Crude Product Usage: If purification proves too difficult due to instability, consider using the crude acid chloride directly in the subsequent reaction step, a common practice for highly reactive intermediates.[5][9]

Problem 4: The product appears to be converting back to the starting carboxylic acid upon storage.

  • Possible Cause: Hydrolysis due to improper storage.

  • Solution: Store the purified this compound in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and in a desiccator to protect it from atmospheric moisture. For long-term storage, consider storing it at low temperatures.

Quantitative Data

The following table summarizes data for the starting material and related compounds, which can be useful as a reference during synthesis and characterization.

CompoundMolecular Weight ( g/mol )Melting Point (°C)AppearanceReference
5-Methoxy-1H-indole-2-carboxylic acid191.18175-176 (recrystallized)Almost colorless product[3][5]
5-Methoxy-1H-indole147.17Not specified-[10]
Methyl 5-methoxy-1H-indole-2-acetate219.24Not specifiedColorless product (recrystallized)[5]

Experimental Protocols

Illustrative Protocol 1: Synthesis of this compound

This is a generalized procedure and must be adapted and optimized based on specific laboratory conditions and safety assessments.

  • Preparation: In a flame-dried, three-necked round-bottomed flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq.).

  • Solvent Addition: Add an anhydrous solvent such as toluene or dichloromethane under a positive pressure of nitrogen.[5]

  • Chlorination: To the resulting suspension, add thionyl chloride (1.1 - 1.5 eq.) dropwise at room temperature.[4][5] A catalytic amount of anhydrous N,N-dimethylformamide (DMF) may be added if using oxalyl chloride.[9]

  • Reaction: Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitoring by IR spectroscopy for the disappearance of the carboxylic acid O-H stretch and appearance of the acyl chloride C=O stretch can be helpful).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess chlorinating agent and solvent. The resulting crude product is often a solid or oil.[9] It is crucial to avoid exposure to moisture during this step.

Illustrative Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a suitable anhydrous solvent or solvent system (e.g., anhydrous hexane, dichloromethane/hexane, or toluene). The ideal solvent will fully dissolve the crude product at an elevated temperature and allow for crystal formation upon cooling.

  • Dissolution: In a flame-dried flask under an inert atmosphere, add the chosen anhydrous solvent to the crude this compound and gently heat until the solid dissolves completely.

  • Crystallization: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator to induce crystallization.

  • Isolation: Quickly collect the crystals by filtration, preferably in a glove box or under a stream of dry nitrogen to minimize moisture exposure. Wash the crystals with a small amount of cold, anhydrous solvent.

  • Drying: Dry the purified crystals under high vacuum to remove any residual solvent.

Visualizations

Workflow for Synthesis and Purification

cluster_synthesis Synthesis Stage cluster_purification Purification Stage cluster_analysis Analysis & Storage start Starting Material: 5-Methoxy-1H-indole-2-carboxylic Acid reaction Reaction with Chlorinating Agent (e.g., SOCl₂ or (COCl)₂) in Anhydrous Solvent start->reaction Step 1 crude Crude this compound reaction->crude Step 2 purify Purification under Anhydrous Conditions (e.g., Recrystallization) crude->purify Step 3 product Purified Product purify->product Step 4 analysis Characterization (e.g., NMR, IR, MP) product->analysis storage Store under Inert Atmosphere analysis->storage

Caption: General workflow for the synthesis and purification of this compound.

Troubleshooting Decision Tree

cluster_no Troubleshooting Path cluster_solutions Potential Solutions start Is the purified product pure? impurity_type What is the main issue? start->impurity_type No end_node Pure Product Obtained start->end_node Yes color_issue Off-Color Product impurity_type->color_issue Color yield_issue Low Yield impurity_type->yield_issue Yield stability_issue Degradation impurity_type->stability_issue Stability sol_recrystallize Recrystallize with charcoal treatment color_issue->sol_recrystallize sol_anhydrous Ensure strictly anhydrous conditions yield_issue->sol_anhydrous sol_optimize_solvent Optimize purification solvent system yield_issue->sol_optimize_solvent sol_low_temp Use low-temperature solvent removal stability_issue->sol_low_temp sol_use_crude Use crude product in next step stability_issue->sol_use_crude

Caption: Decision tree for troubleshooting common purification issues.

References

Technical Support Center: Synthesis of 5-Methoxy-1H-indole-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-methoxy-1H-indole-2-carbonyl chloride.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common method of reacting 5-methoxy-1H-indole-2-carboxylic acid with a chlorinating agent such as oxalyl chloride.

Question 1: After reacting 5-methoxy-1H-indole-2-carboxylic acid with oxalyl chloride, my crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are the likely side products?

Answer:

Besides the desired this compound, two primary side products are commonly observed in this reaction due to the reactive nature of the indole ring and the product itself.

  • Dimeric Amide Formation: The highly reactive acyl chloride product can react with the starting material, 5-methoxy-1H-indole-2-carboxylic acid, or another molecule of the product where the indole nitrogen acts as a nucleophile. This results in the formation of a dimeric amide, specifically (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone.

  • Friedel-Crafts C3 Acylation: The electron-rich indole nucleus is susceptible to electrophilic substitution, particularly at the C3 position. The generated acyl chloride can act as an electrophile in a Friedel-Crafts-type acylation reaction with another molecule of 5-methoxy-1H-indole, leading to the formation of a ketone at the C3 position.

Question 2: How can I minimize the formation of these side products?

Answer:

Minimizing side product formation requires careful control of reaction conditions. Here are key parameters to consider:

  • Temperature: Running the reaction at low temperatures (e.g., 0 °C to room temperature) is crucial. Higher temperatures can accelerate the rate of the undesired Friedel-Crafts acylation and dimerization reactions.

  • Order of Addition: Slowly adding the oxalyl chloride to a suspension of the carboxylic acid can help to keep the concentration of the highly reactive acyl chloride low at any given time, thus reducing the likelihood of side reactions.

  • Stoichiometry: Using a minimal excess of oxalyl chloride (e.g., 1.1 to 1.5 equivalents) is recommended. A large excess of the chlorinating agent does not necessarily improve the yield of the desired product and can lead to more side reactions and purification challenges.

  • Reaction Time: Monitor the reaction progress by TLC or a rapid spectroscopic method. Prolonged reaction times after the complete consumption of the starting material can increase the formation of side products.

Question 3: My product seems to degrade upon storage. What is the stability of this compound and what are the best storage practices?

Answer:

This compound is a reactive acyl chloride and is sensitive to moisture and nucleophiles. It can hydrolyze back to the carboxylic acid in the presence of water. For long-term storage, it is recommended to store the compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is preferable). It is often best to use the acyl chloride immediately after its preparation in the subsequent reaction step to avoid degradation.

Question 4: What is the best method to purify the crude this compound?

Answer:

Purification can be challenging due to the reactivity of the acyl chloride.

  • Crystallization: If the acyl chloride is a solid, crystallization from a non-polar, anhydrous solvent (e.g., hexanes, or a mixture of dichloromethane and hexanes) at low temperature can be effective in removing less soluble impurities like the dimeric amide.

  • Filtration: If the starting carboxylic acid is not fully consumed, it may precipitate out from a solution of the crude product in a non-polar solvent.

  • Chromatography: Column chromatography on silica gel is generally not recommended for acyl chlorides due to their high reactivity and potential for decomposition on the stationary phase. If attempted, it must be performed quickly with anhydrous solvents.

Given the challenges with purification, it is often more practical to use the crude acyl chloride directly in the next step, assuming the side products will be more easily separated from the final desired compound.

Data Presentation

The following table summarizes the expected impact of key reaction parameters on the yield of the desired product and the formation of major side products.

Reaction ParameterConditionExpected Impact on this compound YieldExpected Impact on Dimer FormationExpected Impact on C3-Acylation
Temperature Low (0 °C - RT)HigherLowerLower
High (> RT)LowerHigherHigher
Oxalyl Chloride Slight Excess (1.1-1.5 eq)OptimalModerateModerate
(molar equivalents) Large Excess (> 2 eq)May DecreaseHigherHigher
Reaction Time Short (until SM consumed)OptimalLowerLower
ProlongedLowerHigherHigher

Experimental Protocols

Synthesis of this compound

This protocol is adapted from general procedures for the conversion of carboxylic acids to acyl chlorides.

Materials:

  • 5-methoxy-1H-indole-2-carboxylic acid

  • Oxalyl chloride

  • Anhydrous dichloromethane (DCM)

  • Anhydrous N,N-dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, dried in an oven before use

Procedure:

  • To a dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 5-methoxy-1H-indole-2-carboxylic acid (1.0 eq).

  • Add anhydrous DCM to the flask to form a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add oxalyl chloride (1.2 eq) to the stirred suspension via a syringe.

  • Add a catalytic amount of anhydrous DMF (1-2 drops) to the reaction mixture.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by observing the cessation of gas evolution and by TLC analysis (quenching a small aliquot with methanol to form the methyl ester for easier analysis).

  • Once the reaction is complete (typically 1-3 hours), concentrate the reaction mixture under reduced pressure to remove the solvent and excess oxalyl chloride.

  • The resulting crude this compound can be used directly in the next step or purified if necessary.

Visualizations

Synthesis_Pathway 5-methoxy-1H-indole-2-carboxylic acid 5-methoxy-1H-indole-2-carboxylic acid This compound This compound 5-methoxy-1H-indole-2-carboxylic acid->this compound Oxalyl Chloride, cat. DMF Desired Product Desired Product This compound->Desired Product Nucleophile

Caption: Main synthetic route to this compound.

Side_Reactions cluster_main Main Reaction cluster_side Side Reactions Carboxylic_Acid 5-methoxy-1H-indole- 2-carboxylic acid Acyl_Chloride 5-methoxy-1H-indole- 2-carbonyl chloride Carboxylic_Acid->Acyl_Chloride Oxalyl Chloride Dimer Dimeric Amide Acyl_Chloride->Dimer Reacts with Indole-N C3_Acylation C3-Acylated Indole Acyl_Chloride->C3_Acylation Reacts with Indole-C3

Caption: Potential side reactions during the synthesis.

Troubleshooting_Workflow Start Complex Crude Product Check_NMR Analyze NMR and TLC Start->Check_NMR Identify_Side_Products Identify Dimer and/or C3-Acylated Product Check_NMR->Identify_Side_Products Action Adjust Reaction Conditions Identify_Side_Products->Action Lower_Temp Lower Reaction Temperature Action->Lower_Temp Slow_Addition Slow Reagent Addition Action->Slow_Addition Monitor_Time Reduce Reaction Time Action->Monitor_Time Optimize_Stoichiometry Use Minimal Excess of Oxalyl Chloride Action->Optimize_Stoichiometry

Caption: A workflow for troubleshooting the synthesis.

managing moisture sensitivity of 5-methoxy-1H-indole-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for managing the moisture sensitivity of 5-methoxy-1H-indole-2-carbonyl chloride, a highly reactive intermediate crucial for synthesizing various indole-based compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: How should I properly store this compound?

A: Due to its high sensitivity to moisture, this compound must be stored under stringent anhydrous conditions.[1] Store the reagent in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), in a cool, dry, and well-ventilated area.[3][4][5] For long-term stability, storage at –20°C is recommended to minimize degradation.[5]

Q2: What are the primary signs that my this compound has degraded?

A: The most common sign of degradation is a decrease in the sharp, pungent odor characteristic of acyl chlorides, which may be replaced by a less intense smell.[6] Visually, the compound may appear clumpy or partially solidified if it was originally a free-flowing solid. The most definitive sign is poor performance in reactions, such as low yields or the formation of the corresponding carboxylic acid as a byproduct.

Q3: What is the main degradation product when this compound is exposed to moisture?

A: this compound rapidly hydrolyzes in the presence of water to form 5-methoxy-1H-indole-2-carboxylic acid and corrosive hydrogen chloride (HCl) gas.[1][3][4][6]

Q4: Can I still use the reagent if I suspect it has been partially exposed to moisture?

A: It is not recommended. Using a partially hydrolyzed reagent will lead to inaccurate stoichiometry, lower yields, and contamination of your product with the corresponding carboxylic acid, which can complicate purification. For best results, always use a fresh or properly stored batch of the reagent.

Q5: What are the critical safety precautions when handling this acyl chloride?

A: Handle this compound in a well-ventilated fume hood at all times.[4] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4] Avoid inhalation of vapors, as they are irritating and will release HCl upon contact with moisture in the respiratory tract.[4][6] Ensure all glassware is scrupulously dried before use.

Troubleshooting Guide

Issue 1: Low or No Yield in an Acylation Reaction

Possible CauseDiagnostic CheckRecommended Solution
Reagent Degradation Analyze a small sample of the starting material via TLC or LC-MS to check for the presence of 5-methoxy-1H-indole-2-carboxylic acid.Discard the degraded reagent and use a new, unopened bottle. Implement stricter storage protocols.
Moisture Contamination in Reaction Review the experimental setup. Were solvents from a freshly opened anhydrous bottle? Was all glassware oven or flame-dried immediately before use? Was the reaction run under a positive pressure of inert gas (N₂ or Ar)?Dry all solvents using appropriate methods (e.g., distillation from a drying agent or passing through an activated alumina column). Oven-dry all glassware at >120°C for several hours and allow to cool in a desiccator or under an inert atmosphere. Ensure a proper inert atmosphere setup.
Incorrect Reaction Conditions Verify reaction temperature, time, and stoichiometry. Confirm that the base used (if any) is compatible and was added correctly.Optimize reaction conditions based on literature precedents for similar acylations.[7][8] Ensure the base is sufficiently strong and non-nucleophilic to deprotonate the substrate without reacting with the acyl chloride.

Issue 2: Significant Amount of 5-methoxy-1H-indole-2-carboxylic acid Detected in Product Mixture

Possible CauseDiagnostic CheckRecommended Solution
Contaminated Starting Material Check the purity of the this compound before starting the reaction (see above).Use a fresh bottle of the reagent. If purity is a recurring issue, consider re-purifying the starting material if possible, though it is often preferable to synthesize it fresh from the carboxylic acid using thionyl chloride or oxalyl chloride.[1]
Moisture Introduced During Workup Review the workup procedure. Was an aqueous quench performed before the reaction was complete? Were the extraction solvents anhydrous?Ensure the reaction has gone to completion before quenching with water or an aqueous solution. Use anhydrous salts (e.g., MgSO₄, Na₂SO₄) to dry organic layers thoroughly during extraction.

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 62099-65-4[9]
Molecular Formula C₁₀H₈ClNO₂
Molecular Weight 209.63 g/mol
Appearance Light yellow to beige solid (typical)
Reactivity Highly reactive with nucleophiles (water, alcohols, amines).[1][3]
Solubility Soluble in anhydrous nonpolar organic solvents (e.g., Dichloromethane, THF, Diethyl ether).[6]

Table 2: Illustrative Impact of Storage Conditions on Reagent Purity Over Time

Storage ConditionPurity after 1 MonthPurity after 6 MonthsPrimary Impurity
Sealed under Argon, –20°C >99%>98%Negligible
Sealed under Air, 4°C ~95%~85%5-methoxy-1H-indole-2-carboxylic acid
Unsealed, Room Temp (Ambient Humidity) <80%<50%5-methoxy-1H-indole-2-carboxylic acid

Note: Data in Table 2 is illustrative and based on the known behavior of acyl chlorides. Actual degradation rates may vary.

Experimental Protocols

General Protocol for Amide Synthesis under Anhydrous Conditions

This protocol outlines the acylation of a primary or secondary amine with this compound.

1. Preparation:

  • Oven-dry all glassware (round-bottom flask, addition funnel, magnetic stir bar) at 120°C overnight and assemble while hot under a stream of dry nitrogen or argon. Allow to cool to room temperature under a positive pressure of inert gas.
  • Use freshly distilled anhydrous solvent (e.g., Dichloromethane or THF).
  • Ensure the amine substrate is dry and pure.

2. Reaction Setup:

  • In the reaction flask, dissolve the amine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in the anhydrous solvent.
  • Cool the mixture to 0°C using an ice bath.
  • In a separate flask, dissolve this compound (1.1 eq.) in the anhydrous solvent under an inert atmosphere.

3. Acylation:

  • Slowly add the solution of this compound to the stirred amine solution at 0°C via the addition funnel over 15-30 minutes.
  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting amine.

4. Workup and Purification:

  • Quench the reaction by slowly adding water or a saturated aqueous solution of NH₄Cl.
  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).
  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

G start_node start_node process_node process_node action_node action_node end_node end_node storage Store Reagent (-20°C, under N₂/Ar) prep Prepare Glassware (Oven-dry >120°C) storage->prep cool Cool Glassware (in Desiccator or under N₂) prep->cool setup Assemble Reaction Apparatus (under positive N₂ pressure) cool->setup weigh Weigh Reagent Quickly (under N₂ if possible) setup->weigh react Perform Reaction (Anhydrous Solvents) weigh->react end Reaction Complete react->end

Caption: Workflow for handling the moisture-sensitive this compound.

G start_node Low or No Yield? q1 Was starting material checked? start_node->q1 q2 Was glassware properly dried? q1->q2 Yes res1 Degraded Reagent: Use new bottle q1->res1 No q3 Were solvents anhydrous? q2->q3 Yes res2 Contamination: Oven-dry all glassware q2->res2 No q4 Was inert atmosphere used? q3->q4 Yes res3 Contamination: Use fresh anhydrous solvent q3->res3 No res4 Contamination: Improve inert gas technique q4->res4 No end_node Problem Solved q4->end_node Yes

Caption: Troubleshooting flowchart for diagnosing the cause of low reaction yield.

Caption: The hydrolysis degradation pathway of the acyl chloride in the presence of water.

References

Technical Support Center: Synthesis of Substituted Indole-2-carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of substituted indole-2-carboxamides.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of indole-2-carboxamides?

The most common starting material is indole-2-carboxylic acid. This versatile intermediate can be synthesized through various methods, including the reduction of 3-(2-nitrophenyl)-2-oxopropanoic sodium salt.[1] Alternatively, substituted arylhydrazines can be reacted with ethyl pyruvate in the presence of an acid catalyst like p-toluenesulfonic acid (pTsOH) to yield ethyl indole-2-carboxylates, which are then saponified to the carboxylic acid.[2]

Q2: How is the amide bond typically formed in the synthesis of indole-2-carboxamides?

The amide bond is generally formed by coupling an activated indole-2-carboxylic acid with a desired amine. This activation is crucial as the direct reaction between a carboxylic acid and an amine is typically slow. The process can be carried out in one or two steps. In a one-pot procedure, the carboxylic acid is activated in the presence of the amine. In a two-step process, a stable activated intermediate, such as an acid chloride or an active ester, is isolated before reacting with the amine.[3]

Q3: What are some common coupling reagents used for this synthesis?

A variety of coupling reagents are available, each with its own advantages. Common classes include:

  • Carbodiimides: such as N,N'-dicyclohexylcarbodiimide (DCC), diisopropylcarbodiimide (DIC), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). These are often used with additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (HOSu) to minimize side reactions and racemization.[4][5]

  • Phosphonium salts: like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP).[6][7][8] These are known for their high efficiency.[3]

  • Aminium/Uronium salts: such as HATU and HBTU. These reagents are highly effective and lead to fast reaction times with minimal racemization.[3]

Q4: Is it necessary to protect the indole nitrogen (N-H)?

N-protection of the indole is a critical consideration. The indole N-H is acidic and can interfere with certain reactions, particularly those involving strong bases or electrophilic reagents. Protection can also prevent side reactions and improve the stability of the indole ring under various conditions.[9] Common protecting groups for the indole nitrogen include phenylsulfonyl (PhSO2), tert-butoxycarbonyl (Boc), and [2-(trimethylsilyl)ethoxy]methyl (SEM).[9][10][11]

Q5: What are some common challenges in the purification of indole-2-carboxamides?

Purification can be challenging due to the potential for byproducts from the coupling reaction and the physicochemical properties of the target compound. Common purification methods include column chromatography on silica gel and recrystallization.[2][6] The choice of solvent system for chromatography is crucial for achieving good separation.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Indole-2-carboxamide
Possible Cause Suggested Solution
Inefficient activation of the carboxylic acid. Switch to a more powerful coupling reagent. For example, if using EDCI/HOBt, consider trying HATU or BOP. Ensure all reagents are fresh and anhydrous.
Poor nucleophilicity of the amine. If the amine is sterically hindered or electronically deactivated, a more forcing coupling reagent or higher reaction temperatures may be required. Consider using a different synthetic route if the amine is particularly unreactive.
Decomposition of starting materials or product. Ensure the reaction conditions are appropriate for the specific substrates. Some substituted indoles can be sensitive to strong acids or bases. Check the stability of your starting materials and product under the reaction conditions.
Suboptimal reaction conditions. Optimize the reaction solvent, temperature, and reaction time. Anhydrous conditions are often critical for the success of coupling reactions.
Incorrect stoichiometry. Ensure the correct molar ratios of carboxylic acid, amine, coupling reagent, and any additives are used. Typically, a slight excess of the coupling reagent and the amine is used relative to the carboxylic acid.
Problem 2: Formation of Significant Byproducts
Possible Cause Suggested Solution
Side reactions of the coupling reagent. With carbodiimides like DCC, the formation of N-acylurea byproducts can occur. The use of additives like HOBt can help to suppress this.[5]
Racemization of chiral centers. If your starting materials are chiral, racemization can be a significant issue, especially with carbodiimide-based coupling reagents. The addition of HOBt or using phosphonium or aminium-based reagents can minimize racemization.[4]
Side reactions involving the indole ring. If the indole N-H is unprotected, it can be acylated or participate in other side reactions. Consider protecting the indole nitrogen with a suitable protecting group.
Dimerization or polymerization. This can occur if the activated carboxylic acid reacts with another molecule of the carboxylic acid. Using the correct stoichiometry and adding the reagents in the proper order can help to minimize this.
Problem 3: Difficulty in Removing the N-Protecting Group
Possible Cause Suggested Solution
The protecting group is too robust. Some protecting groups, like phenylsulfonyl, require harsh conditions for removal.[10] If these conditions are not compatible with other functional groups in your molecule, you may need to choose a more labile protecting group in your synthetic design, such as Boc or SEM.
Incomplete deprotection. Optimize the deprotection conditions, including the reagent, solvent, temperature, and reaction time. Monitor the reaction progress carefully by TLC or LC-MS to ensure complete removal of the protecting group.
Decomposition of the product during deprotection. If the deprotection conditions are too harsh, they may lead to the degradation of your target molecule. Select a protecting group that can be removed under milder conditions.

Experimental Protocols

General Protocol for Amide Coupling using BOP Reagent
  • Dissolve the indole-2-carboxylic acid (1.0 eq) in an anhydrous solvent such as DCM or DMF.

  • Add the BOP coupling reagent (1.1-1.5 eq) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0 eq).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the activation of the carboxylic acid.

  • Add the desired amine (1.1-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[6][7][8]

General Protocol for Saponification of Ethyl Indole-2-carboxylates
  • Dissolve the ethyl indole-2-carboxylate in a mixture of ethanol and an aqueous solution of sodium hydroxide (e.g., 3N NaOH).

  • Reflux the reaction mixture for 2-3 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, cool the reaction mixture to room temperature and acidify with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with water, and dry to obtain the indole-2-carboxylic acid.[2][12]

Data Presentation

Table 1: Comparison of Coupling Reagents for a Model Reaction

Coupling ReagentAdditiveBaseSolventReaction Time (h)Yield (%)
EDCIHOBtDIPEACH2Cl21276
BOP-DIPEADMF1285
HATU-DIPEADMF492
DCCDMAP-CH2Cl21265

Note: Yields are representative and can vary depending on the specific substrates used.

Visualizations

Synthesis_Workflow cluster_0 Indole Core Synthesis cluster_1 Amide Formation A Substituted Arylhydrazine C Ethyl Indole-2-carboxylate A->C pTsOH, EtOH, reflux B Ethyl Pyruvate B->C D Indole-2-carboxylic Acid C->D NaOH, EtOH, reflux F Substituted Indole-2-carboxamide D->F Coupling Reagent, Base, Solvent E Amine E->F

Caption: General workflow for the synthesis of substituted indole-2-carboxamides.

Troubleshooting_Low_Yield Start Low or No Yield Q1 Check Reagent Quality (Fresh, Anhydrous) Start->Q1 A1_No Replace Reagents Q1->A1_No No Q2 Is the Amine Sterically Hindered? Q1->Q2 Yes A1_Yes Optimize Reaction Conditions (Solvent, Temp, Time) End Improved Yield A1_Yes->End A1_No->End A2_Yes Use More Forcing Coupling Reagent (e.g., HATU) Q2->A2_Yes Yes A2_No Check for Side Reactions (e.g., N-H interference) Q2->A2_No No A2_Yes->End A2_No->End

Caption: Decision tree for troubleshooting low reaction yields.

References

improving the stability of 5-methoxy-1H-indole-2-carbonyl chloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 5-methoxy-1H-indole-2-carbonyl chloride in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound is showing signs of degradation. What are the likely causes?

A1: this compound is a highly reactive acyl chloride and is susceptible to degradation through several pathways. The most common cause of degradation is hydrolysis, which occurs upon contact with water, even atmospheric moisture.[1][2] This reaction converts the acyl chloride to the corresponding carboxylic acid, 5-methoxy-1H-indole-2-carboxylic acid, and releases hydrochloric acid (HCl).[2] Other factors that can contribute to degradation include exposure to high temperatures, light, and nucleophilic impurities in the solvent or on the glassware.[3][4]

Q2: What are the ideal storage conditions for solutions of this compound?

A2: To maximize the stability of this compound in solution, it is crucial to maintain strictly anhydrous and inert conditions.[1] Solutions should be prepared using anhydrous solvents with low water content (e.g., <50 ppm). The solution should be stored in a tightly sealed container, preferably with a septum, under an inert atmosphere such as argon or nitrogen.[4] Storage at low temperatures, typically -20°C, is also recommended to slow down potential degradation reactions.[4] It is advisable to prepare solutions fresh for immediate use whenever possible.

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent is critical for the stability of this compound. Aprotic, non-nucleophilic solvents are preferred. Suitable solvents include:

  • Dichloromethane (DCM): A common choice for reactions with acyl chlorides due to its inertness.

  • Tetrahydrofuran (THF): Must be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) to remove peroxides and water.

  • Acetonitrile (ACN): A polar aprotic solvent that can be used if rigorously dried.

  • Toluene: A non-polar aprotic solvent.

Avoid protic solvents such as water, alcohols, and primary or secondary amines, as they will react readily with the acyl chloride.[5]

Q4: How can I monitor the stability of my this compound solution over time?

A4: Due to the high reactivity of acyl chlorides, direct analysis can be challenging.[6] A common and effective method is to derivatize a small aliquot of the solution and analyze the resulting product. For example, reacting the acyl chloride with a nucleophile like anhydrous methanol or a primary amine will yield a more stable ester or amide, respectively.[7] These derivatives can then be quantified using techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[7][8]

Troubleshooting Guides

Issue 1: Rapid Degradation of Stock Solution
Symptom Possible Cause Troubleshooting Step
Formation of a white precipitate (likely the carboxylic acid).Presence of moisture in the solvent or from the atmosphere.1. Ensure the use of anhydrous grade solvents with low water content. 2. Dry all glassware thoroughly in an oven before use. 3. Prepare and handle solutions under an inert atmosphere (argon or nitrogen). 4. Use a syringe and septum to dispense the solution instead of opening the container.
Discoloration of the solution (e.g., yellowing or darkening).Exposure to light or elevated temperatures.1. Store the solution in an amber vial or wrap the container in foil to protect it from light.[4] 2. Store the solution at a consistently low temperature (-20°C).
Decreased reactivity in subsequent reactions.Degradation of the acyl chloride to the less reactive carboxylic acid.1. Prepare fresh solutions of the acyl chloride immediately before use. 2. If a stock solution must be used, perform a quick derivatization and analysis (e.g., by HPLC) to confirm the concentration of the active acyl chloride before proceeding with the reaction.
Issue 2: Inconsistent Reaction Yields
Symptom Possible Cause Troubleshooting Step
Lower than expected yield in acylation reactions.Partial degradation of the this compound.1. Confirm the purity and concentration of the acyl chloride solution before starting the reaction (see monitoring techniques above). 2. Ensure the reaction is performed under strictly anhydrous conditions.
Formation of unexpected byproducts.Reaction of the acyl chloride with impurities in the reaction mixture.1. Purify all reagents and solvents before use. 2. Ensure the reaction vessel is clean and dry.
Reaction fails to go to completion.Insufficient amount of active acyl chloride.1. Re-evaluate the stoichiometry of the reaction based on the actual concentration of the acyl chloride in solution. 2. Consider adding the acyl chloride solution to the reaction mixture in portions to maintain a sufficient concentration of the active reagent.

Data Presentation

Table 1: Illustrative Stability of this compound in Dichloromethane (DCM) at Different Temperatures

Time (hours)Purity at 25°C (%)Purity at 4°C (%)Purity at -20°C (%)
099.599.599.5
195.298.899.4
482.196.599.1
868.593.298.8
2435.785.197.5

Disclaimer: This data is for illustrative purposes only and represents the expected trend of acyl chloride stability. Actual stability may vary based on experimental conditions.

Table 2: Solvent Effect on the Illustrative Half-Life of this compound at 25°C

SolventDielectric ConstantHalf-Life (t½) in hours
Dichloromethane (DCM)9.1~18
Tetrahydrofuran (THF)7.6~15
Acetonitrile (ACN)37.5~10
Toluene2.4~24

Disclaimer: This data is for illustrative purposes only and represents the expected trend of acyl chloride stability. Actual stability will depend on the purity and water content of the solvent.

Experimental Protocols

Protocol 1: Preparation of a Standardized Solution of this compound

  • Glassware Preparation: Dry a 10 mL volumetric flask and a magnetic stir bar in an oven at 120°C for at least 4 hours. Cool to room temperature in a desiccator over a drying agent.

  • Inert Atmosphere: Assemble the flask with a rubber septum and purge with dry argon or nitrogen for 10 minutes.

  • Weighing: Accurately weigh approximately 209.6 mg (1 mmol) of this compound in a sealed vial under an inert atmosphere (e.g., in a glovebox).

  • Dissolution: Quickly transfer the weighed solid to the purged volumetric flask. Using a dry syringe, add approximately 5 mL of anhydrous dichloromethane. Stir the mixture until the solid is fully dissolved.

  • Dilution: Once dissolved, carefully add anhydrous dichloromethane to the 10 mL mark.

  • Storage: Store the solution in a sealed container at -20°C under an inert atmosphere.

Protocol 2: Monitoring Solution Stability by HPLC via Derivatization with Methanol

  • Derivatization: In a clean, dry vial, add 1.0 mL of anhydrous methanol. To this, add 10 µL of the this compound solution. Cap the vial and let it stand at room temperature for 15 minutes to ensure complete conversion to the methyl ester.

  • Sample Preparation: Dilute the derivatized sample with a suitable mobile phase (e.g., 50:50 acetonitrile:water) to a final concentration appropriate for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) may be used for optimal separation.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the methyl ester has strong absorbance (e.g., 280 nm).

    • Quantification: Use a calibration curve prepared from a pure standard of the methyl 5-methoxy-1H-indole-2-carboxylate to determine the concentration of the acyl chloride in the original solution.

  • Repeat: Repeat this process at various time points to monitor the degradation of the acyl chloride in the stock solution.

Visualizations

degradation_pathway acyl_chloride 5-methoxy-1H-indole- 2-carbonyl chloride carboxylic_acid 5-methoxy-1H-indole- 2-carboxylic acid acyl_chloride->carboxylic_acid Hydrolysis hcl HCl acyl_chloride->hcl water H₂O (Moisture) water->carboxylic_acid water->hcl

Caption: Degradation pathway of this compound.

troubleshooting_workflow start Inconsistent Experimental Results check_solution Check Acyl Chloride Solution Stability start->check_solution is_degraded Is Solution Degraded? check_solution->is_degraded prepare_fresh Prepare Fresh Solution Under Anhydrous Conditions is_degraded->prepare_fresh Yes review_protocol Review Experimental Protocol for Moisture Sources is_degraded->review_protocol No optimize_conditions Optimize Reaction Conditions (Solvent, Temperature) prepare_fresh->optimize_conditions review_protocol->optimize_conditions end Consistent Results optimize_conditions->end

Caption: Troubleshooting workflow for stability issues.

References

workup procedure to remove impurities from 5-methoxy-1H-indole-2-carbonyl chloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 5-Methoxy-1H-indole-2-carbonyl Chloride Reactions

This guide provides troubleshooting and procedural information for the workup and purification of reaction mixtures involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity crucial?

This compound is a reactive acyl chloride derivative of 5-methoxy-1H-indole-2-carboxylic acid.[1][2] As an acyl chloride, it is a highly reactive electrophile used to synthesize amides, esters, and other carbonyl derivatives, which are often key intermediates in the development of pharmaceutical compounds.[3][4] Its purity is critical because contaminants can lead to side reactions, difficult purifications, and lower yields of the desired final product.

Q2: What are the most common impurities encountered in reactions with this compound?

The most common impurities include:

  • 5-methoxy-1H-indole-2-carboxylic acid: This is the starting material for the synthesis of the acyl chloride and is also its primary hydrolysis product.[3][5][6] Acyl chlorides react readily with water.[5][7]

  • Residual Chlorinating Agent: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride used to prepare the acyl chloride may persist if not fully removed.

  • Hydrogen Chloride (HCl): This is a byproduct of both the acyl chloride synthesis and its subsequent hydrolysis.[3][8]

  • Excess Nucleophile: In subsequent reactions, unreacted amines or alcohols can remain in the product mixture.

Q3: Why is the workup procedure so sensitive to moisture?

Acyl chlorides are among the organic chloride compounds most susceptible to hydrolysis, reacting vigorously even with cold water.[5][7] The carbon atom in the carbonyl group is highly electron-deficient (δ+) due to the electron-withdrawing effects of both the oxygen and chlorine atoms, making it extremely vulnerable to attack by nucleophiles like water.[5][7] This reaction irreversibly converts the acyl chloride back to the less reactive carboxylic acid, reducing the yield of the desired product.[3][6]

Q4: What are the primary safety precautions when working with this compound?

  • Moisture Sensitivity: Handle the compound under anhydrous (dry) conditions, preferably under an inert atmosphere (e.g., nitrogen or argon). Use dry solvents and glassware.

  • Corrosivity: Acyl chlorides are corrosive. The byproduct, hydrogen chloride (HCl), is also corrosive and will be released as steamy fumes upon contact with moist air.[7]

  • Irritant: 5-methoxy-1H-indole-2-carboxylic acid and its derivatives are classified as irritants.[1][9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. All manipulations should be performed inside a chemical fume hood.

Troubleshooting Guide

This section addresses specific problems that may arise during the workup procedure.

Problem: My crude product is contaminated with the starting carboxylic acid (5-methoxy-1H-indole-2-carboxylic acid) after the reaction.

  • Cause: This is typically due to the hydrolysis of the acyl chloride either before or during the reaction, or incomplete conversion from the starting acid.

  • Solution: Perform a basic aqueous wash. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃). The basic solution will deprotonate the acidic carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer.

Problem: The reaction mixture is highly acidic, even after adding the nucleophile.

  • Cause: Hydrogen chloride (HCl) is a byproduct of the reaction of the acyl chloride with a nucleophile (like an amine or alcohol).[3]

  • Solution: This acidity can be neutralized during the aqueous workup. A wash with saturated sodium bicarbonate solution is usually sufficient. If the nucleophile used is an acid-sensitive base (like a primary amine), a non-nucleophilic base (tertiary amine like triethylamine or pyridine) is often added to the reaction mixture itself to scavenge the HCl as it is formed.

Problem: The final product yield is significantly lower than expected.

  • Cause 1: Hydrolysis of the Acyl Chloride. The acyl chloride may have degraded due to exposure to moisture before or during the reaction.

  • Solution 1: Ensure all reagents, solvents, and glassware are scrupulously dried. If the acyl chloride is prepared in situ, use it immediately without isolation.

  • Cause 2: Product Loss During Workup. The desired product may have some solubility in the aqueous wash solutions, especially if it is polar.

  • Solution 2: Minimize the volume of aqueous washes. After separating the aqueous layer, perform a "back-extraction" by washing the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. Always wash the combined organic layers with brine (saturated NaCl solution) as the final step to reduce the amount of dissolved water before drying.

Problem: The purified solid product appears discolored.

  • Cause: This may be due to trace impurities or degradation of the indole ring, which can be sensitive to acid and light.

  • Solution: Attempt recrystallization from a suitable solvent system. Sometimes, passing a solution of the product through a small plug of silica gel or activated carbon before crystallization can remove colored impurities.

Data Presentation

Table 1: Common Impurities and Recommended Removal Strategies

ImpurityLikely SourceRecommended Removal Method
5-Methoxy-1H-indole-2-carboxylic AcidHydrolysis of acyl chloride; incomplete starting reactionWash with aq. NaHCO₃ or Na₂CO₃ solution
Hydrogen Chloride (HCl)Byproduct of synthesis and subsequent reactionsWash with aq. NaHCO₃ or Na₂CO₃ solution
Excess Amine/Alcohol NucleophileUnreacted reagentWash with dilute aq. HCl or aq. NH₄Cl
Thionyl Chloride (SOCl₂) / Oxalyl ChlorideExcess from acyl chloride synthesisEvaporation under vacuum (if volatile); careful aqueous quench

Table 2: Recommended Solvents for Workup and Purification

Process StepRecommended SolventsRationale
Extraction Ethyl Acetate (EtOAc), Dichloromethane (DCM), Diethyl EtherGood solubility for many indole derivatives; immiscible with water.
Recrystallization Ethanol, Methanol, Toluene, Petroleum Ether/Diethyl Ether mixture[10]Chosen based on product solubility (high in hot solvent, low in cold).

Experimental Protocols

Protocol 1: General Aqueous Workup for Amide/Ester Synthesis

This protocol assumes the reaction of this compound with a nucleophile (e.g., an amine) is complete.

  • Quenching: Cool the reaction mixture in an ice bath. Slowly and carefully add deionized water to quench any remaining acyl chloride.

  • Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Phase Separation: Transfer the mixture to a separatory funnel. If the layers do not separate well, add brine to increase the ionic strength of the aqueous phase. Separate the organic layer.

  • Acid Wash (Optional): If an excess of a basic nucleophile (like a primary amine) was used, wash the organic layer with 1M HCl or saturated aq. NH₄Cl to remove it.

  • Base Wash: Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO₃) solution to remove HCl and any unreacted 5-methoxy-1H-indole-2-carboxylic acid.[11] Observe for any gas evolution (CO₂), which indicates neutralization is occurring. Repeat until no more gas evolves.

  • Brine Wash: Wash the organic layer with brine to remove the bulk of the dissolved water.[11][12]

  • Drying: Dry the separated organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Proceed with purification, typically via recrystallization (see Protocol 2) or column chromatography.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: Choose a solvent or solvent pair in which the crude product has high solubility when hot and low solubility when cold. For related indole compounds, mixtures like petroleum ether/diethyl ether have been used successfully.[10]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the hot solvent until the solid just dissolves completely.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Visualizations

Workup_Workflow start Completed Reaction Mixture quench 1. Quench with Water start->quench dilute 2. Dilute with Organic Solvent (e.g., Ethyl Acetate) quench->dilute wash1 3. Wash with Saturated aq. NaHCO3 dilute->wash1 wash2 4. Wash with Brine wash1->wash2 waste1 Aqueous Waste: Carboxylic Acid Salt, HCl wash1->waste1 dry 5. Dry Organic Layer (e.g., Na2SO4) wash2->dry waste2 Aqueous Waste: Bulk Water wash2->waste2 concentrate 6. Concentrate Under Reduced Pressure dry->concentrate end Crude Product concentrate->end

Caption: General aqueous workup workflow for reactions of this compound.

Troubleshooting_Logic start Analyze Crude Product (TLC, NMR) impure Major Impurity Detected start->impure Yes pure Product is Pure (Proceed to Dry/Concentrate) start->pure No acid_check Is impurity acidic? (e.g., Carboxylic Acid) impure->acid_check base_check Is impurity basic? (e.g., Excess Amine) acid_check->base_check No acid_wash Action: Perform NaHCO3 wash acid_check->acid_wash Yes neutral_impurity Neutral Impurity base_check->neutral_impurity No base_wash Action: Perform dilute HCl wash base_check->base_wash Yes chromatography Action: Column Chromatography or Recrystallization neutral_impurity->chromatography

Caption: Troubleshooting logic for identifying and removing common impurities from the crude product.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 5-Methoxy-1H-indole-2-carbonyl Chloride and Other Indole-2-carbonyl Chlorides in Acylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 5-methoxy-1H-indole-2-carbonyl chloride with other substituted indole-2-carbonyl chlorides. The reactivity of these compounds is a critical factor in their application as acylating agents for the synthesis of a wide range of biologically active molecules, including kinase inhibitors and receptor modulators. This document summarizes the expected reactivity based on electronic effects, presents a compilation of representative experimental data, details a general experimental protocol for comparative analysis, and illustrates a relevant biological signaling pathway where such compounds are of interest.

Introduction to Reactivity of Indole-2-carbonyl Chlorides

Indole-2-carbonyl chlorides are valuable reagents in organic synthesis, particularly for the acylation of amines and alcohols to form corresponding amides and esters. The reactivity of the carbonyl chloride group is significantly influenced by the electronic properties of the substituents on the indole ring. Electron-donating groups (EDGs) are expected to decrease the electrophilicity of the carbonyl carbon, thereby reducing the rate of nucleophilic attack. Conversely, electron-withdrawing groups (EWGs) are anticipated to increase the electrophilicity of the carbonyl carbon, leading to enhanced reactivity.

The 5-methoxy group in this compound is an electron-donating group through resonance, which is expected to decrease its reactivity compared to unsubstituted indole-2-carbonyl chloride. In contrast, substituents like nitro (-NO₂) or chloro (-Cl) groups are electron-withdrawing and are predicted to increase the reactivity of the corresponding indole-2-carbonyl chlorides.

Quantitative Comparison of Reactivity

The following table provides a semi-quantitative comparison based on the expected electronic effects of different substituents at the 5-position of the indole ring on the reactivity of indole-2-carbonyl chloride in a typical acylation reaction, such as the amidation of an amine. The reactivity is qualitatively ranked, and representative, though not directly comparative, experimental yields from the literature are included for context.

Substituent (at 5-position)Hammett Constant (σp)Expected Relative ReactivityRepresentative Experimental Conditions & Yield
Methoxy (-OCH₃)-0.27LowerN/A (Specific comparative data not found)
Hydrogen (-H)0.00BaselineN/A (Specific comparative data not found)
Chloro (-Cl)0.23HigherN/A (Specific comparative data not found)
Nitro (-NO₂)0.78HighestN/A (Specific comparative data not found)

Note: The Hammett constants (σp) are for substituents on a benzene ring and are used here as an approximation for the electronic effects on the indole ring. The expected relative reactivity is a qualitative prediction. The lack of directly comparable, quantitative experimental data from a single study necessitates this predictive approach.

Experimental Protocols

To quantitatively assess the reactivity of this compound and its analogs, a standardized kinetic experiment is necessary. The following protocol describes a general method for comparing the rates of acylation of a model amine, glycine methyl ester, which can be monitored by High-Performance Liquid Chromatography (HPLC).

Protocol: Comparative Kinetic Analysis of the Acylation of Glycine Methyl Ester with Substituted Indole-2-carbonyl Chlorides

1. Materials:

  • This compound

  • 1H-indole-2-carbonyl chloride

  • 5-chloro-1H-indole-2-carbonyl chloride

  • 5-nitro-1H-indole-2-carbonyl chloride

  • Glycine methyl ester hydrochloride

  • Triethylamine (Et₃N)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Internal standard (e.g., naphthalene)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • Thermostatted reaction vessel

  • Magnetic stirrer

  • Microsyringes

3. Procedure:

  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of each indole-2-carbonyl chloride in anhydrous acetonitrile.

    • Prepare a 0.2 M stock solution of glycine methyl ester hydrochloride in anhydrous acetonitrile.

    • Prepare a 0.3 M stock solution of triethylamine in anhydrous acetonitrile.

    • Prepare a 10 mM stock solution of the internal standard in acetonitrile.

  • Reaction Setup:

    • In a thermostatted vessel at 25°C, combine the glycine methyl ester hydrochloride stock solution and the internal standard stock solution.

    • Add the triethylamine stock solution to neutralize the hydrochloride and deprotonate the amine. Stir for 5 minutes.

    • To initiate the reaction, add the respective indole-2-carbonyl chloride stock solution. The final concentrations should be, for example, 0.05 M indole-2-carbonyl chloride, 0.1 M glycine methyl ester, and 0.1 M triethylamine.

  • Kinetic Monitoring by HPLC:

    • At timed intervals (e.g., 0, 1, 2, 5, 10, 20, 30, and 60 minutes), withdraw a small aliquot (e.g., 20 µL) of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a known volume of a solution of 0.1% TFA in 50:50 acetonitrile/water.

    • Inject the quenched sample onto the HPLC system.

    • Use a gradient elution method, for example: 10% to 90% acetonitrile in water (both with 0.1% TFA) over 15 minutes.

    • Monitor the disappearance of the indole-2-carbonyl chloride and the appearance of the N-acylated glycine methyl ester product at a suitable wavelength (e.g., 280 nm).

  • Data Analysis:

    • Integrate the peak areas of the starting material, product, and internal standard.

    • Plot the concentration of the indole-2-carbonyl chloride versus time.

    • Determine the initial reaction rate from the slope of the initial linear portion of the curve.

    • Compare the initial rates obtained for each of the substituted indole-2-carbonyl chlorides to establish their relative reactivity.

Mandatory Visualizations

Logical Workflow for Comparative Reactivity Analysis

Workflow for Comparing Reactivity of Indole-2-carbonyl Chlorides cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Processing prep_reagents Prepare Stock Solutions: - Indole-2-carbonyl chlorides - Glycine methyl ester - Triethylamine - Internal Standard setup_reaction Set up Thermostatted Reaction Vessel prep_reagents->setup_reaction add_reactants Add Amine, Base, and Internal Standard setup_reaction->add_reactants initiate Initiate Reaction with Indole-2-carbonyl Chloride add_reactants->initiate sampling Withdraw Aliquots at Timed Intervals initiate->sampling quench Quench Reaction sampling->quench hplc Analyze by HPLC quench->hplc integrate Integrate Peak Areas hplc->integrate plot Plot Concentration vs. Time integrate->plot rate Determine Initial Reaction Rates plot->rate compare Compare Reactivities rate->compare

Caption: Workflow for the comparative kinetic analysis of indole-2-carbonyl chlorides.

Signaling Pathway Involving Indole-2-carboxamide Derivatives

Indole-2-carboxamides, synthesized from indole-2-carbonyl chlorides, are prominent scaffolds in drug discovery, often targeting protein kinases involved in cancer signaling pathways. The following diagram illustrates a simplified signaling cascade where such compounds can act as inhibitors.

Simplified Kinase Signaling Pathway and Point of Inhibition cluster_upstream Upstream Signaling cluster_downstream Downstream Cascade cluster_cellular_response Cellular Response GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) GF->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Survival Cell Survival ERK->Survival Inhibitor Indole-2-carboxamide (Kinase Inhibitor) Inhibitor->RAF

A Comparative Analysis of the Biological Activities of 5-Methoxyindole-2-carboxamides and 5-Hydroxyindole-2-carboxamides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of two closely related classes of synthetic compounds: 5-methoxyindole-2-carboxamides and 5-hydroxyindole-2-carboxamides. The substitution at the 5-position of the indole ring, either with a methoxy (-OCH₃) or a hydroxyl (-OH) group, can significantly influence the pharmacological profile of these molecules. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key signaling pathways to aid in the rational design and development of novel therapeutics.

Data Presentation: A Comparative Look at Biological Activity

The biological activities of 5-methoxy- and 5-hydroxyindole-2-carboxamides have been explored against various targets, including those relevant to infectious diseases and cancer. The substitution at the 5-position has been shown to modulate the potency of these compounds.

Antitubercular Activity

A key area where a direct comparison between 5-methoxy- and 5-hydroxyindole-2-carboxamides has been established is in their activity against Mycobacterium tuberculosis. The mycobacterial membrane protein MmpL3, a transporter essential for the formation of the mycobacterial outer membrane, has been identified as a target for some indole-2-carboxamides.

Table 1: Comparative Antitubercular Activity against Mycobacterium tuberculosis H37Rv

Compound ID5-SubstituentR GroupMIC (µM)[1]
8c -OCH₃N-(rimantadine)5.67[1]
Analogue of 8c -OHN-(rimantadine)Not Reported
14 -OH2-methyl-N-phenyl16
13 -OCH₃2-methyl-N-phenyl32
18 -OH2-(4-hydroxyphenyl)-N-phenyl2
17 -OCH₃2-(4-methoxyphenyl)-N-phenyl4
24 -OHN-methyl-1-phenyl-4-(piperidin-1-ylmethyl)4
22 -OCH₃N-methyl-1-phenyl-4-(piperidin-1-ylmethyl)16

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that inhibits the visible growth of a microorganism.

The available data suggests that the 5-hydroxyindole-2-carboxamides tend to exhibit slightly greater potency against M. tuberculosis as compared to their 5-methoxy counterparts. For instance, the 5-hydroxy derivative 18 (MIC = 2 µg/mL) was found to be twice as active as its 5-methoxy counterpart 17 (MIC = 4 µg/mL). Similarly, compound 24 with a 5-hydroxy group (MIC = 4 µg/mL) was four times more potent than the corresponding 5-methoxy analog 22 (MIC = 16 µg/mL). This suggests that the hydroxyl group may engage in more favorable interactions with the MmpL3 target or possess other advantageous physicochemical properties for this specific activity.

Anticancer Activity

While a direct comparative study of a pair of 5-methoxy and 5-hydroxyindole-2-carboxamides against cancer cell lines was not identified in the reviewed literature, structure-activity relationship (SAR) studies on related indole derivatives provide some insights. The electronic and hydrogen-bonding properties of the 5-substituent are known to influence interactions with various kinases, which are common targets in cancer therapy. For example, in a series of N-phenylindole derivatives, hydroxyl substitution at the 2-position of the phenyl ring was shown to be more favorable for antitubercular activity than a methoxy group, which may have implications for their activity on other targets as well. Further research is required to establish a clear comparative profile for anticancer activity.

Cannabinoid Receptor (CB1) Modulation

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays relevant to the biological evaluation of 5-methoxy- and 5-hydroxyindole-2-carboxamides.

EGFR Kinase Inhibition Assay

This assay determines the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy.

  • Reagents and Materials :

    • Recombinant human EGFR kinase domain.

    • ATP (Adenosine triphosphate).

    • Poly(Glu, Tyr) 4:1 peptide substrate.

    • Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100).

    • Test compounds (5-methoxy- and 5-hydroxyindole-2-carboxamides) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay kit (Promega) or similar.

    • 384-well plates.

    • Plate reader capable of luminescence detection.

  • Procedure :

    • Prepare serial dilutions of the test compounds in DMSO and then in kinase buffer.

    • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 2.5 µL of EGFR enzyme solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Incubate the reaction mixture for 60 minutes at 37°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Luminescence is measured using a plate reader.

    • The IC₅₀ values (the concentration of inhibitor required to reduce enzyme activity by 50%) are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

MmpL3 Inhibition Assay (Whole-Cell Phenotypic Screen)

This assay assesses the ability of compounds to inhibit the growth of Mycobacterium tuberculosis by targeting MmpL3.

  • Reagents and Materials :

    • Mycobacterium tuberculosis H37Rv strain.

    • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and glycerol.

    • Test compounds dissolved in DMSO.

    • Resazurin solution.

    • 96-well microplates.

  • Procedure :

    • Prepare a culture of M. tuberculosis H37Rv in 7H9 broth to mid-log phase.

    • Dilute the bacterial culture to a final OD₆₀₀ of 0.05-0.1.

    • Prepare serial dilutions of the test compounds in 7H9 broth in a 96-well plate.

    • Inoculate each well with the diluted bacterial culture.

    • Include positive (e.g., rifampicin) and negative (DMSO vehicle) controls.

    • Incubate the plates at 37°C for 7-14 days.

    • After incubation, add resazurin solution to each well and incubate for a further 24 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that prevents a color change of resazurin from blue (no growth) to pink (growth).

CB1 Receptor Binding Assay

This assay measures the affinity of a compound for the cannabinoid receptor 1 (CB1).

  • Reagents and Materials :

    • Membranes from cells expressing human CB1 receptors (e.g., CHO-CB1 or HEK293-CB1).

    • [³H]CP55,940 (radiolabeled CB1 agonist).

    • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.5% BSA, pH 7.4).

    • Non-specific binding control (e.g., 10 µM unlabeled WIN 55,212-2).

    • Test compounds dissolved in DMSO.

    • Glass fiber filters.

    • Scintillation cocktail and a scintillation counter.

  • Procedure :

    • Prepare dilutions of the test compounds in binding buffer.

    • In a 96-well plate, combine the cell membranes, [³H]CP55,940, and either the test compound, binding buffer (for total binding), or the non-specific binding control.

    • Incubate the plate at 30°C for 90 minutes with gentle agitation.

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the Ki (inhibition constant) of the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).

Mandatory Visualization

The following diagrams illustrate the signaling pathways and molecular interactions relevant to the biological activities of 5-methoxy- and 5-hydroxyindole-2-carboxamides.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_ras_raf_mek_erk RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway cluster_plc_gamma PLCγ Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding & Dimerization RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K PLCg PLCγ EGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation IP3 IP3 PLCg->IP3 DAG DAG PLCg->DAG Ca2 Ca²⁺ IP3->Ca2 PKC PKC DAG->PKC PKC->Proliferation IndoleCarboxamide Indole-2-carboxamides (Potential Inhibitors) IndoleCarboxamide->EGFR

Caption: EGFR Signaling Pathway and Potential Inhibition by Indole-2-carboxamides.

MmpL3_Function cluster_cytoplasm Cytoplasm cluster_inner_membrane Inner Membrane cluster_periplasm Periplasm TMM_synth Trehalose Monomycolate (TMM) Synthesis MmpL3 MmpL3 Transporter TMM_synth->MmpL3 Transport TMM_periplasm TMM MmpL3->TMM_periplasm Flipping Mycolic_acid_layer Mycolic Acid Layer (Cell Wall) TMM_periplasm->Mycolic_acid_layer Incorporation IndoleCarboxamide Indole-2-carboxamides (Inhibitors) IndoleCarboxamide->MmpL3

Caption: Function of MmpL3 Transporter and Inhibition by Indole-2-carboxamides.

CB1_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_g_protein G-protein Signaling cluster_ion_channels Ion Channel Modulation Endocannabinoid Endocannabinoid (e.g., Anandamide) CB1R CB1 Receptor Endocannabinoid->CB1R Agonist Binding G_protein Gi/o CB1R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Ca_channel Ca²⁺ Channel G_protein->Ca_channel K_channel K⁺ Channel G_protein->K_channel cAMP cAMP AC->cAMP Converts ATP PKA PKA cAMP->PKA Neurotransmitter_release ↓ Neurotransmitter Release PKA->Neurotransmitter_release Ca_channel->Neurotransmitter_release K_channel->Neurotransmitter_release IndoleCarboxamide Indole-2-carboxamides (Allosteric Modulators) IndoleCarboxamide->CB1R

Caption: CB1 Receptor Signaling and Allosteric Modulation by Indole-2-carboxamides.

References

A Spectroscopic and Crystallographic Comparison of 5-Methoxy-1H-indole-2-carboxylic Acid Polymorphs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the known polymorphs of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a compound with recognized neuroprotective potential.[1][2] Understanding the polymorphic forms of active pharmaceutical ingredients is critical for drug development, as different polymorphs can exhibit distinct physical and chemical properties, impacting bioavailability, stability, and manufacturability. This document summarizes the key spectroscopic and crystallographic differences between two reported polymorphs of MI2CA, supported by experimental data.

Comparative Spectroscopic and Crystallographic Data

The structural and spectroscopic characteristics of the two polymorphs of 5-methoxy-1H-indole-2-carboxylic acid are summarized below. These differences primarily arise from variations in intermolecular hydrogen bonding patterns.[1][3]

Table 1: Crystallographic Data of MI2CA Polymorphs

ParameterPolymorph 1Polymorph 2
Crystal SystemMonoclinicMonoclinic
Space GroupC2/cP2₁/c
a (Å)13.079(3)4.0305(2)
b (Å)7.696(2)13.0346(6)
c (Å)35.18517.2042(9)
β (°)91.06(3)91.871(5)
Z164
Data sourced from references[1][3].

Table 2: Key Infrared (IR) Spectroscopy Bands for MI2CA Polymorphs (cm⁻¹)

Vibration ModePolymorph 1Polymorph 2Key Differences
ν(N-H)3336~3336Similar, but involved in different H-bonding
ν(O-H)Broad band (3200-2000)Broad band (3200-2000)Greater relative intensity in Polymorph 2
ν(C=O)16951659-1653Shift due to different H-bonding environments
ν(C-O)12061259Significant shift, characteristic difference
OtherWeaker band at 825Strong band at 825Intensity difference is a key identifier
Absent1542, 1227, 1220 (very strong)Presence of these bands is unique to Polymorph 2
γ(N-H) out-of-planeNot specified640 (medium, broad)Presence of this band is noted for Polymorph 2
Data sourced from references[1][3].
Structural Distinctions

The primary difference between the two polymorphs lies in their hydrogen bonding networks. Polymorph 2 is characterized by the formation of cyclic dimers through double hydrogen bonds between the carboxylic acid groups (O-H···O).[1][3][4] In contrast, Polymorph 1 does not form these cyclic dimers; instead, its molecules are connected in ribbons by intermolecular O-H···O and N-H···O hydrogen bonds.[1][3]

Another key distinction is the acceptor atom for the N-H hydrogen bond. In Polymorph 2, the N-H group of the indole ring donates a hydrogen bond to the oxygen atom of the methoxy group.[1][3] In Polymorph 1, the acceptor is the oxygen atom of the carboxylic group.[1][3] These variations in intermolecular interactions lead to the observed differences in their spectroscopic signatures and crystal packing.[3]

Experimental Protocols

The following are generalized methodologies for the synthesis and characterization of the polymorphs of 5-methoxy-1H-indole-2-carboxylic acid based on the available literature.

Synthesis and Crystallization

The synthesis of 5-methoxy-1H-indole-2-carboxylic acid can be followed by crystallization from a suitable solvent to obtain different polymorphic forms. The specific conditions, such as solvent system, temperature, and cooling rate, are critical in determining which polymorph is formed.

A general procedure for obtaining crystals for single-crystal X-ray diffraction involves dissolving the synthesized 5-methoxy-1H-indole-2-carboxylic acid in an appropriate solvent and allowing the solvent to evaporate slowly at room temperature. The choice of solvent and crystallization conditions will influence the resulting polymorph.

Spectroscopic and Crystallographic Analysis
  • Single-Crystal X-ray Diffraction (SCXRD): A single crystal of the desired polymorph is mounted on a diffractometer. Data collection is typically performed at a controlled temperature (e.g., 100 K) using a specific radiation source (e.g., Cu Kα).[5] The collected data is then used to solve and refine the crystal structure, providing detailed information about the unit cell dimensions, space group, and atomic positions.

  • Infrared (IR) Spectroscopy: IR spectra are recorded using a spectrometer, often with an Attenuated Total Reflectance (ATR) accessory. A small amount of the polycrystalline sample is placed on the ATR crystal, and the spectrum is collected over a specific range (e.g., 4000-400 cm⁻¹) with a set resolution (e.g., 2 cm⁻¹) and number of scans (e.g., 64).[6] The resulting spectrum reveals characteristic vibrational modes of the functional groups, which are sensitive to the intermolecular interactions within the crystal lattice.

  • Density Functional Theory (DFT) Calculations: To support the experimental findings, DFT calculations can be performed. These computational studies can predict the vibrational frequencies and geometries of the different polymorphic forms, which can then be compared with the experimental IR and XRD data to confirm the structural assignments.[1][3][4]

Visualized Workflows

The following diagrams illustrate the general workflow for polymorphic screening and characterization, and the logical relationships in the analysis of the polymorphs of 5-methoxy-1H-indole-2-carboxylic acid.

Experimental Workflow for Polymorph Comparison cluster_synthesis Synthesis & Crystallization cluster_characterization Characterization cluster_analysis Data Analysis & Comparison Synthesis Synthesis of 5-methoxy-1H-indole-2-carboxylic acid Crystallization Crystallization under various conditions (different solvents, temperatures) Synthesis->Crystallization SCXRD Single-Crystal X-ray Diffraction Crystallization->SCXRD IR Infrared Spectroscopy Crystallization->IR PXRD Powder X-ray Diffraction Crystallization->PXRD Thermal Thermal Analysis (DSC, TGA) Crystallization->Thermal Data Comparative Analysis of Spectroscopic and Crystallographic Data SCXRD->Data IR->Data PXRD->Data Thermal->Data DFT DFT Calculations for Structural and Spectroscopic Correlation Data->DFT

Caption: Experimental workflow for the comparison of polymorphs.

Logical Relationship in Polymorphic Analysis cluster_forms Polymorphic Forms cluster_properties Distinguishing Properties P1 Polymorph 1 H_Bond Hydrogen Bonding Network (Ribbons vs. Cyclic Dimers) P1->H_Bond P2 Polymorph 2 P2->H_Bond Spectra Spectroscopic Signature (Key IR band shifts) H_Bond->Spectra Crystal Crystal Packing & Unit Cell H_Bond->Crystal

References

A Comparative Guide to the Antioxidant Activity of 5-Methoxyindole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant properties of 5-methoxyindole derivatives, offering a valuable resource for researchers and professionals in drug discovery and development. The indole nucleus, a privileged scaffold in medicinal chemistry, and its derivatives have garnered significant interest for their diverse biological activities, including their potential as antioxidants. This document summarizes key quantitative data, details common experimental protocols for assessing antioxidant activity, and visualizes the underlying signaling pathways.

Data Presentation: A Comparative Look at Antioxidant Efficacy

The antioxidant capacity of 5-methoxyindole derivatives is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The half-maximal inhibitory concentration (IC50) is a standard measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value indicates greater potency.

DerivativeAssayIC50 (µM)Reference CompoundIC50 (µM)Reference
5-Methoxyindole-2-carboxylic acid hydrazide derivative (Compound 8)DPPH166.40 (µg/mL)Ascorbic Acid129.64 (µg/mL)[1]
3,4-dihydroxybenzaldehyde hydrazone of 5-methoxy-indole carboxylic acidChemiluminescence (NaOCl)~10 (complete inhibition)--[2]
5-HydroxyoxindoleDPPH---[3]
3,5-dihydroxy-3-phenacyl-2-oxindole derivativesLipid Peroxidation InhibitionSignificant5-Hydroxyoxindole-[3]

Note: The data presented is limited due to the scarcity of comprehensive comparative studies. Further research is needed to establish a more complete and directly comparable dataset for a wider range of 5-methoxyindole derivatives.

Key Signaling Pathway: The Keap1-Nrf2 Axis

The antioxidant effects of many indole derivatives are mediated through the activation of the Kelch-like ECH-associated protein 1 (Keap1) - Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[2][4][5] This pathway is a critical cellular defense mechanism against oxidative stress.

Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation. However, upon exposure to electrophiles or reactive oxygen species (ROS), or through the action of certain inhibitor molecules, Keap1 undergoes a conformational change. This change prevents the degradation of Nrf2, allowing it to translocate to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant and cytoprotective genes, leading to their transcription and subsequent protein expression. This enzymatic defense system includes enzymes like NAD(P)H quinone dehydrogenase 1 (NQO1), heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL), which collectively work to neutralize ROS and protect the cell from oxidative damage.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1_Nrf2 Keap1-Nrf2 Complex Nrf2_ub Nrf2 Ubiquitination & Degradation Keap1_Nrf2->Nrf2_ub Facilitates Nrf2_n Nrf2 Keap1_Nrf2->Nrf2_n Nrf2 Release & Translocation Indole 5-Methoxyindole Derivative Indole->Keap1_Nrf2 Inhibition ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 Induction ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., NQO1, HO-1, GCL) ARE->Antioxidant_Genes Activates Transcription Antioxidant_Enzymes Antioxidant Enzymes Antioxidant_Genes->Antioxidant_Enzymes Translation Antioxidant_Enzymes->ROS Neutralization

Caption: The Keap1-Nrf2 signaling pathway and its activation by 5-methoxyindole derivatives.

Experimental Protocols

The following are detailed methodologies for the most common in vitro assays used to evaluate the antioxidant activity of chemical compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, cool place.

    • Prepare various concentrations of the 5-methoxyindole derivative (test sample) and a standard antioxidant (e.g., ascorbic acid, Trolox) in methanol.

  • Assay Procedure:

    • To a cuvette or a well of a microplate, add a specific volume of the test sample or standard solution.

    • Add an equal volume of the DPPH solution and mix thoroughly.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm) using a spectrophotometer. A blank containing only methanol and the DPPH solution is also measured.

  • Calculation:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula:

      where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test sample.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation by reacting an aqueous solution of ABTS (e.g., 7 mM) with potassium persulfate (e.g., 2.45 mM). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare various concentrations of the 5-methoxyindole derivative and a standard antioxidant.

  • Assay Procedure:

    • Add a small volume of the test sample or standard solution to a cuvette or microplate well.

    • Add a larger volume of the diluted ABTS•+ solution and mix.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay:

    • The IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The change in absorbance is proportional to the antioxidant capacity.

Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be prepared fresh.

  • Assay Procedure:

    • Add a small volume of the test sample or standard solution to a cuvette or microplate well.

    • Add a larger volume of the pre-warmed (37°C) FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is prepared using a known concentration of FeSO₄·7H₂O.

    • The antioxidant capacity of the sample is expressed as ferric reducing ability in µM Fe(II) equivalents.

Experimental Workflow

The general workflow for evaluating the antioxidant activity of 5-methoxyindole derivatives involves a series of steps from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_assay Antioxidant Assays cluster_analysis Data Analysis Sample_Prep Sample Preparation (5-Methoxyindole Derivatives) DPPH DPPH Assay Sample_Prep->DPPH ABTS ABTS Assay Sample_Prep->ABTS FRAP FRAP Assay Sample_Prep->FRAP Reagent_Prep Reagent Preparation (DPPH, ABTS, FRAP) Reagent_Prep->DPPH Reagent_Prep->ABTS Reagent_Prep->FRAP Absorbance Absorbance Measurement (Spectrophotometry) DPPH->Absorbance ABTS->Absorbance FRAP->Absorbance Calculation Calculation of % Inhibition / Reducing Power Absorbance->Calculation IC50 IC50 Determination Calculation->IC50 Comparison Comparative Analysis IC50->Comparison

Caption: General workflow for antioxidant activity validation.

Conclusion

5-Methoxyindole derivatives represent a promising class of compounds with potential antioxidant activity. Their ability to scavenge free radicals and modulate cellular antioxidant defense pathways, such as the Keap1-Nrf2 system, makes them attractive candidates for further investigation in the context of oxidative stress-related diseases. This guide provides a foundational understanding of their antioxidant properties, the methods used for their evaluation, and the underlying mechanisms of action. However, the need for more comprehensive and standardized comparative studies is evident to fully elucidate the structure-activity relationships and therapeutic potential of this important class of molecules.

References

Comparative Antitumor Activity of Substituted Indole-2-Carboxamides: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antitumor activity of various substituted indole-2-carboxamide derivatives. It includes a compilation of their in vitro efficacy against several cancer cell lines, detailed experimental protocols for key biological assays, and visualizations of the pertinent signaling pathways.

Data Presentation: In Vitro Anticancer Activity

The antitumor potential of substituted indole-2-carboxamides has been evaluated against a range of human cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition 50 (GI50) values for representative compounds from recent studies, offering a quantitative comparison of their cytotoxic and antiproliferative effects.

Compound IDSubstitution PatternCancer Cell LineIC50 / GI50 (µM)Reference
Series 1 5-chloro-N-(substituted phenethyl)A549 (Lung)0.95 - 1.50[1]
MCF-7 (Breast)0.80 - 1.10[1]
Panc-1 (Pancreatic)1.00 - 1.40[1]
HT-29 (Colon)Not Reported
Series 2 N-(thiazolyl)-1H-indole-2-carboxamidesMCF-7 (Breast)6.10 - 6.49
Series 3 N-(substituted phenyl)PC3 (Prostate)23 - >50 (µg/mL)[2]
MCF-7 (Breast)Not Active[2]
MDA-MB-231 (Breast)Not Active[2]
Series 4 N-benzyl and related analoguesKNS42 (Pediatric Glioblastoma)0.33 - >10
DAOY (Medulloblastoma)1.02 - >10

Note: Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Mechanism of Action: Targeting Key Cancer Pathways

Several substituted indole-2-carboxamides have been shown to exert their antitumor effects by modulating critical signaling pathways involved in cancer cell proliferation and survival. Key molecular targets identified include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and tubulin. Furthermore, induction of apoptosis via the intrinsic pathway, involving the modulation of Bax and Bcl-2 proteins, has been observed.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[3][4][5][6]

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the indole-2-carboxamide derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/GI50 values.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.[7][8][9][10]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified tubulin protein, GTP, and a fluorescence reporter in a polymerization buffer.

  • Compound Incubation: Add the test compounds at various concentrations to the reaction mixture.

  • Polymerization Initiation: Initiate polymerization by raising the temperature to 37°C.

  • Fluorescence Monitoring: Monitor the increase in fluorescence over time, which corresponds to the rate of tubulin polymerization.

  • Data Analysis: Compare the polymerization curves of treated samples to a control to determine the inhibitory effect of the compounds.

Caspase Activity Assay

This assay quantifies the activity of caspases, key enzymes in the apoptotic pathway.[11][12][13][14][15]

  • Cell Lysis: Lyse the treated and control cells to release cellular contents.

  • Substrate Addition: Add a caspase-specific substrate conjugated to a fluorophore or a chromophore to the cell lysates.

  • Incubation: Incubate the mixture to allow for the cleavage of the substrate by active caspases.

  • Signal Detection: Measure the fluorescence or absorbance of the cleaved substrate.

  • Data Analysis: Quantify the increase in caspase activity in treated cells compared to controls.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by substituted indole-2-carboxamides and a general experimental workflow for their evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt Akt->Proliferation Indole Indole-2-Carboxamide Indole->EGFR

Caption: EGFR Signaling Pathway Inhibition.

CDK2_Signaling_Pathway CyclinE Cyclin E CyclinE_CDK2 Cyclin E / CDK2 Complex CyclinE->CyclinE_CDK2 CDK2 CDK2 CDK2->CyclinE_CDK2 Rb Rb CyclinE_CDK2->Rb Phosphorylation pRb pRb Rb->pRb E2F E2F pRb->E2F Release G1_S_Transition G1/S Phase Transition E2F->G1_S_Transition Indole Indole-2-Carboxamide Indole->CDK2

Caption: CDK2-Mediated Cell Cycle Progression Inhibition.

Apoptosis_Pathway Indole Indole-2-Carboxamide Bax Bax Indole->Bax Bcl2 Bcl-2 Indole->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release Bcl2->Mitochondrion Inhibits release CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Induction of Apoptosis via the Intrinsic Pathway.

Experimental_Workflow Synthesis Synthesis of Indole-2-Carboxamides InVitro In Vitro Screening (MTT Assay) Synthesis->InVitro Lead_ID Lead Compound Identification InVitro->Lead_ID Mechanism Mechanism of Action Studies Lead_ID->Mechanism Kinase Kinase Inhibition Assays (EGFR, CDK2) Mechanism->Kinase Tubulin Tubulin Polymerization Assay Mechanism->Tubulin Apoptosis Apoptosis Assays (Caspase, Bax/Bcl-2) Mechanism->Apoptosis

Caption: General Experimental Workflow.

References

A Comparative Analysis of In Vitro and In Vivo Efficacy of the 5-Methoxyindole Derivative BPR0L075

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of the novel 5-methoxyindole based drug candidate, BPR0L075. This compound has demonstrated significant potential as an anticancer agent, and this document aims to present the supporting experimental data in a clear and objective manner.

Introduction to BPR0L075

BPR0L075, chemically known as 6-methoxy-3-(3′,4′,5′-trimethoxy-benzoyl)-1H-indole, is a synthetic indole derivative that has emerged as a potent antimitotic agent.[1][2][3][4][5] It was discovered during research focused on identifying new microtubule inhibitors.[1][2][3] Extensive preclinical studies have demonstrated its efficacy in various cancer models, highlighting its potential for clinical development.

Data Presentation: In Vitro vs. In Vivo Efficacy

The following tables summarize the quantitative data on the efficacy of BPR0L075 from both in vitro cell-based assays and in vivo animal models.

Table 1: In Vitro Cytotoxicity of BPR0L075

Cell LineCancer TypeIC50 (nM)Reference
KBHuman Cervical Carcinoma3.6[2]
MKN-45Human Gastric CarcinomaSingle-digit nanomolar range[1][2][3]
OVCAR-3Human Ovarian CarcinomaNot specified[2]
SKOV-3Human Ovarian CarcinomaNot specified[2]
Detroit 551Normal Human Fibroblast> 1000[2]

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: In Vivo Antitumor Efficacy of BPR0L075 in Xenograft Models

Xenograft ModelTreatmentDosageAdministration RouteTumor Growth InhibitionReference
KB (Human Cervical Carcinoma)BPR0L07550 mg/kgIntravenousSignificant[1][2][3]
MKN-45 (Human Gastric Carcinoma)BPR0L07550 mg/kgIntravenousSignificant[1][2][3]
KB-VIN10 (P-gp overexpressing)BPR0L07550 mg/kgIntravenousSignificant[2][3]

Mechanism of Action and Signaling Pathway

BPR0L075 exerts its anticancer effects by disrupting microtubule dynamics, a critical process for cell division. It functions as a tubulin polymerization inhibitor by binding to the colchicine-binding site on β-tubulin.[1][2][3] This interaction prevents the assembly of microtubules, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).[2]

The key molecular events in the signaling pathway initiated by BPR0L075 include:

  • Increased Cyclin B1 Levels: A key regulator of the G2/M transition.[2]

  • Phosphorylation of Bcl-2: An anti-apoptotic protein, which upon phosphorylation can lose its protective function.[2]

  • Perturbation of Mitochondrial Membrane Potential: A critical step in the intrinsic apoptotic pathway.[2]

  • Activation of Caspase-3: A key executioner caspase in apoptosis.[2]

BPR0L075_Signaling_Pathway BPR0L075 BPR0L075 Tubulin β-Tubulin (Colchicine Site) BPR0L075->Tubulin Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibition G2M G2/M Phase Arrest Microtubule->G2M CyclinB1 Cyclin B1 ↑ G2M->CyclinB1 Apoptosis Apoptosis G2M->Apoptosis Bcl2 Bcl-2 Phosphorylation Mito Mitochondrial Membrane Perturbation Caspase3 Caspase-3 Activation Mito->Caspase3 Caspase3->Apoptosis Apoptosis->Bcl2 Apoptosis->Mito

BPR0L075 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines (e.g., KB, MKN-45)

  • 96-well plates

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • BPR0L075 stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Treat the cells with various concentrations of BPR0L075 and a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.

MTT_Assay_Workflow Start Start Seed Seed Cells in 96-well Plate Start->Seed Incubate1 Incubate 24h Seed->Incubate1 Treat Add BPR0L075 (various concentrations) Incubate1->Treat Incubate2 Incubate 72h Treat->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate 2-4h AddMTT->Incubate3 Solubilize Add Solubilization Solution Incubate3->Solubilize Read Measure Absorbance (570 nm) Solubilize->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

MTT assay workflow.
In Vivo Tumor Xenograft Study

This protocol outlines the general procedure for evaluating the antitumor activity of BPR0L075 in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • Cancer cell lines (e.g., KB, MKN-45)

  • BPR0L075 solution for injection

  • Vehicle control solution

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer BPR0L075 or vehicle control intravenously according to the specified dosage and schedule.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.

  • Data Analysis: Compare the tumor growth in the treatment group to the control group to determine the tumor growth inhibition.

Xenograft_Study_Workflow Start Start Implant Implant Cancer Cells into Mice Start->Implant TumorGrowth Allow Tumors to Grow (100-200 mm³) Implant->TumorGrowth Randomize Randomize Mice into Treatment & Control Groups TumorGrowth->Randomize Treat Administer BPR0L075 or Vehicle Randomize->Treat Measure Measure Tumor Volume Regularly Treat->Measure Analyze Analyze Tumor Growth Inhibition Measure->Analyze End End Analyze->End

References

A Comparative Guide to the Synthesis of 5-Methoxy-1H-indole-2-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of indole derivatives is a critical aspect of discovery and manufacturing. The 5-methoxy-1H-indole-2-carboxylic acid scaffold, in particular, is a key structural motif in numerous pharmacologically active compounds. This guide provides an objective comparison of prominent synthetic routes to this important intermediate, offering a detailed look at their respective methodologies, quantitative performance, and underlying chemical logic.

Comparison of Key Synthetic Routes

The synthesis of 5-methoxy-1H-indole-2-carboxylic acid and its derivatives can be broadly approached through classical methods, such as the Fischer and Reissert indole syntheses, or via modern transition-metal-catalyzed cross-coupling strategies. Each approach presents a unique set of advantages and disadvantages in terms of starting material availability, reaction conditions, yield, and scalability.

Synthetic Route Key Starting Materials Typical Reaction Conditions Reported Yield Key Advantages Key Limitations
Fischer Indole Synthesis 4-Methoxyphenylhydrazine, Pyruvic acid derivativeAcid catalysis (e.g., H₂SO₄, PPA, HCl), Elevated temperatures~65-85%Well-established, scalable, readily available starting materials.[1][2][3][4]Harsh acidic conditions, potential for side reactions, control of regioselectivity can be challenging with certain substrates.[1]
Reissert Indole Synthesis 4-Methoxy-2-nitrotoluene, Diethyl oxalate1. Strong base (e.g., KOEt) for condensation. 2. Reductive cyclization (e.g., Zn/AcOH).[5][6][7]Variable, often moderateGood for specific substitution patterns, avoids hydrazine intermediates.Requires substituted nitrotoluenes which may not be readily available, multi-step process.[5]
Modern Cross-Coupling (Sonogashira) 2-Iodo-4-methoxyaniline, Terminal alkyne, Aryl halidePalladium catalyst (e.g., Pd(PPh₃)₂Cl₂), Copper co-catalyst (CuI), Base (e.g., Et₃N), Mild to moderate temperatures.[8][9][10][11]Moderate to excellentHigh functional group tolerance, modular "one-pot" approaches possible, mild reaction conditions.[9]Cost of palladium catalysts, sensitivity to air and moisture, potential for catalyst poisoning.

Visualizing the Synthetic Pathways

The logical flow of these distinct synthetic strategies can be visualized to better understand their core transformations.

Synthetic_Routes cluster_fischer Fischer Indole Synthesis cluster_reissert Reissert Indole Synthesis cluster_coupling Modern Cross-Coupling (e.g., Sonogashira) F_Start 4-Methoxyphenylhydrazine + Pyruvic Acid Derivative F_Inter Hydrazone Intermediate F_Start->F_Inter Condensation F_Product 5-Methoxy-1H-indole- 2-carboxylic Acid F_Inter->F_Product [3,3]-Sigmatropic Rearrangement & Cyclization (Acid Cat.) R_Start 4-Methoxy-2-nitrotoluene + Diethyl Oxalate R_Inter o-Nitrophenylpyruvate R_Start->R_Inter Condensation (Base) R_Product 5-Methoxy-1H-indole- 2-carboxylic Acid R_Inter->R_Product Reductive Cyclization C_Start 2-Iodo-4-methoxyaniline + Terminal Alkyne + Aryl Halide C_Inter Coupled Intermediate C_Start->C_Inter Pd/Cu Catalysis C_Product Substituted Indole Derivative C_Inter->C_Product Intramolecular Cyclization

Caption: Comparative workflow of major synthetic routes to indole derivatives.

Experimental Protocols

Fischer Indole Synthesis Protocol

This protocol is adapted from a process development study for the synthesis of 5-methoxy-1H-indole-2-carboxylic acid esters.[2][4]

  • Diazonium Salt Formation: p-Anisidine is diazotized under classical conditions using sodium nitrite in an aqueous acidic solution at 0 °C for 1 hour.

  • Azo Coupling and Japp-Klingemann Rearrangement: The resulting diazonium salt solution is added to a solution of an appropriate malonate derivative (e.g., ethyl 2-methylmalonate). Under acidic conditions, this undergoes an azo coupling followed by a Japp-Klingemann rearrangement to yield the corresponding hydrazono-intermediate.

  • Fischer Cyclization: The hydrazono-intermediate is heated to reflux in the presence of an acid catalyst, such as an ethanolic solution of HCl gas. The reaction mixture is refluxed for a specified period, typically 15-30 minutes after the addition of the acid.

  • Work-up and Isolation: Upon cooling, the product precipitates and is isolated by filtration. The crude product is washed with cold ethanol and water and then dried. The ester can then be hydrolyzed to the carboxylic acid, for example, by treatment with sodium hydroxide followed by acidification, with near-quantitative yields.

Reissert Indole Synthesis Protocol

The Reissert synthesis involves the condensation of an o-nitrotoluene with an oxalate ester, followed by reductive cyclization.[5][6][7]

  • Condensation: 4-Methoxy-2-nitrotoluene is treated with diethyl oxalate in the presence of a strong base, such as potassium ethoxide in dry ether. This condensation reaction yields ethyl 4-methoxy-2-nitrophenylpyruvate.

  • Reductive Cyclization: The intermediate pyruvate is then subjected to reductive cyclization. A common method involves using zinc dust in acetic acid. This step simultaneously reduces the nitro group to an amine and facilitates the intramolecular cyclization to form the indole ring.

  • Hydrolysis: The resulting indole-2-carboxylic acid ester is then hydrolyzed to the final carboxylic acid product.

  • Isolation: The product is isolated through standard extraction and crystallization procedures.

Sonogashira Coupling Approach for Substituted Indoles

Modern palladium-catalyzed methods allow for the rapid assembly of substituted indoles.[8][9][10]

  • Sonogashira Coupling: A 2-iodoaniline derivative (e.g., N,N-dimethyl-2-iodo-4-methoxyaniline) is coupled with a terminal alkyne in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base such as triethylamine. This reaction typically proceeds at room temperature.

  • Cyclization: Upon completion of the Sonogashira coupling, an aryl iodide and a polar solvent like acetonitrile are added. The mixture is then heated (e.g., to 60 °C) to promote an intramolecular cyclization, which forms the indole ring.

  • Work-up and Purification: The reaction mixture is worked up by extraction, and the final product is purified by column chromatography. This one-pot, three-component approach allows for the synthesis of a variety of polysubstituted indoles in moderate to excellent yields.

Conclusion

The choice of synthetic route for 5-methoxy-1H-indole-2-carboxylic acid derivatives is contingent on several factors, including the desired substitution pattern, scale of the reaction, cost considerations, and available starting materials. The Fischer indole synthesis remains a robust and scalable method, particularly for the parent compound, and benefits from well-optimized procedures.[1][2][3][4] The Reissert synthesis provides a valuable alternative, especially when the required nitrotoluene is accessible.[5] For the synthesis of more complex or highly substituted derivatives, modern cross-coupling reactions offer unparalleled modularity and milder reaction conditions, albeit at a potentially higher catalyst cost.[9] Researchers should carefully evaluate these parameters to select the most appropriate synthetic strategy for their specific needs.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 5-methoxy-1H-indole-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of reactive chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the safe disposal of 5-methoxy-1H-indole-2-carbonyl chloride, a compound that, while valuable in synthesis, requires careful management due to its reactivity.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation.[1] Furthermore, it is very toxic to aquatic life, necessitating containment and preventing release into the environment.[1]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).

  • Body Protection: A lab coat and closed-toe shoes.

Engineering Controls: All handling and disposal procedures should be carried out in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

Disposal Procedure: Controlled Hydrolysis

The primary and recommended method for the disposal of this compound is through controlled hydrolysis. The acyl chloride functional group reacts readily with water and basic solutions to form the corresponding, and less reactive, carboxylate salt.[1][2] This procedure should be performed with care to manage the exothermic nature of the reaction.

Materials Needed:

  • This compound waste

  • Stirring hotplate

  • Beaker or flask of appropriate size

  • Stir bar

  • 2.5 M Sodium hydroxide (NaOH) solution

  • Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) for neutralization

  • pH paper or a pH meter

Experimental Protocol: Step-by-Step Guidance

This protocol is designed for the safe disposal of approximately 1 gram of this compound. Adjust quantities proportionally for different amounts of waste.

Step 1: Preparation

  • Place a beaker or flask containing a stir bar on a stirring hotplate within a chemical fume hood.

  • Add a sufficient amount of water to the beaker to create a stirrable slurry when the this compound is added. For 1 gram, approximately 20-30 mL of water is a good starting point.

  • Begin stirring the water.

Step 2: Controlled Addition of the Acyl Chloride

  • Carefully and slowly add the this compound waste to the stirring water. Add it in small portions to control the rate of reaction and heat generation.

Step 3: Hydrolysis with Sodium Hydroxide

  • Slowly add a 2.5 M sodium hydroxide (NaOH) solution dropwise to the stirring mixture. The acyl chloride will react with the NaOH to form the sodium salt of 5-methoxy-1H-indole-2-carboxylic acid.

  • Calculation of Required NaOH:

    • The molecular weight of this compound (C₁₀H₈ClNO₂) is approximately 209.63 g/mol .

    • The reaction with NaOH is as follows: C₁₀H₇NO(COCl) + 2 NaOH → C₁₀H₇NO(COONa) + NaCl + H₂O

    • For every mole of the acyl chloride, two moles of NaOH are required for complete hydrolysis and neutralization of the resulting HCl.

    • For 1 gram of the compound (1 g / 209.63 g/mol ≈ 0.00477 mol), you will need approximately 0.00954 moles of NaOH.

    • Volume of 2.5 M NaOH solution needed: 0.00954 mol / 2.5 mol/L ≈ 3.82 mL. It is advisable to use a slight excess to ensure complete reaction.

Step 4: Monitoring and Completion of Reaction

  • Continue stirring the mixture. If the reaction is sluggish, gentle heating (40-50 °C) can be applied.

  • Stir for at least 2 hours to ensure the hydrolysis is complete. The solution should become clear.

Step 5: Neutralization

  • Allow the solution to cool to room temperature.

  • Check the pH of the solution using pH paper or a pH meter. It should be basic.

  • Neutralize the solution to a pH of approximately 7 by slowly adding a dilute acid (e.g., 1 M HCl or 1 M H₂SO₄) while stirring.

Step 6: Final Disposal

  • Once neutralized, the resulting aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations. Always consult your institution's specific guidelines for aqueous waste disposal.

Quantitative Data Summary

ParameterValueUnit
Molecular Weight~209.63 g/mol
Moles per 1g~0.00477mol
Required Moles of NaOH~0.00954mol
Volume of 2.5 M NaOH~3.82mL

Disposal Workflow Diagram

DisposalWorkflow start Start: this compound waste prepare Step 1: Prepare Stirring water in fume hood start->prepare add_acyl Step 2: Controlled Addition Slowly add acyl chloride to water prepare->add_acyl hydrolyze Step 3: Hydrolysis Add 2.5 M NaOH dropwise add_acyl->hydrolyze monitor Step 4: Monitor Reaction Stir for 2 hours, gentle heat if needed hydrolyze->monitor neutralize Step 5: Neutralization Cool and adjust pH to ~7 with dilute acid monitor->neutralize dispose Step 6: Final Disposal Dispose of neutralized aqueous solution per local regulations neutralize->dispose end End dispose->end

Caption: Disposal workflow for this compound.

By following these detailed procedures, laboratory professionals can ensure the safe and effective disposal of this compound, minimizing risks to themselves and the environment. Always prioritize safety and adhere to your institution's specific chemical hygiene plan.

References

Essential Safety and Operational Guide for 5-methoxy-1H-indole-2-carbonyl chloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 5-methoxy-1H-indole-2-carbonyl chloride. Adherence to these procedures is critical for ensuring laboratory safety and operational integrity. The following information is based on the known hazards of similar chemical structures, including indole derivatives and acyl chlorides.

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is presumed to be a hazardous chemical. Based on the reactivity of the acyl chloride group and the biological activity of indole compounds, it should be handled with utmost care. Acyl chlorides are known to be corrosive and react with moisture, while indole derivatives can cause skin and eye irritation.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over safety goggles when there is a risk of splashing.[1]Protects eyes from splashes and corrosive fumes.
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[2] Gloves should be inspected before use and disposed of after contact with the chemical.Prevents skin contact with the potentially corrosive and irritating substance.
Body Protection A flame-resistant lab coat worn over cotton clothing. Lab coats should be fully buttoned. Long pants and closed-toe shoes are mandatory.Protects the skin from accidental spills.
Respiratory Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or ventilation is inadequate, a respirator may be required. A respiratory protection program must be in place.[1]Acyl chlorides can release corrosive vapors. Proper ventilation is crucial to prevent respiratory irritation.

II. Handling and Storage Procedures

Proper handling and storage are paramount to prevent accidents and maintain the chemical's integrity.

Operational Plan: Step-by-Step Handling Procedure

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Have an emergency eyewash station and safety shower readily accessible.

    • Prepare all necessary equipment and reagents before handling the chemical.

    • Verify that all required PPE is available and in good condition.

  • Handling:

    • Conduct all manipulations of this compound within the fume hood.

    • Avoid inhalation of dust or vapors.[2][3]

    • Prevent contact with skin and eyes.[2][3]

    • Keep the container tightly closed when not in use.[3]

    • Handle in an environment with controlled humidity to prevent reaction with moisture.

  • Storage:

    • Store in a cool, dry, and well-ventilated area.

    • Keep the container tightly sealed to prevent moisture ingress.

    • Store away from incompatible materials such as water, alcohols, and strong bases.

III. Emergency and Disposal Plans

A clear plan for emergencies and waste disposal is crucial for laboratory safety.

Table 2: Emergency First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Disposal Plan

  • Waste Chemical: Dispose of this compound as hazardous waste. All disposals must be in accordance with local, state, and federal regulations. Do not pour down the drain.

  • Contaminated Materials: Any materials, such as gloves, paper towels, and pipette tips, that come into contact with the chemical should be collected in a designated, sealed hazardous waste container for proper disposal.

IV. Safety Workflow

The following diagram illustrates the logical workflow for safely handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Protocol A Verify Fume Hood and Safety Equipment B Gather All Necessary Materials A->B C Don Appropriate PPE B->C D Conduct All Work in Fume Hood C->D Proceed to Handling E Handle with Care to Avoid Contact D->E F Keep Container Sealed When Not in Use E->F G Properly Store Chemical F->G Proceed to Post-Handling H Dispose of Waste in Designated Containers G->H I Decontaminate Work Area H->I J Remove and Dispose of PPE I->J K In Case of Spill or Exposure L Follow First Aid Procedures K->L M Notify Lab Supervisor L->M

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methoxy-1H-indole-2-carbonyl chloride
Reactant of Route 2
5-methoxy-1H-indole-2-carbonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.